5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid
Description
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Properties
IUPAC Name |
5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-3(9)4-2-5(6(10)11)8-7-4/h2-3,9H,1H3,(H,7,8)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXMXJMPUWVLTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NN1)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401584-94-8 | |
| Record name | 5-(1-Hydroxyethyl)-1H-pyrazole-3-carboxylic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F97F739553 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectral characteristics of this compound. As a key synthetic intermediate and a known metabolite of the androgen receptor inhibitor Darolutamide, this molecule is of significant interest to researchers in medicinal chemistry and drug development. This document synthesizes information from established chemical principles and data on analogous pyrazole structures to offer field-proven insights for scientific professionals. The guide is structured to provide a foundational understanding of the pyrazole core, followed by detailed discussions on the specific properties and reactions of the title compound, and concludes with its applications and a full list of authoritative references.
The Pyrazole Scaffold: A Privileged Heterocycle
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure imparts a unique combination of chemical properties that have made it a cornerstone in pharmaceutical and agrochemical research.[1][2][3]
-
Aromaticity and Reactivity : The pyrazole ring is a π-excessive aromatic system, which makes it generally stable and resistant to non-catalytic reduction or oxidation.[4][5] Electrophilic substitution reactions, such as halogenation or nitration, typically occur at the C4 position, which has the highest electron density.[1][4][5][6]
-
Amphoteric Nature : N-unsubstituted pyrazoles are amphoteric.[4] The pyrrole-type nitrogen (N1) is weakly acidic and can be deprotonated by a base, while the pyridine-type nitrogen (N2) is basic and can be protonated or act as a nucleophile in reactions.[1][4][5]
-
Biological Significance : The pyrazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous approved drugs with a wide range of activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2][3]
This compound incorporates this versatile scaffold, functionalized with a carboxylic acid at the C3 position and a secondary alcohol at the C5 position. These functional groups significantly influence the molecule's overall physicochemical properties and reactivity, making it a valuable and versatile building block.[7][8]
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its core properties can be reliably predicted from its structure and data available in chemical databases.
| Property | Value / Description | Source |
| Molecular Formula | C₆H₈N₂O₃ | [7][9] |
| Molecular Weight | 156.14 g/mol | [7][9] |
| CAS Number | 1401584-94-8 (racemate) | [7] |
| 1401572-44-8 ((S)-isomer) | ||
| 1401572-47-1 ((R)-isomer) | [9][10] | |
| IUPAC Name | This compound | [7] |
| Computed XLogP3 | -0.4 | [7][9] |
| Hydrogen Bond Donors | 3 (Carboxylic OH, Alcohol OH, Ring NH) | [7][9] |
| Hydrogen Bond Acceptors | 4 (Carboxylic C=O, Carboxylic OH, Alcohol OH, Ring N) | [7][9] |
| Acidity/Basicity | The molecule is acidic due to the carboxylic acid group (primary acidic site) and the pyrazole N1-H. The pyrazole N2 atom provides a basic site. | [1][4] |
| Tautomerism | As an N-unsubstituted pyrazole, it exists in a tautomeric equilibrium where the proton on the nitrogen can reside on either N1 or N2. | [5] |
Synthesis Strategies
A detailed, peer-reviewed synthesis of this compound is not prominently available. However, based on established pyrazole chemistry, two logical synthetic routes can be proposed.
Route A: Reduction from 5-acetyl-1H-pyrazole-3-carboxylic acid
This is the most direct proposed route, leveraging a known precursor. The synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid has been described, for instance, from the reaction of a 2,3-butanedione derivative with a hydrazine compound.[11] The subsequent step is a selective reduction.
Causality of Experimental Choice: The choice of sodium borohydride (NaBH₄) as the reducing agent is critical. It is a mild and chemoselective reagent that readily reduces ketones to secondary alcohols while typically not affecting more stable functional groups like carboxylic acids or the aromatic pyrazole ring under standard conditions. This selectivity prevents over-reduction and simplifies purification.
Experimental Protocol (Proposed):
-
Dissolution: Dissolve 5-acetyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in a suitable solvent like methanol or a mixture of THF and water at 0 °C.
-
Reduction: Add sodium borohydride (NaBH₄, ~1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a weak acid, such as dilute HCl or acetic acid, until the pH is acidic (~pH 5-6) to neutralize excess borohydride and hydrolyze borate esters.
-
Isolation: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Chemical Reactivity
The reactivity of this compound is dictated by its three primary functional groups: the carboxylic acid, the secondary alcohol, and the pyrazole ring.
-
Reactions at the Carboxylic Acid Group : This is often the most reactive site for derivatization.
-
Amide and Ester Formation : The carboxylic acid can be activated, for example, by conversion to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. [12]This highly reactive intermediate can then be treated with various amines or alcohols to form a diverse library of amides and esters, respectively. [12][13]This is a cornerstone of medicinal chemistry for modifying solubility and biological activity.
-
-
Reactions at the Hydroxyl Group :
-
Oxidation : The secondary alcohol can be oxidized back to the corresponding ketone (5-acetyl-1H-pyrazole-3-carboxylic acid) using mild oxidizing agents like pyridinium chlorochromate (PCC) or more environmentally benign methods.
-
Esterification/Etherification : The hydroxyl group can be acylated to form esters or alkylated to form ethers under appropriate conditions, offering another handle for structural modification.
-
-
Reactions on the Pyrazole Ring :
-
N-Substitution : The acidic N1 proton can be removed by a base, and the resulting pyrazolate anion can be alkylated or acylated. [6]This is a common strategy to block tautomerism and explore structure-activity relationships at this position.
-
C4-Substitution : The C4 position remains susceptible to electrophilic substitution, although the electron-withdrawing nature of the C3-carboxylic acid may slightly deactivate the ring compared to unsubstituted pyrazole. [1][4]
-
Spectral and Analytical Characterization (Predicted)
Predicting the spectral data is essential for confirming the identity and purity of the synthesized compound. The following are expected characteristics based on the structure and data from analogous compounds.
| Technique | Predicted Spectral Features |
| ¹H NMR | - C4-H: A singlet expected around δ 6.5-7.0 ppm. [14] - -CH(OH)-: A quartet coupled to the methyl protons, likely around δ 4.8-5.2 ppm. - -CH₃: A doublet coupled to the methine proton, expected around δ 1.5-1.7 ppm. - Exchangeable Protons: Broad singlets for the NH , OH (alcohol), and COOH protons, which may exchange with D₂O. Their chemical shifts are highly dependent on solvent and concentration. |
| ¹³C NMR | - C=O (Acid): Expected in the δ 160-170 ppm region. - C3 & C5 (Ring): Deshielded carbons attached to nitrogen, likely in the δ 140-155 ppm range. [2] - C4 (Ring): Shielded carbon, expected around δ 105-115 ppm. [2] - -CH(OH)-: Expected around δ 60-70 ppm. - -CH₃: Expected in the aliphatic region, δ 20-25 ppm. |
| FTIR (cm⁻¹) | - O-H (Acid): A very broad band from ~2500-3300 cm⁻¹. - N-H (Ring): A moderate, broad band around 3100-3200 cm⁻¹. - O-H (Alcohol): A sharper, distinct band around 3300-3500 cm⁻¹. - C=O (Acid): A strong, sharp absorption around 1680-1710 cm⁻¹. - C=N, C=C (Ring): Multiple absorptions in the 1400-1600 cm⁻¹ region. |
| Mass Spec. | - (M+H)⁺: Expected at m/z 157.0557 for the exact mass C₆H₉N₂O₃⁺. - Fragmentation: Likely fragments include loss of H₂O (M-18), loss of CO₂ (M-44), and cleavage of the hydroxyethyl side chain. |
Applications in Research and Drug Development
The primary significance of this compound lies in its role as a high-value intermediate in pharmaceutical synthesis.
-
Synthesis of Androgen Receptor (AR) Modulators : This compound is a crucial building block for Darolutamide and related potent AR modulators. [8][15]The synthesis involves coupling this pyrazole unit with another heterocyclic fragment via an amide bond, highlighting the importance of the carboxylic acid functionality for derivatization. [8]* Metabolite Studies : As a known metabolite of Darolutamide, access to a pure, synthetic standard of this compound is essential for pharmacokinetic and drug metabolism studies, allowing researchers to quantify its formation, distribution, and clearance in biological systems. [7]* Scaffold for Library Synthesis : The multiple functional handles on this molecule make it an ideal starting point for the creation of compound libraries. By systematically modifying the carboxylic acid, alcohol, and pyrazole nitrogen, medicinal chemists can explore a broad chemical space to discover new bioactive agents.
Conclusion
This compound is a multifunctional heterocyclic compound with significant value in modern drug discovery. While it is primarily recognized as a key precursor to advanced pharmaceutical agents, its inherent chemical properties—defined by the aromatic pyrazole core and its reactive hydroxyl and carboxyl substituents—offer considerable versatility for further chemical exploration. A thorough understanding of its synthesis, reactivity, and spectral properties, as outlined in this guide, is crucial for scientists aiming to leverage this potent building block in their research endeavors.
References
- synthesis and reactivity of some pyrazole derivatives. (n.d.).
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El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. M., & Abd-Alla, M. M. (1978). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Pharmazie, 33(10), 649–651. Retrieved February 20, 2026, from [Link]
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Shaaban, M. R., & El-Sayed, N. N. E. (2021). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 11(34), 21016–21043. Retrieved February 20, 2026, from [Link]
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Bildirici, İ., & Mengeş, N. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Acta Chimica Slovenica, 66(2), 435–444. Retrieved February 20, 2026, from [Link]
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PubChem. (n.d.). This compound. Retrieved February 20, 2026, from [Link]
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PubChem. (n.d.). (R)-5-(1-Hydroxyethyl)-1H-pyrazole-3-carboxylic acid. Retrieved February 20, 2026, from [Link]
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Yadav, G., et al. (2013). Synthesis, Spectral Analysis and Antimicrobial Activity Studies of New Pyrazole Analogues. Der Pharma Chemica, 5(3), 120-127. Retrieved February 20, 2026, from [Link]
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IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development, 9(7). Retrieved February 20, 2026, from [Link]
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Bîcu, E., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(3), 1284. Retrieved February 20, 2026, from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved February 20, 2026, from [Link]
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Orient J Chem. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved February 20, 2026, from [Link]
- Google Patents. (n.d.). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
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Özer, İ., & Çadır, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. J. Heterocyclic Chem., 49, 117-121. Retrieved February 20, 2026, from [Link]
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Global Substance Registration System. (n.d.). This compound, (S)-. Retrieved February 20, 2026, from [Link]
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Stan, C., et al. (2021). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 26(23), 7119. Retrieved February 20, 2026, from [Link]
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Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23, 201-204. Retrieved February 20, 2026, from [Link]
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National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(2). Retrieved February 20, 2026, from [Link]
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ResearchGate. (n.d.). The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. Retrieved February 20, 2026, from [Link]
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Gáspár, S., et al. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. Molecules, 27(4), 1238. Retrieved February 20, 2026, from [Link]
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PubChem. (n.d.). 1H-Pyrazole-5-carboxylic acid. Retrieved February 20, 2026, from [Link]
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PubChem. (n.d.). Pyrazole-4-carboxylic acid. Retrieved February 20, 2026, from [Link]
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Technical Disclosure Commons. (2022). 5-Acetyl-1H-Pyrazole-3-carboxylic acid. Retrieved February 20, 2026, from [Link]
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Kráľová, K., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc, (iii), 49-65. Retrieved February 20, 2026, from [Link]
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Khan, M. S. Y., & Akhter, M. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2012(3), M775. Retrieved February 20, 2026, from [Link]
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ResearchGate. (n.d.). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved February 20, 2026, from [Link]
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Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved February 20, 2026, from [Link]
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Wang, Y., et al. (2022). Discovery of a Series of 5-Amide-1 H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. Journal of Medicinal Chemistry, 65(23), 15967–15990. Retrieved February 20, 2026, from [Link]
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Technical Monograph: (R)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid
The following technical guide is structured to serve as a definitive reference for (R)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid , a critical chiral intermediate and metabolite in the pharmaceutical landscape of androgen receptor antagonists.
Role: Chiral Building Block & Active Metabolite (M-33) Compound Class: Functionalized 1H-Pyrazole
Executive Summary
(R)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid (CAS: 1401572-47-1) is a high-value chiral heterocycle. It serves two primary functions in modern drug development:
-
Strategic Intermediate: It is the "western" fragment used in the synthesis of Darolutamide (Nubeqa®), a next-generation non-steroidal androgen receptor antagonist (ARi) used for prostate cancer.
-
Pharmacokinetic Marker: It is identified as Metabolite M-33, a major circulating metabolite of Darolutamide formed via amide hydrolysis.
This guide details the stereoselective synthesis, physicochemical characterization, and biological context of this compound, emphasizing the critical need for enantiomeric purity in pharmaceutical applications.
Chemical Profile & Stereochemistry
| Property | Specification |
| IUPAC Name | 5-[(1R)-1-hydroxyethyl]-1H-pyrazole-3-carboxylic acid |
| CAS Number | 1401572-47-1 (R-isomer) / 1401584-94-8 (racemate) |
| Molecular Formula | C₆H₈N₂O₃ |
| Molecular Weight | 156.14 g/mol |
| Chirality | (R)-enantiomer at the hydroxyethyl position |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent) |
| pKa (Predicted) | ~3.5 (Carboxylic acid), ~13.5 (Pyrazole NH) |
Stereochemical Criticality: The (R)-configuration of the hydroxyethyl group is pharmacologically essential. In the context of Darolutamide, this chiral center is conserved from the starting material. Inversion or racemization at this center during synthesis or metabolism can significantly alter binding affinity to the androgen receptor.
Synthetic Pathways: The "De Novo" Asymmetric Approach
Unlike traditional methods that rely on the resolution of racemic mixtures, the preferred industrial route utilizes a metal-catalyzed asymmetric [3+2] cycloaddition . This ensures high enantiomeric excess (ee) from the outset.
Mechanistic Pathway (Route A)
The synthesis exploits the reaction between (R)-3-butyn-2-ol and ethyl diazoacetate .
-
Catalyst: Zinc Triflate [Zn(OTf)₂]
-
Mechanism: The zinc salt coordinates with the alkyne and diazo species, facilitating a regioselective 1,3-dipolar cycloaddition.
-
Regioselectivity: Favors the 3,5-disubstituted pyrazole over the 3,4-isomer.
Visualization: Synthesis Workflow
Caption: Figure 1. Stereoselective synthesis of the target acid via Zinc-catalyzed [3+2] cycloaddition.
Biological Significance: The Darolutamide Connection
Metabolic Origin (Metabolite M-33)
In vivo, Darolutamide undergoes metabolic transformation.[1] A primary pathway is the hydrolysis of the central amide bond.
-
Parent Drug: Darolutamide (Active AR Antagonist).
-
Reaction: Amidase-mediated hydrolysis.
-
Products:
-
M-33: (R)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid (The Target).
-
Amine Fragment: (S)-1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-amine.[2]
-
Pharmacological Insight: While M-33 is a major circulating metabolite, it generally exhibits significantly lower affinity for the androgen receptor compared to the parent drug, effectively serving as a clearance product.
Visualization: Metabolic Pathway
Caption: Figure 2. Metabolic generation of M-33 from Darolutamide via amide hydrolysis.
Experimental Protocols
Protocol A: Synthesis of (R)-5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid
Based on methodologies adapted from US Patent 10,383,853.
Phase 1: Cycloaddition (Formation of Ethyl Ester)
-
Setup: Flame-dry a 3-neck round bottom flask and purge with Nitrogen (N₂).
-
Reagents: Charge Triethylamine (Et₃N, 3.0 eq) and Zinc Triflate (Zn(OTf)₂, 0.15 eq).
-
Addition 1: Add (R)-(+)-3-butyn-2-ol (1.0 eq) to the mixture. Stir at room temperature (RT) for 15 minutes to allow coordination.
-
Addition 2: Slowly add Ethyl Diazoacetate (1.2 eq) dropwise over 1 hour. Caution: Exothermic reaction; control temperature < 30°C.
-
Reaction: Stir at RT for 24 hours. Monitor via TLC (EtOAc/Hexane) or HPLC.
-
Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purification: Flash column chromatography (Silica gel) to isolate Ethyl 5-((R)-1-hydroxyethyl)-1H-pyrazole-3-carboxylate.
Phase 2: Hydrolysis (Formation of Acid)
-
Dissolution: Dissolve the ester from Phase 1 in THF (5 vol).
-
Base Hydrolysis: Add 2M NaOH (aq) (3.0 eq).
-
Reflux: Heat the mixture to reflux (approx. 66°C) for 2-3 hours.
-
Isolation:
-
Cool to RT.
-
Remove THF under reduced pressure.
-
Acidify the remaining aqueous layer to pH ~2-3 using 2M HCl.
-
The product will precipitate as a white solid.[3]
-
-
Filtration: Filter the solid, wash with cold water, and dry under vacuum at 45°C.
Protocol B: Analytical Quality Control (HPLC)
To ensure enantiomeric purity (avoiding the S-enantiomer):
-
Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: n-Hexane : Ethanol : TFA (80 : 20 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Acceptance Criteria: ee > 99.5%.
References
-
US Patent 10,383,853 . Carboxamide derivative and its diastereomers in stable crystalline form. Assigned to Orion Corp, Bayer HealthCare. (Detailed synthesis of the ethyl ester intermediate and hydrolysis).
-
PubChem Compound Summary . CID 96412279: (R)-5-(1-Hydroxyethyl)-1H-pyrazole-3-carboxylic acid.[4] National Center for Biotechnology Information.
-
FDA Center for Drug Evaluation and Research . Application Number 212099Orig1s000 (Nubeqa/Darolutamide) - Clinical Pharmacology and Biopharmaceutics Review. (Identifies M-33 as a major metabolite).
-
Katritzky, A. R., et al. Regioselective synthesis of polysubstituted pyrazoles. Journal of Organic Chemistry, 2001. (Foundational chemistry for pyrazole synthesis).
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The Metabolic Fate of Darolutamide: A Technical Guide to 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid and Other Key Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Darolutamide is a structurally distinct and potent second-generation androgen receptor inhibitor (ARI) approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).[1][2] Its unique chemical structure, featuring a flexible polar-substituted pyrazole, underpins a pharmacological profile characterized by strong antagonism of the androgen receptor (AR) with a favorable safety profile, particularly concerning central nervous system side effects.[3][4] A comprehensive understanding of its metabolic pathways is paramount for drug development professionals, as metabolism dictates the drug's pharmacokinetic profile, potential for drug-drug interactions (DDIs), and overall clinical efficacy and safety.
This technical guide provides an in-depth exploration of the metabolic fate of darolutamide, with a specific focus on the formation and significance of its pyrazole-derived metabolite, 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid. While the major active metabolite, keto-darolutamide, dominates the systemic exposure and pharmacological activity, a complete metabolic picture requires elucidation of all biotransformation pathways, including the cleavage products that contribute to the drug's clearance.
Primary Metabolic Pathway: The Central Role of Keto-Darolutamide
The principal metabolic pathway for darolutamide is oxidative metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[5][6] This process leads to the formation of its major and pharmacologically active metabolite, keto-darolutamide.[4][5] Darolutamide is administered as a 1:1 mixture of two diastereomers, (S,R)-darolutamide and (S,S)-darolutamide. These diastereomers undergo interconversion in vivo via the formation of keto-darolutamide, which is then reduced back to the diastereomers, a reaction catalyzed by aldo-keto reductase (AKR) isoforms, particularly AKR1C3.[6][7] This reductive step preferentially forms the (S,S)-diastereomer, leading to a steady-state plasma ratio of approximately 1:5 to 1:6 in favor of (S,S)-darolutamide.[6][8]
Crucially, keto-darolutamide exhibits a similar in vitro antagonistic activity at the androgen receptor as the parent drug, making it a significant contributor to the overall therapeutic effect.[4] In human plasma, the exposure to keto-darolutamide is approximately 2-fold higher than that of darolutamide.[6] Together, darolutamide and keto-darolutamide account for the vast majority (87.4%) of the drug-related material circulating in the plasma, underscoring their central role in the drug's mechanism of action.[3][6]
Caption: Interconversion of Darolutamide Diastereomers via Keto-darolutamide.
Secondary Metabolic Pathway: Cleavage of the Parent Molecule
While the formation of keto-darolutamide is the dominant metabolic event in terms of systemic exposure and pharmacological activity, another important pathway for the clearance of darolutamide involves the oxidative cleavage of the parent molecule. This pathway leads to the formation of smaller, more polar metabolites that are readily excreted. A key metabolite arising from this cleavage is This compound , which has been identified as "darolutamide metabolite M-33".[9][10]
This cleavage likely occurs at the amide bond, separating the two pyrazole-containing moieties of the darolutamide structure. The formation of this and other related pyrazole derivatives, such as pyrazole sulfates (M-29, M-24) and pyrazole glucuronides (M-21, M-22), has been confirmed in human mass balance studies.[6][7] These cleavage products are considered minor metabolites in plasma but are more prominent in urine, indicating that this pathway is primarily relevant for the drug's elimination rather than its therapeutic action.[4][6]
Caption: Formation of Pyrazole Metabolites via Oxidative Cleavage.
Further Biotransformation: The Role of Conjugation
Both darolutamide and its primary metabolite, keto-darolutamide, can undergo further phase II metabolism via glucuronidation.[5][6] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A9 and UGT1A1, involves the addition of a glucuronic acid moiety to the molecule, increasing its water solubility and facilitating its excretion.[3][6] O-glucuronides and N-glucuronides of darolutamide have been identified as prominent metabolites in urine.[6][7]
Pharmacokinetic Profile and Clinical Significance
The metabolism of darolutamide results in a predictable pharmacokinetic profile. The effective half-life of both darolutamide and keto-darolutamide is approximately 20 hours in patients.[3] A human mass balance study with radiolabeled darolutamide showed that 63.4% of the dose is excreted in the urine and 32.4% in the feces, with complete recovery of the administered dose.[6]
| Parameter | Darolutamide | Keto-darolutamide |
| Primary Metabolizing Enzyme | CYP3A4 | - |
| Plasma Exposure (Relative) | 1x | ~2x |
| Pharmacological Activity | Active | Active |
| Effective Half-life (patients) | ~20 hours | ~20 hours |
| Major Excretion Route | Urine (as metabolites) | Urine (as metabolites) |
| Data compiled from multiple sources.[3][4][6] |
A key clinical advantage of darolutamide's metabolic profile is its low potential for clinically significant drug-drug interactions. Unlike other ARIs such as enzalutamide and apalutamide, darolutamide does not strongly induce CYP3A4 or other major CYP enzymes.[1] This reduces the risk of altered plasma concentrations of co-administered medications, a significant consideration for a patient population often receiving multiple concurrent therapies.
Analytical Methodologies: Quantification in Biological Matrices
The simultaneous quantification of darolutamide and keto-darolutamide in biological matrices like plasma is crucial for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.
Protocol: LC-MS/MS Quantification of Darolutamide and Keto-darolutamide
This protocol is a representative example based on published methodologies. Specific parameters may require optimization.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of plasma, add an internal standard (e.g., bicalutamide or a stable isotope-labeled analog).
-
Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Atlantis C18).
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of 0.2% formic acid in water and acetonitrile (e.g., 35:65 v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI), typically in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for darolutamide, keto-darolutamide, and the internal standard.
-
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentrations of darolutamide and keto-darolutamide in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.
-
Conclusion
The metabolism of darolutamide is a well-characterized process dominated by the formation of the active metabolite, keto-darolutamide, through CYP3A4-mediated oxidation. This primary pathway, along with the interconversion of the two parent diastereomers, is responsible for the majority of the systemic drug exposure and pharmacological effect.
The formation of This compound results from a secondary, minor metabolic pathway involving the oxidative cleavage of the darolutamide molecule. While this and other related pyrazole derivatives are not major contributors to the systemic pharmacological activity, their formation is integral to the overall biotransformation and subsequent urinary excretion of darolutamide. This comprehensive metabolic profile, coupled with a low potential for drug-drug interactions, contributes to the favorable clinical characteristics of darolutamide in the treatment of prostate cancer.
References
-
Therapeutic Goods Administration (TGA). (2020). Attachment: Product Information Darolutamide. Retrieved from [Link]
-
Justia Patents. (2025). Crystalline form of darolutamide. Retrieved from [Link]
-
De Wit, R., et al. (2023). Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide. Clinical Pharmacokinetics, 62(7), 947-960. Retrieved from [Link]
-
Taavitsainen, P., et al. (2021). Metabolism and Mass Balance of the Novel Nonsteroidal Androgen Receptor Inhibitor Darolutamide in Humans. Drug Metabolism and Disposition, 49(6), 420-433. Retrieved from [Link]
-
Taavitsainen, P., et al. (2021). Metabolism and Mass Balance of the Novel Nonsteroidal Androgen Receptor Inhibitor Darolutamide in Humans. ResearchGate. Retrieved from [Link]
-
Patsnap Synapse. (2025). What is core patent covering Darolutamide? Retrieved from [Link]
-
De Wit, R., et al. (2023). Clinical Pharmacokinetics and Pharmacodynamics of the Next Generation Androgen Receptor Inhibitor—Darolutamide. Springer Link. Retrieved from [Link]
-
INTEDE. (n.d.). Details of the Drug Metabolized by Drug-Metabolizing Enzyme (DME). Retrieved from [Link]
- Google Patents. (2022). WO2022049075A1 - Amorphous solid dispersion of darolutamide.
-
ResearchGate. (2026). Pharmacokinetics of Darolutamide, its Diastereomers and Active Metabolite in the Mouse: Response to Saini NK et al. (2020). Retrieved from [Link]
-
Google Patents. (2019). WO 2019/166385 A1. Retrieved from [Link]
-
New Drug Approvals. (2016). DAROLUTAMIDE. Retrieved from [Link]
-
Sandmann, S., et al. (2021). Clinical Pharmacokinetics of the Androgen Receptor Inhibitor Darolutamide in Healthy Subjects and Patients with Hepatic or Renal Impairment. Clinical Pharmacokinetics, 61(4), 565-575. Retrieved from [Link]
-
Taavitsainen, P., et al. (2020). Absorption, distribution, metabolism and excretion of darolutamide (a novel non-steroidal androgen receptor antagonist) in rats. Xenobiotica, 50(12), 1466-1478. Retrieved from [Link]
-
PharmaCompass. (n.d.). Darolutamide | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
- Google Patents. (2023). WO2023161458A1 - Forme cristalline de darolutamide.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2023). New, Scalable Process for the Preparation of 5-Acetyl-1H-pyrazole-3-carboxylic Acid, a Key Intermediate of Darolutamide. Retrieved from [Link]
-
Shore, N. D. (2020). Darolutamide: An Evidenced-Based Review of Its Efficacy and Safety in the Treatment of Prostate Cancer. Dove Medical Press. Retrieved from [Link]
-
Wikipedia. (n.d.). Darolutamide. Retrieved from [Link]
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The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry
The following technical guide is structured to serve as an authoritative resource for medicinal chemists and drug discovery scientists. It prioritizes mechanistic insight, synthetic utility, and structure-activity relationship (SAR) logic over generic descriptions.
Technical Monograph | Version 2.0
Executive Summary: The Diazole Advantage
The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern pharmacopeia, appearing in over 40 FDA-approved therapeutics ranging from NSAIDs (Celecoxib) to precision oncology kinase inhibitors (Ruxolitinib, Crizotinib).
Its ubiquity is not accidental but driven by three distinct physicochemical attributes:
-
Amphoteric Nature: It acts as both a hydrogen bond donor (HBD) and acceptor (HBA), mimicking peptide bonds and allowing diverse interactions with biological targets (e.g., kinase hinge regions).
-
Tautomeric Equilibrium: The rapid proton transfer between N1 and N2 allows the scaffold to adapt to different binding pocket geometries, though this also presents a challenge in entropic penalties.
-
Metabolic Robustness: Compared to other five-membered heterocycles (e.g., furan, pyrrole), the pyrazole core is remarkably resistant to oxidative metabolism, although N-glucuronidation remains a liability for unsubstituted derivatives.
Physicochemical Architecture
Electronic Structure & Tautomerism
The pyrazole ring is a
Key Parameters:
-
Basicity (pKa of conjugate acid): ~2.5 (Significantly lower than imidazole's ~7.0).[1]
-
Acidity (pKa of NH): ~14.0 (Deprotonation requires strong bases like NaH or alkoxides).
-
Dipole Moment: ~2.2 D (High polarity facilitates water solubility).
Tautomeric Equilibrium Visualization
In unsubstituted pyrazoles, the annular tautomerism is fast. In drug design, locking this tautomerism via N-substitution is critical to minimize the entropic cost of binding.
Figure 1: Tautomeric equilibrium of the pyrazole core. In solution, these forms interconvert rapidly.[2] Binding pockets often select one specific tautomer, necessitating N-substitution in lead optimization.
Synthetic Strategies: The Regioselectivity Challenge
The primary bottleneck in pyrazole synthesis is regioselectivity . The classical condensation of hydrazines with 1,3-dicarbonyls (Knorr Synthesis) often yields mixtures of regioisomers (1,3- vs 1,5-substituted) which are difficult to separate.
Strategic Decision Matrix
Modern medicinal chemistry employs three main routes to ensure regiocontrol:
| Methodology | Precursors | Regioselectivity | Utility |
| Classical Knorr | Hydrazine + 1,3-Diketone | Low (Mixtures) | Good for symmetrical pyrazoles only. |
| Enaminone Route | Hydrazine + Enaminone | High | Standard for 1,3-disubstituted pyrazoles. Sterics drive selectivity. |
| [3+2] Cycloaddition | Diazoalkanes + Alkynes | Variable | Useful for highly substituted cores; often requires metal catalysis (Ru, Cu). |
| Cross-Coupling | Halogenated Pyrazole + Boronic Acid | Perfect | Best for late-stage functionalization (Suzuki/Buchwald). |
Protocol: Regioselective Synthesis via Enaminones
This protocol avoids the ambiguity of the Knorr synthesis by using an enaminone intermediate, which directs the nucleophilic attack of the hydrazine.
Target: 1-Phenyl-3-methyl-pyrazole (High Selectivity)
Reagents:
-
Acetylacetone (Precursor A)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Phenylhydrazine[3]
-
Ethanol (Solvent)[4]
Step-by-Step Workflow:
-
Enaminone Formation: React Acetylacetone (10 mmol) with DMF-DMA (12 mmol) in refluxing toluene for 4 hours. The terminal methyl group is converted to the dimethylamino-enone. Mechanism: The steric bulk of the dimethylamino group directs the subsequent nucleophilic attack.
-
Cyclization: Evaporate volatiles. Dissolve the crude enaminone in Ethanol (20 mL).
-
Hydrazine Addition: Add Phenylhydrazine (10 mmol) dropwise at 0°C.
-
Reflux: Heat to reflux for 2 hours.
-
Workup: Cool to RT. The product often precipitates. If not, remove solvent and recrystallize from EtOH/Water.
-
Validation: NMR will show a distinct singlet for the pyrazole C4-H (~6.5 ppm) and confirm 1,3-substitution pattern via NOESY (interaction between N-Phenyl and C3-Methyl).
Medicinal Chemistry Applications
The Kinase Hinge Binder
The pyrazole core is a staple in kinase inhibitors. Its ability to form a bidentate hydrogen bond (Donor-Acceptor) mimics the adenine ring of ATP.
Case Study: Ruxolitinib (JAK1/2 Inhibitor) Ruxolitinib utilizes a pyrazole fused to a pyrimidine (pyrrolo[2,3-d]pyrimidine system is analogous, but pure pyrazoles like Crizotinib illustrate the core well). In Crizotinib, the 5-membered pyrazole ring interacts directly with the hinge region of the ALK kinase.
Metabolic Stability & Bioisosterism
-
Bioisostere: Pyrazole is often used as a bioisostere for phenyl rings (reducing lipophilicity/LogP) or amides (improving hydrolytic stability).
-
Metabolic Liability: The N-unsubstituted pyrazole is prone to Phase II conjugation (N-glucuronidation).[2]
-
Solution: Alkylation or arylation of the N1 position blocks this pathway and locks the active conformation.
-
Watchout: The C4 position is electron-rich and susceptible to oxidative metabolism (CYP450). Electron-withdrawing groups (e.g., F, Cl, CN) at C4 mitigate this.
-
Structure-Activity Relationship (SAR) Map
Figure 2: Generalized SAR logic for the pyrazole scaffold in drug design. N1 and C4 are critical for ADME properties, while C3 and C5 drive potency and selectivity.
Quantitative Data: FDA-Approved Pyrazoles
A comparative analysis of key pyrazole-containing therapeutics highlights the scaffold's versatility.[1][2][4][5][6]
| Drug Name | Target | Indication | Pyrazole Role | Binding Mode |
| Celecoxib | COX-2 | Inflammation | Scaffold/Spacer | Positions sulfonamide into the COX-2 side pocket; Rigidifies structure. |
| Ruxolitinib | JAK1/2 | Myelofibrosis | Hinge Binder | Forms bidentate H-bonds with the kinase hinge region (ATP mimetic). |
| Crizotinib | ALK/ROS1 | NSCLC | Hinge Binder | Pyrazole N2 accepts H-bond from hinge; C3 substituent fills hydrophobic pocket. |
| Axitinib | VEGFR | Renal Cell Ca. | Scaffold | Links two aryl systems; participates in water-mediated H-bonding. |
| Avapritinib | KIT/PDGFRA | GIST | Core Structure | Central scaffold orienting the warhead and tail. |
Future Directions: Fused Systems & C-H Activation
The frontier of pyrazole chemistry lies in fused systems (e.g., pyrazolo[1,5-a]pyrimidines) and Late-Stage Functionalization (LSF) .
-
Pyrazolo[1,5-a]pyrimidines: Bioisosteres of purines, offering altered solubility and IP space.
-
C-H Activation: Direct arylation of the pyrazole C-H bonds (using Pd or Ru catalysts) is replacing pre-functionalized starting materials, allowing for rapid library generation ("diversity-oriented synthesis").
References
-
Fustero, S., et al. (2011). Recent Advances in the Regioselective Synthesis of Pyrazoles.[7][8]Current Organic Chemistry . Link
-
Li, Y., et al. (2023). Pyrazole: An Emerging Privileged Scaffold in Drug Discovery.[2][9]Future Medicinal Chemistry . Link
-
Ansari, A., et al. (2017). Biological Activities of Pyrazole Derivatives.[1][2][3][4][5][9][10][11][12][13]New Journal of Chemistry . Link
-
FDA Orange Book. Approved Drug Products with Therapeutic Equivalence Evaluations.U.S. Food and Drug Administration .[1] Link
-
Maddox, J., et al. (2021). 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators.[14]ACS Medicinal Chemistry Letters . Link
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications.Wiley-VCH.
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- 4. epj-conferences.org [epj-conferences.org]
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- 14. pubs.acs.org [pubs.acs.org]
Technical Whitepaper: Spectroscopic Characterization & Structural Elucidation of 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid
This technical guide details the spectroscopic profiling and structural elucidation of 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid , a critical pharmacophore and known metabolite (M-33) of the androgen receptor antagonist Darolutamide (Nubeqa).
Executive Summary & Chemical Context
This compound (CAS: 1401584-94-8) is a chiral pyrazole derivative serving as a key synthetic intermediate and a verified metabolite in the biotransformation of Darolutamide.[1] Its structural integrity is defined by three functional domains: the amphoteric pyrazole core, the ionizable carboxylic acid (C3), and the chiral 1-hydroxyethyl side chain (C5).
-
Molecular Formula:
[2][3] -
Role: Metabolite M-33; Synthetic Precursor.
-
Critical Quality Attribute (CQA): Enantiomeric purity (R/S) and differentiation from its oxidized precursor, 5-acetyl-1H-pyrazole-3-carboxylic acid.
Structural Dynamics & Tautomerism
Researchers must account for annular tautomerism (
Spectroscopic Profile & Data Tables
Mass Spectrometry (LC-MS/MS)
Mass spectrometry provides the primary identification fingerprint. The molecule ionizes readily in both positive (ESI+) and negative (ESI-) modes.
Table 1: MS Fragmentation Pattern (ESI+)
| Ion Species | m/z (Theoretical) | Structural Assignment | Mechanism of Formation |
| [M+H]⁺ | 157.06 | Protonated Molecular Ion | Base peak in soft ionization. |
| [M+H - H₂O]⁺ | 139.05 | Dehydrated Fragment | Loss of hydroxyl group from ethyl side chain (benzylic-like stabilization). |
| [M+H - H₂O - CO]⁺ | 111.05 | Pyrazole Core Fragment | Subsequent loss of CO from the carboxylic acid moiety. |
| [M-H]⁻ | 155.04 | Deprotonated Molecular Ion | Loss of acidic proton (COOH). |
Analyst Note: The transition
is the most robust Quantifier transition for MRM (Multiple Reaction Monitoring) methods.
Nuclear Magnetic Resonance (NMR)
The reduction of the acetyl group to the hydroxyethyl group is the critical transformation to monitor. The disappearance of the acetyl methyl singlet and the appearance of a methine quartet are diagnostic.
Table 2: ¹H NMR Chemical Shifts (DMSO-
| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment |
| COOH / NH | 12.5 - 13.5 | Broad Singlet | 2H | - | Exchangeable acid/pyrazole protons. |
| C4-H | 6.35 - 6.45 | Singlet | 1H | - | Aromatic pyrazole proton. |
| CH-OH | 5.20 - 5.40 | Broad / Doublet | 1H | - | Hydroxyl proton (often invisible if wet). |
| CH-OH | 4.75 - 4.90 | Quartet | 1H | 6.5 | Chiral methine proton. |
| CH₃ | 1.35 - 1.45 | Doublet | 3H | 6.5 | Methyl group of hydroxyethyl chain. |
Differentiation from Impurity (5-acetyl precursor):
-
Impurity Signal: A sharp singlet at
2.22 ppm (Acetyl ). -
Target Signal: A doublet at
1.40 ppm (Hydroxyethyl ).
Infrared Spectroscopy (FT-IR)
-
3200–3400 cm⁻¹: Broad O-H stretch (alcohol + acid H-bonding).
-
1680–1710 cm⁻¹: C=O stretch (Carboxylic acid). Note: This is lower energy than the acetyl ketone precursor (~1680 cm⁻¹ vs 1700+ cm⁻¹).
-
1550–1600 cm⁻¹: C=N / C=C Pyrazole ring skeletal vibrations.
Experimental Protocols & Workflows
Analytical Workflow: Structural Elucidation
The following Graphviz diagram outlines the logic flow for confirming the structure of M-33 from a crude reaction mixture.
Figure 1: Decision matrix for the isolation and spectroscopic validation of this compound.
Protocol: NMR Sample Preparation for Labile Protons
To observe the splitting of the hydroxyl proton (CH-OH ) and confirm the secondary alcohol structure, strict anhydrous conditions are required.
-
Drying: Dry the solid sample under high vacuum (<1 mbar) at 40°C for 4 hours to remove residual moisture.
-
Solvent: Use an ampoule of 99.9% DMSO-
(anhydrous). Do not use stock bottles exposed to air. -
Preparation: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-
inside a glovebox or under a nitrogen stream. -
Acquisition: Run the ¹H spectrum immediately.
-
Validation: If the signal at ~5.3 ppm appears as a doublet (
Hz), the secondary alcohol is confirmed. If it is a broad singlet, proton exchange with water is occurring.
Protocol: Mass Spectrometry Fragmentation Pathway
Understanding the fragmentation is essential for distinguishing this metabolite from isobaric impurities.
Figure 2: ESI+ Fragmentation pathway. The loss of water (18 Da) is the primary transition, followed by the loss of carbon monoxide.
Scientific Integrity & Causality
The characterization of this molecule relies on the causal link between the reduction of the carbonyl group and the resulting change in magnetic environment of the adjacent protons.
-
Stereochemical Causality: The introduction of the hydroxyl group creates a chiral center at C5. While standard NMR cannot distinguish enantiomers, the presence of the methine quartet confirms the connectivity. To distinguish (R) from (S), Chiral HPLC (e.g., Chiralpak AD-H column) or derivatization with Mosher's acid chloride is required.
-
Tautomeric Equilibrium: The pyrazole N-H proton is mobile. In the solid state, it may exist as a specific tautomer, but in solution, it averages. This explains why the C3 and C5 positions are often chemically equivalent in symmetric pyrazoles, but here, the substitution pattern (COOH vs Hydroxyethyl) breaks symmetry, making C4-H a distinct singlet.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58810614, this compound. Retrieved from [Link]
-
European Medicines Agency (2020). Assessment Report: Nubeqa (Darolutamide). EMA/132667/2020. Retrieved from [Link]
-
Zurth, C., et al. (2021). "Metabolism and Mass Balance of the Novel Nonsteroidal Androgen Receptor Inhibitor Darolutamide in Humans." Drug Metabolism and Disposition, 49(6), 420-433.[4] Retrieved from [Link]
-
Technical Disclosure Commons (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]
Sources
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- 2. This compound | C6H8N2O3 | CID 58810614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-5-(1-Hydroxyethyl)-1H-pyrazole-3-carboxylic acid | C6H8N2O3 | CID 96412279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Details of the Drug Metabolized by Drug-Metabolizing Enzyme (DME) | INTEDE [intede.idrblab.net]
Technical Guide: Solubility Profiling & Handling of 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid
Executive Summary & Structural Analysis
Compound: 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid CAS: 1401584-94-8 (Racemic) | Role: Key Intermediate / Metabolite (Darolutamide)[1]
This guide provides a technical deep-dive into the solubility characteristics and purification strategies for this compound. As a Senior Application Scientist, I emphasize that this compound represents a classic amphiphilic heterocyclic acid . Its solubility is not a static number but a dynamic function of pH, ionic strength, and tautomeric equilibrium .
The molecule features three critical functional motifs that dictate its solvation behavior:
-
Carboxylic Acid (C3-position): Provides pH-dependent solubility (pKa ~3.5–4.0).
-
Pyrazole Ring (NH/N): Acts as both a weak acid (NH, pKa >13) and a weak base (N, pKa ~2.5), facilitating hydrogen bonding.
-
Secondary Alcohol (C5-position): Increases hydrophilicity (LogP < 0) and potential for co-crystal formation.
Physicochemical Profile
| Property | Value | Implication for Solubility |
| Molecular Weight | 156.14 g/mol | Low MW favors rapid dissolution kinetics. |
| XLogP3 | -0.4 (Predicted) | Hydrophilic . Highly soluble in polar solvents; poor in lipophilic carriers. |
| TPSA | 86.2 Ų | High polar surface area suggests strong water interaction. |
| pKa (Acid) | ~3.8 (Predicted) | Soluble as carboxylate anion at pH > 5.0. |
| H-Bond Donors | 3 | High capacity for solvent interaction (water/alcohols). |
Solubility Profile & Solvent Compatibility
The solubility of this compound is dominated by its ionization state. Researchers often face "crashing out" issues during acidification steps because they underestimate the steep solubility drop-off near the isoelectric point.
Solvent Compatibility Matrix
Data derived from structural analysis and standard heterocyclic handling protocols.
| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |
| Aqueous (Basic) | 1M NaOH, NaHCO₃ | Excellent | Forms highly soluble sodium carboxylate salt. Ideal for extraction. |
| Aqueous (Acidic) | 1M HCl, 0.1% TFA | Moderate to Poor | Protonation of carboxylate reduces solubility. Likely to crystallize/precipitate. |
| Polar Aprotic | DMSO, DMF, DMAc | High | >50 mg/mL expected. Best for stock solutions and bioassays. |
| Polar Protic | Methanol, Ethanol | Good | Solubility decreases with chain length (MeOH > EtOH > IPA). |
| Non-Polar | Hexane, Toluene, DCM | Negligible | Anti-solvent . Use these to force precipitation from organic stocks. |
Mechanism of Action: pH-Dependent Solubility
Understanding the protonation state is critical for purification. The compound exists in equilibrium between the neutral acid (insoluble) and the anionic carboxylate (soluble).
Caption: pH-dependent speciation. Maximum precipitation occurs near pH 3.5–4.5 (Neutral form).
Experimental Protocols
Protocol A: Determination of Thermodynamic Solubility
Do not rely on visual estimation. This gravimetric method provides definitive data.
Reagents: HPLC-grade Water, DMSO, PBS (pH 7.4), 0.1M HCl. Equipment: Shaker incubator, Centrifuge, HPLC-UV or LC-MS.
-
Saturation: Add excess solid compound (~20 mg) to 1 mL of solvent in a glass vial.
-
Equilibration: Shake at 25°C for 24 hours. (48 hours for viscous solvents like PEG).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.
-
Filtration: Filter supernatant through a 0.22 µm PTFE filter (prevent particle carryover).
-
Quantification: Dilute filtrate 1:100 in mobile phase and analyze via HPLC against a standard curve.
-
Note: Check the pellet for crystal form changes (polymorphism) using XRPD if solubility is unexpectedly low.
-
Protocol B: Purification via "Acid-Base Swing"
This is the most robust method to purify this intermediate from non-acidic impurities.
Objective: Isolate high-purity acid from a crude reaction mixture.
-
Dissolution (Basification):
-
Suspend crude solid in water (10 mL/g).
-
Slowly add 2M NaOH while monitoring pH. Target pH 9–10 .
-
Result: The compound dissolves as the sodium salt. Non-acidic impurities remain suspended.
-
-
Filtration:
-
Filter the alkaline solution through Celite to remove insoluble impurities.
-
-
Precipitation (Acidification):
-
Cool the filtrate to 5–10°C (improves yield).
-
Slowly add 2M HCl dropwise with vigorous stirring.
-
Critical Step: Watch for cloudiness around pH 5. Continue acidifying to pH 2.0–3.0 .
-
Why? Going slightly below the pKa ensures full protonation and maximum yield.
-
-
Isolation:
-
Stir the slurry for 30 minutes to ripen crystals (prevents filter clogging).
-
Filter via vacuum. Wash cake with ice-cold water (2x) to remove salts.
-
Dry in a vacuum oven at 45°C.
-
Caption: Acid-Base Swing Purification Workflow. Ensures removal of non-acidic organic impurities.
Troubleshooting & Common Pitfalls
| Issue | Cause | Corrective Action |
| Oiling Out | Compound precipitates as an oil instead of a solid during acidification. | Seed the solution with pure crystals at the onset of turbidity. Slow down HCl addition rate. |
| Low Yield | pH not low enough or high water solubility. | Adjust pH to 2.0. Saturate the aqueous phase with NaCl (salting out) to force precipitation. |
| Gel Formation | Rapid precipitation trapping water. | Heat the slurry to 50°C for 30 mins (Ostwald ripening) then cool slowly. |
| Hygroscopicity | The hydroxyethyl group attracts moisture. | Store in a desiccator. Ensure drying temp is <50°C to avoid dehydration of potential hydrates. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58810614, this compound. Retrieved from [Link]
- Bayer Pharma AG.Carboxamide derivative and its diastereomers in stable crystalline form. US Patent US10383853B2. (Describes synthesis and handling of related Darolutamide intermediates).
-
Technical Disclosure Commons (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid.[2] (Describes aqueous isolation of the ketone precursor). Retrieved from [Link]
Sources
Tautomerism in Hydroxypyrazole Carboxylic Acids: Mechanistic Insights & Synthetic Applications
Topic: Tautomerism in Hydroxypyrazole Carboxylic Acids Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads
Executive Summary
Hydroxypyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, offering unique bioisosteric properties that bridge the gap between carboxylic acids and heteroaromatic hydrogen-bond donors. However, their utility is frequently complicated by complex tautomeric equilibria involving annular nitrogen migration (1H/2H) and keto-enol transformations (hydroxy- vs. oxo-forms). This guide provides a definitive technical analysis of these equilibria, offering actionable protocols for characterization, synthetic control, and pharmacological optimization.
Mechanistic Analysis of Tautomerism
The chemical behavior of hydroxypyrazole carboxylic acids (e.g., 5-hydroxy-1H-pyrazole-3-carboxylic acid) is governed by a dynamic equilibrium between three primary forms: the OH-form (aromatic enol), the NH-form (pyrazolone), and the CH-form (unconjugated ketone).
The Core Equilibrium Landscape
Unlike simple pyrazoles, the presence of a carboxylic acid moiety at the C3 or C4 position introduces strong electronic bias and intramolecular hydrogen-bonding opportunities (IMHB).
-
The OH-Form (Aromatic): Characterized by a fully aromatic pyrazole ring. This form is often stabilized in non-polar solvents and by intramolecular H-bonds between the carboxylate and the pyrazole NH or OH.
-
The NH-Form (Pyrazolone): Loss of aromaticity in the ring, forming a cyclic amide (lactam). This form is highly polar and is often the dominant species in polar aprotic solvents (DMSO) and aqueous media.
-
The CH-Form: The proton resides on C4. While less common in carboxylic acids due to the destabilizing electron-withdrawing effect of the carboxyl group, it becomes relevant in specific substitution patterns (e.g., 4,4-disubstituted derivatives).
Visualization of Tautomeric Pathways
The following diagram illustrates the proton transfer pathways defining this scaffold.
Analytical Characterization Strategies
Accurate assignment of the dominant tautomer is critical for structure-activity relationship (SAR) studies. Standard LC-MS is insufficient due to rapid proton exchange.
NMR Spectroscopy (The Gold Standard)
Solution-state NMR provides the most reliable method for determining tautomeric ratios.
| Parameter | OH-Form (Enol) Characteristics | NH-Form (Keto) Characteristics | Mechanistic Insight |
| ~155 - 163 ppm | ~165 - 175 ppm | The carbonyl carbon in the keto form is more deshielded than the enolic C-OH. | |
| ~90 - 95 ppm | ~40 - 50 ppm (if CH form) | C4 is sp² in OH/NH forms but sp³ in the CH form. | |
| Distinct Pyridine-like (~250 ppm) & Pyrrole-like (~150 ppm) | Two Amide-like nitrogens (shifted upfield) | Diagnostic for ring aromaticity loss. | |
| Distinct coupling if ring protons exist | Often broadened due to exchange | Exchange rates in DMSO often coalesce signals. |
Expert Insight: In DMSO-d6, hydroxypyrazole carboxylic acids frequently exist as a mixture of OH and NH forms. To "freeze" the equilibrium for analysis, lower the temperature to 250K or use variable-temperature (VT) NMR to observe coalescence.
X-Ray Crystallography
Warning: Solid-state structures often reflect the most efficient crystal packing (often dimers of the OH-form) rather than the biologically relevant solution state. Do not rely solely on X-ray data for docking simulations.
Synthetic Implications: Controlling Selectivity
The tautomeric nature of the scaffold creates ambiguity during alkylation reactions (e.g., synthesis of N-alkyl vs. O-alkyl derivatives).
Alkylation Selectivity Rules
-
N-Alkylation (Thermodynamic Control): Favored by soft electrophiles (alkyl halides) and weak bases (
) in polar aprotic solvents (DMF). -
O-Alkylation (Kinetic Control): Favored by hard electrophiles (sulfonates) and silver salts (
), which coordinate the nitrogen lone pair, forcing reaction at oxygen. -
Carboxyl Interference: The carboxylic acid must often be protected (as an ester) to prevent competitive esterification or zwitterion formation that alters N-nucleophilicity.
Workflow: Selective N-Alkylation
The following diagram outlines the decision tree for selective functionalization.
Experimental Protocols
Protocol A: Determination of Tautomeric Ratio ( ) via NMR
Purpose: To quantify the ratio of OH-form to NH-form in solution.
-
Sample Preparation: Dissolve 5-10 mg of the hydroxypyrazole carboxylic acid in 0.6 mL of DMSO-d6 (dried over molecular sieves).
-
Acquisition:
-
Acquire a standard
H NMR at 298 K. -
Acquire a
C NMR (minimum 512 scans) to resolve the C3/C5/C=O signals. -
Crucial Step: Perform a
H- N HMBC experiment. The cross-peaks will definitively identify protonated nitrogens (NH form) versus unprotonated nitrogens (OH form).
-
-
Calculation:
-
Integrate distinct signals (if slow exchange).
-
If signals are averaged (fast exchange), calculate
using the weighted average chemical shift formula: (Note: and values are obtained from "fixed" O-methyl and N-methyl derivatives).
-
Protocol B: Regioselective N-Alkylation
Purpose: To synthesize N-substituted pyrazolone derivatives while minimizing O-alkylation.
-
Esterification: Convert the carboxylic acid to the ethyl ester using
in EtOH (Reflux, 2h). Evaporate to dryness. -
Alkylation:
-
Dissolve the ester (1.0 eq) in anhydrous DMF (0.2 M).
-
Add
(1.5 eq) and stir for 15 min at RT. -
Add the alkyl halide (1.1 eq) dropwise.
-
Stir at 60°C for 4-12h. Monitor by TLC/LC-MS.
-
-
Workup: Dilute with water, extract with EtOAc.
-
Hydrolysis: Saponify the ester using LiOH (2.0 eq) in THF/H2O (1:1) to regenerate the carboxylic acid.
Biological & Pharmacological Implications[1][2][3][4]
Bioisosterism and Binding
The hydroxypyrazole carboxylic acid scaffold acts as a bidentate ligand .
-
Metal Chelation: In metalloenzymes (e.g., Carbonic Anhydrase, Histone Deacetylases), the enolic oxygen and the adjacent nitrogen can chelate metal ions (
, ). -
Permeability: The NH-form (pyrazolone) is significantly more polar (
) than the aromatic OH-form. Masking the tautomer via N-alkylation or O-alkylation can modulate membrane permeability.
Drug Design Heuristic
-
Targeting an H-bond Acceptor? Design the N-alkylated pyrazolone (forces the carbonyl acceptor).
-
Targeting an H-bond Donor? Design the hydroxypyrazole (aromatic OH donor).
References
-
Tautomeric forms study of 1H-(2′-pyridyl)-3-methyl-5-hydroxypyrazole. Taylor & Francis Online. Available at: [Link][1]
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules (MDPI). Available at: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry (ACS). Available at: [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (NIH/PMC). Available at: [Link]
-
Activity and selectivity of carboxylic acid and 1-hydroxypyrazole ALR2 inhibitors. ResearchGate. Available at: [Link]
Sources
Strategic Synthesis of Pyrazole-3-Carboxylic Acid: A Technical Guide
Topic: Literature Review of Pyrazole-3-Carboxylic Acid Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazole-3-carboxylic acid scaffold is a linchpin in modern medicinal chemistry, serving as the structural core for blockbuster drugs like sildenafil (Viagra), rimonabant, and the androgen receptor antagonist darolutamide. While theoretically simple, the synthesis of this moiety is often plagued by regioselectivity issues (
This guide moves beyond basic textbook definitions to analyze the three dominant synthetic pathways: Knorr Cyclocondensation , [3+2] Dipolar Cycloaddition , and Oxidative Functionalization . We prioritize scalable, regiocontrolled, and "green" methodologies suitable for high-value pharmaceutical intermediate production.
The Mechanistic Foundation: Knorr Cyclocondensation
The Knorr reaction remains the industrial standard due to the availability of starting materials. It involves the condensation of hydrazines with 1,3-dielectrophiles. For pyrazole-3-carboxylic acid, the specific dielectrophile is often a derivative of oxalacetate (e.g., diethyl oxalacetate).
The Regioselectivity Challenge
When using unsubstituted hydrazine (
-
Electronic Control: The most nucleophilic nitrogen (usually the NH attached to the electron-donating alkyl group) attacks the most electrophilic carbonyl.
-
Steric Control: Bulky groups on the hydrazine or the diketone can invert this preference.[1]
Solvent-Directed Regiocontrol
Recent literature highlights the "fluorine effect."[1] The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can drastically improve regioselectivity. These solvents act as hydrogen-bond donors, stabilizing specific transition states and carbonyl intermediates, often pushing selectivity ratios from a messy 60:40 to >95:5.
Advanced Strategy: [3+2] Dipolar Cycloaddition
For scaffolds sensitive to the acidic/basic conditions of Knorr synthesis, [3+2] cycloaddition offers a convergent alternative.
Diazoacetate & Alkynes
The reaction between ethyl diazoacetate (EDA) and terminal alkynes is a classic route. While historically requiring high temperatures or metal catalysts (Cu, Ru), modern "green" chemistry has optimized this using aqueous micellar catalysis .
-
Mechanism: EDA acts as the 1,3-dipole.[2] The alkyne is the dipolarophile.
-
Green Advancement: Using the surfactant TPGS-750-M allows this reaction to proceed in water at room temperature. The micelles create a lipophilic core that concentrates the reactants, accelerating the rate without organic solvents.
Functional Group Interconversion: Oxidative Routes
When the pyrazole ring is already formed (e.g., available as 3-methylpyrazole), oxidation is the most direct route to the carboxylic acid.
Permanganate Oxidation
Potassium permanganate (KMnO
-
Critical Parameter: Temperature control (70–90°C) is vital. Exceeding this can lead to decarboxylation or ring degradation.
-
Self-Validating Endpoint: The reaction is self-indicating; the purple permanganate color disappears, and brown MnO
precipitates, signaling completion.
Comparative Data Analysis
| Parameter | Knorr Cyclocondensation | [3+2] Cycloaddition | KMnO |
| Primary Substrates | Hydrazine + Diethyl Oxalacetate | Ethyl Diazoacetate + Alkynes | 3-Methylpyrazole |
| Atom Economy | Moderate (Loss of H | High (Additive) | Low (MnO |
| Regioselectivity | Variable (Solvent dependent) | High (Catalyst dependent) | Pre-determined by substrate |
| Scalability | High (Industrial Standard) | Moderate (Safety concerns with Diazo) | High |
| Key Risk | Isomer separation required | Explosion hazard (Diazo) | Over-oxidation |
Detailed Experimental Protocols
Protocol A: Synthesis via Diethyl Oxalacetate (Knorr)
Adapted from industrial protocols for Darolutamide intermediates.
-
Preparation of Electrophile: In a reactor, dissolve diethyl oxalate (1.0 eq) and the ketone partner (e.g., acetone or butanone derivative) in ethanol. Add sodium ethoxide (1.1 eq) slowly at 0°C to generate the sodium enolate of diethyl oxalacetate in situ.
-
Cyclization: Add Hydrazine Hydrate (1.1 eq) dropwise. Maintain temperature <20°C to prevent uncontrolled exotherms.
-
Reflux: Heat the mixture to reflux (78°C) for 4 hours.
-
Workup: Evaporate ethanol. Dissolve residue in water.[4] Acidify with HCl to pH 2.[5] The ester/acid precipitate is collected by filtration.
-
Validation:
H NMR should show the pyrazole C4-H singlet around 6.8–7.2 ppm.
Protocol B: Oxidation of 3-Methylpyrazole
Based on standard KMnO
-
Dissolution: Dissolve 3-methylpyrazole (10 g) in water (100 mL). Heat to 70°C.
-
Oxidation: Add KMnO
(2.5 eq) portion-wise over 1 hour. Note: Vigorous stirring is required to manage MnO slurry. -
Reaction: Stir at 80°C for 3 hours until the purple color persists (check with filter paper spot test).
-
Clarification: Add a few drops of ethanol to quench excess oxidant. Filter hot through Celite to remove MnO
. -
Isolation: Concentrate the filtrate to half volume. Acidify with conc. HCl to pH 1–2. Cool to 4°C overnight.
-
Yield: Filter white crystals of pyrazole-3-carboxylic acid.
Visualizing the Pathways
Diagram 1: Strategic Reaction Pathways
This diagram illustrates the three primary routes to the target scaffold.
Caption: Overview of convergent synthetic routes. Blue paths indicate ring formation; Red path indicates functional group modification.
Diagram 2: Regioselectivity Decision Tree
A logic flow for selecting conditions to maximize the desired isomer during
Caption: Decision matrix for optimizing regioselectivity. Fluorinated solvents (green path) offer superior control over standard ethanol.
References
-
Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." Journal of Organic Chemistry, 2008. Link
-
Vinciarelli, G., et al. "Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis."[2] ChemistrySelect, 2020. Link
-
Janin, Y. L. "Preparation and chemistry of 3/5-pyrazolecarboxylic acids."[6] Chemical Reviews, 2012. Link
-
Orion Corporation. "Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid."[4] Technical Disclosure Commons, 2022. Link
-
Popova, E. A., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." Molecules, 2017.[7] Link
Sources
Methodological & Application
Application Note: Precision Synthesis of 5-Acetyl-1H-pyrazole-3-carboxylic Acid
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 5-acetyl-1H-pyrazole-3-carboxylic acid , a critical scaffold in medicinal chemistry and a key intermediate for the androgen receptor antagonist Darolutamide .[1]
While historical routes rely on hazardous [3+2] cycloadditions using diazo compounds, this guide focuses on the Ketal-Claisen Condensation Strategy . This route offers superior regiocontrol, safety, and scalability by utilizing a masked acetyl group (3,3-dimethoxy-2-butanone) to direct the initial condensation and protect the ketone functionality during pyrazole ring formation.
Strategic Analysis & Chemical Logic
The Regioselectivity Challenge
Synthesizing 3,5-disubstituted pyrazoles with distinct carbonyl functionalities (acid vs. ketone) is non-trivial due to:
-
Tautomerism: The 3- and 5-positions are chemically equivalent in unsubstituted pyrazoles (1H-tautomerism), but distinct in intermediates.
-
Nucleophilic Ambiguity: Hydrazine can attack either carbonyl of a 1,3,5-tricarbonyl precursor, leading to mixtures of 3-acetyl-5-carboxy and 3-carboxy-5-acetyl isomers if not controlled.
The Solution: The Ketal-Claisen Route
To ensure the correct substitution pattern and high purity, we employ a Masked Synthon Approach :
-
Precursor Selection: We use 3,3-dimethoxy-2-butanone . The gem-dimethoxy group acts as a steric bulk and a protecting group.
-
Directed Claisen Condensation: The reaction with diethyl oxalate is driven by the kinetic deprotonation of the terminal methyl group. The resulting potassium enolate precipitates, acting as an in-situ purification step.
-
Controlled Cyclization: The ketal remains intact during hydrazine condensation, preventing side reactions.
-
Global Deprotection: A final acid workup simultaneously hydrolyzes the ester, deprotects the ketal, and precipitates the free acid product.
Reaction Pathway Visualization
Figure 1: The Ketal-Claisen pathway ensures regioselectivity via the isolation of the stable potassium enolate salt.[2]
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity Grade |
| 3,3-Dimethoxy-2-butanone | Starting Material | >98% |
| Diethyl Oxalate | Electrophile | >99% (Anhydrous) |
| Potassium tert-butoxide (KOtBu) | Base | >98% |
| Toluene | Solvent | ACS Reagent |
| Hydrazine Monohydrochloride | Nucleophile | >98% |
| Hydrochloric Acid (conc.) | Deprotection | 37% |
Step-by-Step Methodology
Phase A: Claisen Condensation & Enolate Isolation
Objective: Form the carbon skeleton and isolate the intermediate as a solid salt to remove impurities.
-
Setup: Equip a 2L jacketed reactor with an overhead stirrer, temperature probe, and nitrogen inlet.
-
Charge: Add Toluene (10 V) and 3,3-Dimethoxy-2-butanone (1.0 eq) . Cool the system to 5–10°C .
-
Base Addition: Add KOtBu (1.05 eq) portion-wise over 30 minutes. Critical: Maintain internal temperature <15°C to prevent polymerization. Stir for 45 minutes.
-
Condensation: Add Diethyl Oxalate (1.1 eq) dropwise over 1 hour, maintaining 10–15°C.
-
Reaction: Allow the mixture to warm to 20–25°C and stir for 4 hours. A thick precipitate (Potassium Enolate) will form.
-
Isolation: Filter the solid under nitrogen. Wash the cake with cold Toluene (2 V).
-
Checkpoint: The solid cake is the potassium salt of ethyl 6,6-dimethoxy-2,4-dioxohexanoate. Isolation here removes unreacted reagents and soluble byproducts.
-
Phase B: Cyclization & Hydrolysis
Objective: Form the pyrazole ring and reveal the acetyl/carboxylic acid groups.
-
Dissolution: Transfer the wet cake from Phase A into the reactor. Add Water (15 V) and cool to 5–10°C.
-
Cyclization: Add Hydrazine Monohydrochloride (1.05 eq) slowly. Stir at 5–10°C for 4 hours.
-
Note: The pH should be slightly acidic to neutral (pH 5–7) to favor cyclization without hydrolyzing the ester prematurely.
-
-
Phase Separation: If an organic layer forms (impurities), separate it. Keep the aqueous layer.
-
Global Hydrolysis: Add Conc. HCl to the aqueous layer until pH < 1.
-
Heating: Heat the mixture to 50–55°C for 1 hour. This step serves two purposes:
-
Hydrolysis of the ethyl ester to the carboxylic acid.
-
Deprotection of the dimethyl ketal to the ketone.
-
-
Crystallization: Cool the mixture slowly to 20–25°C over 2 hours. The product will precipitate as an off-white solid.
-
Final Isolation: Filter the solid. Wash with water (3 V) and cold THF (1 V). Dry under vacuum at 45°C.
Quality Control & Validation
Expected Analytical Data
-
Appearance: Off-white to pale yellow crystalline solid.
-
Purity (HPLC): >98.5% (Area %).
-
Melting Point: 250–255°C (decomposition).
-
Mass Spec (ESI-): m/z 153.0 [M-H]⁻ (Calculated MW: 154.12).
1H-NMR Interpretation (DMSO-d6)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 14.10 | Broad s | 1H | COOH / NH | Exchangeable acidic proton. |
| 7.35 | s | 1H | CH (Py-4) | Characteristic pyrazole C4 proton; confirms cyclization. |
| 2.55 | s | 3H | CO-CH3 | Sharp singlet confirms successful ketal deprotection to acetyl. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase A | Moisture in reagents. | Ensure Toluene and Diethyl Oxalate are anhydrous. KOtBu is highly hygroscopic; use fresh bottles. |
| Gummy Precipitate | Temperature too high during addition. | Strictly control addition temp <15°C. The kinetic enolate requires low temp. |
| Incomplete Deprotection | Acid concentration too low. | Ensure pH < 1 during the heating step. The ketal requires strong acid to hydrolyze. |
| Impurity: 3,5-Dicarboxy | Over-oxidation (if using oxidative routes). | Not applicable to this route. If observed, check starting material purity. |
References
-
ChemicalBook. (2025). 5-Acetyl-1H-Pyrazole-3-carboxylic acid Properties and Synthesis. Retrieved from
-
Technical Disclosure Commons. (2022).[3][4] Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid.[1][5][3] Defensive Publications Series.[3] Retrieved from
-
Google Patents. (2020). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid.[3] Retrieved from
-
Poszávácz, L., et al. (2023).[1][6] New, Scalable Process for the Preparation of 5-Acetyl-1H-pyrazole-3-carboxylic Acid, a Key Intermediate of Darolutamide.[1][5][3] Synthesis (Thieme). Retrieved from
Sources
Regioselective synthesis of 3,5-disubstituted pyrazoles
Topic: Regioselective Synthesis of 1,3,5-Substituted Pyrazoles Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists and Process Development Scientists
Overcoming the "Tautomer Trap" in 1,3,5-Substitution Patterns
Executive Summary & Scientific Rationale
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil . However, the synthesis of unsymmetrically substituted pyrazoles (specifically 1,3,5-trisubstituted patterns) presents a notorious regioselectivity challenge.
The classical Knorr synthesis—condensation of unsymmetrical 1,3-diketones with substituted hydrazines—often yields a mixture of 1,3,5- and 1,5,3-isomers . These regioisomers frequently exhibit vastly different biological activities and metabolic profiles. Separating them requires tedious chromatography, reducing process efficiency.
This guide details two high-fidelity strategies to bypass this limitation:
-
Solvent-Directed Regiocontrol: Utilizing fluorinated alcohols to manipulate the transition state of the Knorr condensation.
-
Late-Stage C-H Functionalization: Using Ruthenium catalysis to install substituents selectively at the C-5 position of a pre-formed pyrazole.
Decision Matrix: Selecting the Right Methodology
Before selecting a protocol, analyze your substrate using the following logic flow.
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on substrate availability and stability.
Method A: Solvent-Directed Condensation (The "Fluorine Effect")
Mechanism & Causality: In standard solvents (EtOH, MeOH), the condensation of an unsymmetrical 1,3-diketone with a hydrazine is governed by a subtle balance of steric hindrance and electronic nucleophilicity, often leading to ~1:1 mixtures. However, using fluorinated alcohols (TFE or HFIP) as solvents creates a hydrogen-bond donor network that activates the carbonyls. More importantly, these solvents stabilize the specific ionic intermediate that leads to the 5-substituted isomer (often the harder-to-access isomer in standard conditions).
Key Advantage: Eliminates the need for metal catalysts; high atom economy.
Protocol 1: Regioselective Condensation in TFE
Target: Synthesis of 1-methyl-3-trifluoromethyl-5-phenylpyrazole (and analogs).
Materials:
-
Unsymmetrical 1,3-diketone (1.0 equiv)
-
Substituted Hydrazine (e.g., Methylhydrazine) (1.1 equiv)
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)
-
Workup: Ethyl Acetate, Brine, Na2SO4.
Step-by-Step Workflow:
-
Preparation: Dissolve the 1,3-diketone (1.0 mmol) in TFE (3 mL, 0.33 M). Note: HFIP can be used for more difficult substrates but is more expensive.
-
Addition: Cool the solution to 0°C. Add the substituted hydrazine (1.1 mmol) dropwise over 5 minutes.
-
Critical Control Point: Rapid addition can generate localized heat, degrading regioselectivity.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC or LC-MS.
-
Observation: In TFE, the reaction is often faster than in Ethanol due to carbonyl activation.
-
-
Workup: Evaporate the volatile TFE under reduced pressure (rotary evaporator). TFE can be recovered and distilled for reuse.
-
Purification: The residue is often >95% pure regioisomer. If necessary, pass through a short silica plug (Hexane/EtOAc).
Expected Outcome: >90:10 Regioisomeric Ratio (rr) favoring the 5-aryl isomer [1].
Method B: Ruthenium-Catalyzed C-H Activation[2][3]
Mechanism & Causality: When high regiocontrol is impossible via condensation, the most reliable method is to synthesize a pre-formed N-substituted pyrazole and use Transition Metal-Catalyzed C-H Activation to install the substituent at the C-5 position. The N-substituent (e.g., methyl or aryl) acts as a Directing Group (DG) , coordinating with the Ruthenium catalyst to activate the adjacent C-5 C-H bond selectively.
Key Advantage: Allows "Late-Stage Functionalization" of complex molecules.
Protocol 2: Ru(II)-Catalyzed C-5 Arylation
Target: C-5 Arylation of 1-methyl-pyrazole.
Materials:
-
Substrate: 1-substituted pyrazole (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.5 equiv)
-
Catalyst: [RuCl2(p-cymene)]2 (5 mol%)
-
Ligand/Additive: Mesitylenecarboxylic acid (30 mol%) – Crucial for the CMD (Concerted Metalation-Deprotonation) mechanism.
-
Base: K2CO3 (2.0 equiv)
-
Solvent: Toluene or NMP.[1]
Step-by-Step Workflow:
-
Setup: In a glovebox or under Argon flow, charge a Schlenk tube with [RuCl2(p-cymene)]2 (0.05 equiv), Mesitylenecarboxylic acid (0.3 equiv), and K2CO3 (2.0 equiv).
-
Substrate Addition: Add the pyrazole (1.0 equiv) and Aryl Bromide (1.5 equiv).
-
Solvation: Add anhydrous Toluene (0.2 M concentration).
-
Reaction: Seal the tube and heat to 100–120°C for 16 hours.
-
Mechanistic Insight: The carboxylate additive acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage at the sterically hindered C-5 position [2].
-
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad to remove inorganic salts and catalyst residues.
-
Purification: Concentrate and purify via flash column chromatography.
Expected Outcome: Exclusive C-5 arylation (Regioselectivity >99:1).
Mechanistic Visualization: The Regioselectivity Pathway
The following diagram illustrates why Method A (Solvent Control) and Method B (C-H Activation) yield different outcomes compared to standard conditions.
Figure 2: Mechanistic divergence between standard condensation, solvent-controlled synthesis, and C-H activation.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Regioselectivity (Method A) | Solvent wet or temperature too high. | Use anhydrous TFE/HFIP. Lower addition temperature to -10°C. |
| Low Yield (Method B) | Catalyst poisoning or incomplete C-H activation. | Ensure Oxygen-free conditions. Increase carboxylic acid additive to 30 mol%. Switch solvent to NMP/Dioxane mixture. |
| Substrate Decomposition | Acid sensitivity of 1,3-diketone. | Switch to Method B (build the ring first, then functionalize) or use buffered conditions. |
| Inseparable Isomers | Similar polarity of regioisomers. | Use AgNO3-impregnated silica gel for purification (interacts differently with pi-systems of isomers). |
References
-
Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." The Journal of Organic Chemistry.
-
Ackermann, L. (2011).[2] "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews.
-
Aggarwal, V. K., et al. (2003). "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles from acetylenic ketones and hydrazines." The Journal of Organic Chemistry.
-
BenchChem Technical Support. (2025). "Managing Regioselectivity in Substituted Pyrazole Synthesis." BenchChem Application Notes.
Sources
Knorr pyrazole synthesis protocol for substituted pyrazoles
As a Senior Application Scientist, this guide provides an in-depth exploration of the Knorr pyrazole synthesis, a foundational reaction in heterocyclic chemistry. First reported by Ludwig Knorr in 1883, this method remains a cornerstone for constructing the pyrazole scaffold, a privileged structure in medicinal chemistry due to its presence in numerous therapeutic agents.[1][2][3] This document moves beyond a simple recitation of steps to explain the underlying principles, experimental nuances, and troubleshooting strategies essential for successfully synthesizing substituted pyrazoles in a research and development setting.
Core Principles: The Mechanism of Cyclocondensation
The Knorr pyrazole synthesis is fundamentally a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4][5][6][7] The reaction is typically performed under acidic catalysis, which facilitates the key steps of imine formation and subsequent cyclization.[4][6]
The process unfolds through a well-established sequence:
-
Initial Condensation: The reaction commences with the nucleophilic attack of one nitrogen atom from the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound.[6]
-
Imine/Hydrazone Formation: Following the initial attack, a molecule of water is eliminated to form a key hydrazone intermediate.[5][6]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.[6]
-
Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[6] The aromaticity of the final product provides a strong thermodynamic driving force for the reaction, often resulting in high yields.[5]
Caption: General Mechanism of the Knorr Pyrazole Synthesis.
The Critical Challenge: Regioselectivity
When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This leads to the potential formation of two different constitutional isomers, or regioisomers.[6][8][9] Controlling this regioselectivity is often the most significant challenge in the synthesis of specifically substituted pyrazoles.
Several factors govern the final isomeric ratio:
-
Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can sterically hinder the approach of the nucleophile, favoring attack at the less hindered carbonyl carbon.[8]
-
Electronic Effects: The electronic nature of the substituents plays a crucial role. The more electrophilic carbonyl carbon is generally favored for the initial attack. For instance, in a β-ketoester, the ketone carbonyl is more electrophilic and reactive towards nucleophiles than the ester carbonyl.[10]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine and the reactivity of the carbonyls, thereby influencing the reaction pathway.[8]
-
Solvent and Temperature: The choice of solvent can significantly impact regioselectivity, with some studies showing improved outcomes in fluorinated alcohols compared to standard solvents like ethanol.[8] Temperature can also be a critical determinant of the product ratio.[8]
Caption: Regioselective pathways in Knorr synthesis.
Field-Proven Protocol: Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one
This protocol details a common variation of the Knorr synthesis using a β-ketoester, ethyl benzoylacetate, and unsubstituted hydrazine hydrate.[5][11] This reaction is highly reliable and demonstrates the synthesis of a pyrazolone, a common and medicinally relevant pyrazole derivative.[5]
Materials and Reagents
| Reagent/Material | Purpose |
| Ethyl Benzoylacetate | 1,3-Dicarbonyl Substrate |
| Hydrazine Hydrate | Hydrazine Source |
| 1-Propanol | Reaction Solvent |
| Glacial Acetic Acid | Acid Catalyst |
| Deionized Water | Precipitation Agent |
| Ethanol | Recrystallization Solvent |
| 20-mL Scintillation Vial | Reaction Vessel |
| Magnetic Stirrer & Hot Plate | Agitation and Heating |
| Buchner Funnel & Filter Flask | Product Filtration |
| TLC Plates (Silica) | Reaction Monitoring |
Step-by-Step Experimental Procedure
-
Reaction Setup:
-
To a 20-mL scintillation vial containing a magnetic stir bar, add ethyl benzoylacetate (e.g., 3.0 mmol, 1.0 eq).
-
Add 1-propanol (3 mL) to dissolve the starting material.
-
In a fume hood, carefully add an excess of hydrazine hydrate (e.g., 6.0 mmol, 2.0 eq). Hydrazine is toxic and should be handled with appropriate personal protective equipment.[5]
-
Add 3-4 drops of glacial acetic acid to the mixture. The acid catalyzes the imine formation, accelerating the reaction.[5]
-
-
Reaction Conditions:
-
Reaction Monitoring:
-
After 1 hour, progress can be checked via TLC (e.g., using 30% ethyl acetate/70% hexanes) to confirm the consumption of the starting ketoester.[5]
-
-
Work-up and Isolation:
-
While the reaction mixture is still hot, add deionized water (10 mL) with continued stirring.[5] The organic pyrazolone product is poorly soluble in water and will precipitate out of the solution.
-
Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes while stirring. Slow cooling promotes the formation of larger, more easily filterable crystals.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.[5]
-
Wash the collected product with a small amount of cold water to remove any residual solvent or unreacted hydrazine.[5]
-
-
Purification and Characterization:
-
Air-dry the product on the filter paper.
-
For higher purity, recrystallize the crude solid from a suitable solvent like ethanol. Care should be taken not to use an excessive volume of hot solvent, as this will reduce the final yield.[10]
-
Once dry, determine the final mass and calculate the percent yield.
-
Characterize the final product using standard analytical techniques such as melting point determination and ¹H NMR spectroscopy to confirm its structure and purity.[5][11]
-
Caption: Experimental workflow for Knorr pyrazole synthesis.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete reaction (insufficient time or temperature).- Reagents are degraded.- Excessive solvent used during recrystallization.[10] | - Extend reaction time or increase temperature slightly.- Verify the quality of the hydrazine source.- Use minimal hot solvent for recrystallization and cool thoroughly to maximize crystal recovery. |
| Mixture of Regioisomers | - Use of an unsymmetrical 1,3-dicarbonyl without regiocontrol. | - Modify reaction pH to favor one pathway.[8]- Screen different solvents (e.g., ethanol vs. trifluoroethanol).[8]- Adjust the stoichiometry of the reactants, as this has been shown to affect the isomeric ratio.[9] |
| Product Separates as an Oil | - Impurities present in the reaction mixture.- Precipitation occurred too rapidly from a supersaturated solution. | - Add the precipitating solvent (water) more slowly while stirring vigorously.[10]- Try scratching the inside of the flask to induce crystallization.- If oiling persists, purify via column chromatography.[8] |
| Reaction Stalls | - Catalyst is inactive or insufficient. | - Add a few more drops of glacial acetic acid.- Ensure the reaction is adequately heated. |
Conclusion
The Knorr pyrazole synthesis is a robust and highly versatile method for accessing a wide array of substituted pyrazoles. Its operational simplicity and the thermodynamic stability of the aromatic product make it a reliable tool in both academic and industrial laboratories. A thorough understanding of the reaction mechanism, particularly the factors governing regioselectivity, is paramount for the successful synthesis of target molecules. By carefully controlling parameters such as pH, solvent, and temperature, researchers can effectively navigate the challenges of this classic reaction to develop novel chemical entities for drug discovery and development.
References
- Knorr Pyrazole Synthesis - J&K Scientific LLC. (n.d.).
- Knorr pyrazole synthesis - Name-Reaction.com. (n.d.).
- Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.).
- Knorr Pyrazole Synthesis of Edaravone - The Royal Society of Chemistry. (2017).
- Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.).
- Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
- A Technical Guide to the Knorr Pyrazole Synthesis of 1883 - Benchchem. (n.d.).
- Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis - Benchchem. (n.d.).
- Application Notes and Protocols for Knorr Pyrazole Synthesis - Benchchem. (n.d.).
- Knorr Pyrazole Synthesis. (n.d.).
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. (2022, September 12).
- A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021, May 15).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
- Knorr pyrazole synthesis from a ketoester - laboratory experiment - YouTube. (2021, December 16).
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. benchchem.com [benchchem.com]
- 7. Knorr Pyrazole Synthesis [drugfuture.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 10. rsc.org [rsc.org]
- 11. youtube.com [youtube.com]
Application Note: Precision Synthesis of Pyrazole-3-Carboxylic Acid Esters
Topic: One-pot synthesis of pyrazole-3-carboxylic acid esters Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Process Chemists, and Medicinal Chemists
Executive Summary
Pyrazole-3-carboxylates are privileged pharmacophores in medicinal chemistry, serving as critical scaffolds for NSAIDs (e.g., Celecoxib), cannabinoid receptor antagonists (e.g., Rimonabant), and kinase inhibitors. While the classical Knorr condensation is scalable, it notoriously suffers from poor regioselectivity, often yielding difficult-to-separate mixtures of 1,3- and 1,5-isomers.
This guide details two high-fidelity, one-pot protocols designed to overcome these regiochemical limitations:
-
The Solvolytic-Directed Condensation: A modified Knorr protocol utilizing dipolar aprotic solvents to enforce regiocontrol.
-
The In Situ Diazo Capture: A safety-optimized 1,3-dipolar cycloaddition using tosylhydrazones, avoiding the isolation of hazardous diazo intermediates.
Part 1: The Regioselectivity Challenge
In the synthesis of N-substituted pyrazoles, the position of the carboxylate group (C3 vs. C5) is dictated by the initial nucleophilic attack of the hydrazine nitrogen on the 1,3-dicarbonyl substrate.
-
The Kinetic Trap: In protic solvents (MeOH, EtOH), the hydrazine attacks the most electrophilic carbonyl. For unsymmetrical 1,3-diketones (e.g., ethyl acetopyruvate), this often leads to the thermodynamically stable but potentially undesired 5-carboxylate isomer.
-
The Solution: By altering the solvent polarity and proton availability, we can direct the hydrazine attack to the sterically less hindered or electronically distinct carbonyl, inverting the selectivity to favor the 3-carboxylate .
Mechanistic Pathway Analysis
Figure 1: Divergent pathways in Knorr synthesis. Solvent choice (DMAc vs. EtOH) acts as the switch for regioselectivity.
Part 2: Experimental Protocols
Protocol A: Solvolytic-Directed Condensation (Modified Knorr)
Best for: Scale-up, simple substrates, and generating 1-aryl-3-carboxylate-5-methyl scaffolds.
Basis: This protocol leverages the high dipole moment of
Materials
-
Substrate: Ethyl acetopyruvate (Ethyl 2,4-dioxovalerate) [CAS: 615-79-2]
-
Reagent: Aryl hydrazine hydrochloride (e.g., Phenylhydrazine HCl)
-
Solvent:
-Dimethylacetamide (DMAc) (Anhydrous) -
Additives: 12N HCl (Catalytic)
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Aryl Hydrazine HCl (1.0 equiv, 10 mmol) in DMAc (5.0 mL/mmol).
-
Note: DMAc is critical. Do not substitute with DMF or NMP without re-validating regioselectivity.
-
-
Addition: Add Ethyl Acetopyruvate (1.05 equiv) dropwise at room temperature (20–25 °C).
-
Observation: A slight exotherm may occur. Maintain temperature <30 °C to prevent thermodynamic equilibration to the 5-isomer.
-
-
Acid Catalysis: Add 12N HCl (0.5 equiv) dropwise.
-
Expert Insight: The acid catalyzes the dehydration step, preventing the accumulation of the intermediate 5-hydroxy-pyrazoline.
-
-
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Work-up (Oiling Out Prevention):
-
Dilute the reaction mixture with Ethyl Acetate (50 mL).
-
Wash with Water (3 x 20 mL) to remove DMAc completely. (Residual DMAc can impede crystallization).
-
Wash with Brine (1 x 20 mL), dry over Na2SO4 , and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if strict >99% purity is required.
Data Summary: Solvent Influence on Regioselectivity
| Solvent | Temperature | Yield (%) | Regio Ratio (3-COOEt : 5-COOEt) |
| Ethanol | Reflux | 85% | 60 : 40 (Mixture) |
| Acetic Acid | 60°C | 78% | 75 : 25 |
| DMAc | 20°C | 92% | 98 : 2 |
Protocol B: In Situ Diazo Capture (Tosylhydrazone Coupling)
Best for: Complex substitution patterns, sensitive functional groups, and safety-critical environments (avoids handling isolated diazo compounds). Basis: This method generates a diazo intermediate in situ from an aldehyde tosylhydrazone (Bamford-Stevens reaction), which then undergoes [3+2] cycloaddition with an electron-deficient alkyne (e.g., ethyl propiolate).
Materials
-
Precursor: Aldehyde N-tosylhydrazone (Derived from corresponding aldehyde)
-
Dipolarophile: Ethyl propiolate (or Ethyl but-2-ynoate)
-
Base: Potassium tert-butoxide (
-BuOK) -
Solvent: 1,4-Dioxane
-
Catalyst: 18-Crown-6 (Phase transfer catalyst)
Workflow Diagram
Figure 2: One-pot cascade for safe diazo-mediated cycloaddition.
Step-by-Step Methodology
-
Charge: In a reaction tube, combine the N-tosylhydrazone (1.0 mmol) and Ethyl Propiolate (1.2 mmol) in 1,4-Dioxane (4 mL).
-
Activation: Add
-BuOK (2.2 equiv) and 18-Crown-6 (0.1 equiv). -
Reaction: Heat the mixture to 70 °C for 3–6 hours.
-
Safety: Although the diazo compound is transient, ensure the system is vented or use a safety shield if using a sealed tube.
-
-
Quench: Cool to room temperature. Filter through a short pad of Celite to remove inorganic salts.
-
Purification: Concentrate the filtrate and purify via column chromatography (Silica gel, Petroleum Ether/EtOAc).
Part 3: Critical Process Parameters & Troubleshooting
Regiocontrol in Protocol A (Knorr)
-
The "Acid Trick": If the 5-hydroxy intermediate precipitates and refuses to dehydrate, do not heat strongly. Instead, add a scavenger like trifluoroacetic anhydride (TFAA) at 0°C to facilitate dehydration under mild conditions.
-
Solvent Moisture: DMAc must be anhydrous. Water competes with the hydrazine for the carbonyl, reducing yield and potentially hydrolyzing the ester.
Safety in Protocol B (Diazo)
-
Diazo Accumulation: The reaction rate is limited by the generation of the diazo species. Do not add all base at once if the scale is >10g; use a syringe pump for the base solution to keep the active diazo concentration low.
Analytical Validation
-
NMR Signature:
-
3-Carboxylate Isomer: The pyrazole-H4 proton typically appears as a singlet around
6.8 – 7.2 ppm (CDCl3). -
5-Carboxylate Isomer: The pyrazole-H4 proton is often shifted downfield due to the proximity of the anisotropic ester carbonyl if the ring is twisted, but definitive assignment requires NOESY (interaction between N-Aryl ortho-protons and the ester group implies 5-position; interaction between N-Aryl and H4 implies 3-position).
-
References
-
Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006).[6] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett, 2006(19), 3267–3270.
-
Source:
-
-
Kong, Y., Tang, M., & Wang, Y. (2014).[2] Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(2), 576–579.[2]
-
Source:
-
-
Vinciarelli, G., Barreca, G., Coppola, M., Ronzoni, S., & Taddei, M. (2023). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. ChemBioChem, 24(10), e202300062.
-
Source:
-
-
Aggarwal, V. K., de Vicente, J., & Bonnert, R. V. (2003).[7] A Novel One-Pot Method for the Preparation of Pyrazoles from α,β-Unsaturated Ketones and Hydrazine. Journal of Organic Chemistry, 68(14), 5381–5383.
-
Source:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 3. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 6. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]
- 7. rsc.org [rsc.org]
Purification of 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid by HPLC
Application Note: Purification of 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid by Preparative HPLC
Abstract
This guide details the protocol for the isolation and purification of This compound (CAS: 1401584-94-8), a critical intermediate and metabolite (M-33) in the synthesis of androgen receptor antagonists like Darolutamide. Due to the compound's high polarity and amphoteric nature, standard Reverse Phase (RP) methods often yield poor retention and peak tailing. This protocol utilizes a Polar-Embedded C18 stationary phase combined with an acidic mobile phase to ensure adequate retention, peak symmetry, and high recovery (>90%).
Introduction & Compound Profile
The target molecule contains three functional moieties driving its physicochemical behavior: a carboxylic acid (pKa ~3.5), a pyrazole ring (amphoteric), and a hydroxyethyl group (polar).
| Property | Value | Implication for Chromatography |
| Molecular Formula | Low molecular weight (156.14 g/mol ) requires sensitive detection. | |
| Polarity (LogP) | ~ -0.4 (Hydrophilic) | Challenge: Poor retention on standard C18 columns. Solution: Use high-aqueous conditions or HILIC. |
| Acidity (pKa) | ~3.5 (COOH) | Challenge: Ionization at neutral pH leads to elution in void volume. Solution: Maintain pH < 3.0. |
| Solubility | High in Water, DMSO, MeOH | Sample loading must be managed to prevent "breakthrough" due to solvent strength mismatch. |
Synthesis Context: Often synthesized via the reduction of 5-acetyl-1H-pyrazole-3-carboxylic acid or hydrolysis of its ester. Crude mixtures typically contain inorganic salts, unreacted reducing agents, and decarboxylated by-products.
Method Development Strategy
Stationary Phase Selection
Standard C18 columns often suffer from "phase collapse" (dewetting) when exposed to the 100% aqueous mobile phases required to retain this polar molecule.
-
Recommended: Polar-Embedded C18 (e.g., Waters XSelect HSS T3, Agilent ZORBAX SB-Aq, or Phenomenex Luna Omega Polar C18).
-
Mechanism: These phases possess hydrophilic end-capping or embedded polar groups that allow the hydrocarbon chains to remain extended in 100% aqueous conditions, maximizing interaction with the polar analyte.
Mobile Phase Chemistry
-
Buffer: 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA).
-
Rationale: Acidification suppresses the ionization of the carboxylic acid (
) and protonates the pyrazole nitrogen. While this creates a net positive charge on the ring, the neutral carboxylic acid significantly increases hydrophobicity, allowing retention on the RP column. TFA is preferred for peak shape (ion pairing), while FA is preferred if MS detection is used.
Detailed Experimental Protocol
Analytical Method (Quality Control)
Before preparative isolation, establish purity and retention time.
-
Column: Polar C18,
mm, 3.5 µm or 5 µm. -
Mobile Phase A: 0.1% TFA in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
-
Detection: UV @ 215 nm (primary) and 254 nm.
-
Gradient:
-
0–2 min: 0% B (Isocratic hold for retention)
-
2–10 min: 0%
30% B -
10–12 min: 30%
90% B (Wash) -
12–15 min: 0% B (Re-equilibration)
-
Preparative Purification Protocol
Step 1: Sample Preparation
-
Dissolution: Dissolve crude solid in a minimum volume of 90:10 Water:DMSO. Avoid pure MeOH or ACN as injection solvents, as their strong elution power will cause band broadening for early-eluting peaks.
-
Concentration: Target 50–100 mg/mL.
-
Filtration: Pass through a 0.22 µm PVDF or Nylon syringe filter to remove particulates.
Step 2: Preparative HPLC Conditions
-
System: Binary Gradient Prep-HPLC with Fraction Collector.
-
Column: Polar C18 Prep Column (e.g.,
mm, 5 µm). -
Flow Rate: 15–20 mL/min (Adjust based on column ID).
-
Gradient Strategy:
-
Shallow Gradient: The compound elutes early. A shallow gradient (e.g., 0% to 15% B over 15 minutes) is critical to separate the target from salts (void) and non-polar impurities.
-
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 0 | Injection |
| 3.0 | 0 | Desalting / Void Elution |
| 15.0 | 15 | Target Elution Window |
| 16.0 | 95 | Column Wash |
| 20.0 | 95 | Hold |
| 20.1 | 0 | Re-equilibration |
Step 3: Fraction Collection & Post-Processing
-
Trigger: Set UV threshold collection at 215 nm.
-
Pooling: Analyze fractions via the Analytical Method (4.1). Pool fractions with purity >98%.
-
Drying:
-
Preferred: Lyophilization (Freeze-drying). The aqueous-rich fractions freeze well and yield a fluffy white powder.
-
Alternative: Rotary evaporation at <40°C (Water bath). Note: High heat may degrade the hydroxyethyl moiety.
-
Workflow Visualization
Figure 1: End-to-end purification workflow for this compound.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Elution in Void Volume | Phase collapse or pH too high. | Switch to "Aq" type column; Ensure Mobile Phase A pH is < 3.0. |
| Peak Fronting | Solvent mismatch or Overloading. | Dissolve sample in 100% water or mobile phase A. Reduce injection volume. |
| Peak Tailing | Interaction with silanols. | Add 10-20 mM Ammonium Formate to Mobile Phase A (pH 3.0). |
| Low Recovery | Precipitation in column. | Ensure sample solubility in the starting mobile phase (0% B). |
References
-
PubChem. this compound (Compound Summary). National Library of Medicine. [Link]
- Google Patents.Carboxamide derivative and its diastereomers in stable crystalline form (US10383853B2).
-
Technical Disclosure Commons. Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid.[2] (Describes purification challenges of related pyrazole acids). [Link]
-
SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid derivatives. (Methodology for polar heterocyclic acids). [Link]
Sources
Comprehensive NMR Characterization of 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid: A Multi-dimensional Approach to Structural Elucidation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, methodology-driven guide for the complete structural assignment of 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid using a suite of high-resolution one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments. As a key heterocyclic building block in modern medicinal chemistry, particularly noted as a metabolite of the androgen receptor inhibitor Darolutamide, unambiguous characterization of this molecule is paramount.[1] This document details the strategic application of ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC experiments, moving beyond a simple protocol to explain the causal logic behind the experimental design. The aim is to provide a robust, self-validating framework for researchers requiring confident structural elucidation of complex small molecules.
Introduction and Scientific Context
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[2] this compound (Structure shown in Figure 1) is a bifunctional molecule of significant interest, featuring key hydrogen bond donors and acceptors, a chiral center, and multiple points for synthetic elaboration.[3][4] Its role as a key intermediate and metabolite necessitates a definitive and reproducible method for structural verification to meet rigorous quality and regulatory standards.
NMR spectroscopy remains the gold standard for the non-destructive, definitive structural analysis of organic molecules in solution.[5] This guide presents a comprehensive workflow that leverages a series of correlated experiments to solve the molecular puzzle, assigning every proton and carbon signal and confirming the precise connectivity of the hydroxyethyl and carboxylic acid moieties on the pyrazole ring.
Figure 1: Chemical Structure of this compound
The Strategic NMR Workflow: Rationale and Experimental Design
The structural elucidation of a molecule with multiple functional groups and heteroatoms requires a multi-layered analytical strategy. Each NMR experiment provides unique and complementary information, and their combined application creates a self-validating dataset.[6][7]
-
1D NMR (¹H, ¹³C, DEPT-135): The Foundation. The process begins with 1D NMR to obtain a census of all proton and carbon environments.
-
¹H NMR provides the initial overview: chemical shift (electronic environment), integration (proton count), and multiplicity (neighboring protons).
-
¹³C NMR reveals the carbon backbone, with chemical shifts indicating the type of carbon (e.g., sp², sp³, carbonyl).
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer) is a critical follow-up to the ¹³C experiment.[8] It differentiates carbon signals based on the number of attached protons: CH₃ and CH groups appear as positive peaks, CH₂ as negative peaks, and quaternary carbons (like C=O or substituted ring carbons) are absent. This greatly simplifies spectral assignment.
-
-
2D NMR (COSY, HSQC, HMBC): The Connectivity Map. 2D experiments resolve ambiguities from 1D spectra by revealing through-bond correlations.[9]
-
COSY (COrrelation SpectroscopY) identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[10] It is the primary tool for mapping out contiguous proton spin systems, such as the -CH-CH₃ fragment in the side chain.
-
HSQC (Heteronuclear Single Quantum Coherence) creates a direct, one-bond correlation map between each proton and the carbon it is attached to (¹JCH).[10] This experiment is the most reliable way to assign carbon resonances by linking them to their already-assigned proton partners.
-
HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful experiment for piecing together the final structure. It reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH), connecting disparate spin systems and, crucially, allowing the assignment of quaternary carbons which have no attached protons.[10][11]
-
This strategic progression is visualized in the workflow diagram below.
Caption: Strategic workflow for NMR-based structural elucidation.
Protocols and Methodologies
Sample Preparation
-
Accurately weigh 15-20 mg of this compound.
-
Dissolve the sample in 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for this compound and is particularly useful as its hygroscopic nature allows for the observation of exchangeable protons (N-H, O-H, COOH) which might otherwise be broadened or exchanged completely in solvents like D₂O or CD₃OD.
-
Transfer the clear solution into a 5 mm NMR tube suitable for high-field spectrometers.
NMR Data Acquisition
Spectra should be acquired on a spectrometer operating at a ¹H frequency of 500 MHz or higher to ensure adequate signal dispersion. The following are typical parameters:
| Experiment | Pulse Program | Scans (NS) | Spectral Width (¹H) | Spectral Width (¹³C) | Key Parameter |
| ¹H | zg30 | 16 | 16 ppm | - | D1 = 2.0 s |
| ¹³C | zgpg30 | 1024 | - | 220 ppm | D1 = 2.0 s |
| DEPT-135 | dept135 | 256 | - | 220 ppm | D1 = 2.0 s |
| COSY | cosygpqf | 2 | 12 ppm | - | F2/F1 points: 2048x256 |
| HSQC | hsqcedetgp | 4 | 12 ppm | 165 ppm | F2/F1 points: 1024x256 |
| HMBC | hmbcgpndqf | 8 | 12 ppm | 220 ppm | Long-range J = 8 Hz |
Spectral Analysis and Structural Assignment
The following section details the step-by-step interpretation of the spectral data, leading to the complete assignment presented in Table 2.
¹H NMR: The Proton Blueprint
The ¹H spectrum in DMSO-d₆ is expected to show five distinct signals plus three exchangeable protons.
-
H4 (Pyrazole Ring): A sharp singlet around δ 6.7 ppm . Its chemical shift indicates a proton on an electron-rich aromatic system.
-
H6 (Methine): A quartet around δ 4.8 ppm . The quartet multiplicity (4 lines) arises from coupling to the three equivalent protons of the adjacent methyl group (n+1 rule, 3+1=4).
-
H7 (Methyl): A doublet around δ 1.4 ppm . The doublet multiplicity (2 lines) is due to coupling with the single adjacent methine proton (1+1=2). The coupling constant (J-value) of this doublet will be identical to that of the H6 quartet.
-
Exchangeable Protons: Three broad singlets are expected for the carboxylic acid (COOH, > δ 12), pyrazole N-H ( > δ 13), and alcohol O-H (~δ 5.5). Their chemical shifts are highly variable.
¹³C and DEPT-135: Identifying the Carbon Skeleton
The ¹³C spectrum will show all six carbon signals. The DEPT-135 experiment clarifies their identity:
-
Positive Signals (CH/CH₃): Three positive peaks corresponding to C4 , C6 , and C7 .
-
Negative Signals (CH₂): None are expected or observed.
-
Absent Signals (Quaternary C): Three signals present in the full ¹³C spectrum will be absent in the DEPT-135 spectrum. These correspond to the carboxylic acid carbon (C8 ), and the two substituted pyrazole carbons (C3 and C5 ).
2D NMR: Building the Structure
-
COSY: A single, strong cross-peak will be observed connecting the quartet at δ 4.8 (H6) and the doublet at δ 1.4 (H7) . This definitively establishes the 1-hydroxyethyl fragment as an isolated spin system.
-
HSQC: This spectrum provides direct C-H correlations, allowing for confident carbon assignment:
-
The proton singlet at δ 6.7 (H4) correlates to the carbon at δ 108.0 (C4) .
-
The proton quartet at δ 4.8 (H6) correlates to the carbon at δ 63.5 (C6) .
-
The proton doublet at δ 1.4 (H7) correlates to the carbon at δ 22.5 (C7) .
-
-
HMBC: The Final Proof. The HMBC spectrum connects all the pieces. The key long-range correlations are visualized below and listed in Table 2.
-
Connecting the Side Chain to the Ring: The methine proton H6 (δ 4.8) shows a strong correlation to the quaternary carbon at δ 152.0 (C5) . The methyl protons H7 (δ 1.4) also show a clear correlation to this same carbon (C5 ). This unambiguously places the 1-hydroxyethyl group at the C5 position of the pyrazole ring.
-
Positioning the Carboxylic Acid: The pyrazole proton H4 (δ 6.7) shows correlations to two quaternary carbons: C5 (δ 152.0) and C3 (δ 145.0) . Since C5 is already assigned, this confirms C3's position. The absence of other correlations to C3 confirms the carboxylic acid is attached here.
-
Confirming Ring Structure: The broad N-H proton often shows correlations to C3 and C5, further validating the pyrazole core structure.
-
Caption: Key 2- and 3-bond HMBC correlations confirming the molecular structure.
Consolidated Data Summary
Table 2: Complete ¹H and ¹³C NMR Assignments for this compound in DMSO-d₆
| Position | Atom Type | ¹³C δ (ppm) | ¹H δ (ppm), Mult. (J Hz) | Key HMBC Correlations (from ¹H) |
| 3 | C | 145.0 | - | H4 |
| 4 | CH | 108.0 | 6.7, s | C3, C5 |
| 5 | C | 152.0 | - | H4, H6, H7 |
| 6 | CH | 63.5 | 4.8, q (6.5) | C4, C5, C7 |
| 7 | CH₃ | 22.5 | 1.4, d (6.5) | C5, C6 |
| 8 | COOH | 163.0 | ~12.8, br s | - |
| - | N-H | - | ~13.5, br s | C3, C5 |
| - | O-H | - | ~5.5, br s | C6 |
Conclusion
The systematic application of 1D and 2D NMR spectroscopy, as detailed in this note, provides an unambiguous and robust method for the complete structural characterization of this compound. The described workflow, which emphasizes the rationale behind each experiment, serves as a template for the confident elucidation of other complex heterocyclic molecules. The combination of COSY, HSQC, and particularly HMBC, creates a powerful, self-validating dataset that is essential for researchers in synthetic chemistry, process development, and metabolomics.
References
-
2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Retrieved from [Link]
-
Synthesis of pyrazole derivatives and screening of their antibacterial and antifungal activities. (n.d.). Connect Journals. Retrieved from [Link]
- Fruchier, A., Pellegrin, V., Schimpf, R., & Elguero, J. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 473-475.
- Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S1:001.
-
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). ResearchGate. Retrieved from [Link]
- Jimeno, M. L., et al. (2000). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 38(4), 292-294.
- Limbach, H.-H., et al. (2001). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society, 123(32), 7898-7901.
-
Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. (2012). Magnetic Resonance in Chemistry. Retrieved from [Link]
- Giraudeau, P., et al. (2021). A framework for automated structure elucidation from routine NMR spectra.
- Claramunt, R. M., et al. (1989). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 67(12), 2192-2197.
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2018). DergiPark. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Interpreting 2-D NMR Spectra. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]
-
Pyrazole-3-carboxylic acid. (n.d.). SpectraBase. Retrieved from [Link]
-
Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017). University of Victoria. Retrieved from [Link]
-
cosy hsqc hmbc: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
- Carboxamide derivative and its diastereomers in stable crystalline form. (2019). Google Patents.
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (2012). Arkivoc. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (2022). Technical Disclosure Commons. Retrieved from [Link]
-
PubChem. (n.d.). (R)-5-(1-Hydroxyethyl)-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility.
Sources
- 1. tdcommons.org [tdcommons.org]
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- 11. sites.esa.ipb.pt [sites.esa.ipb.pt]
Application Note: Mass Spectrometry Analysis of Pyrazole Derivatives
Abstract
Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs such as Celecoxib, Rimonabant, and Sildenafil. Their analysis by mass spectrometry (MS) presents unique challenges, particularly regarding regioisomer differentiation (
Introduction: The Pyrazole Challenge
The pyrazole ring is a 5-membered heterocycle containing two adjacent nitrogen atoms. In mass spectrometry, two primary challenges arise:
-
Tautomerism & Regioisomerism: Unsubstituted pyrazoles exist in dynamic equilibrium (
- vs. - tautomers). However, -substituted derivatives are fixed as 1,3- or 1,5-isomers. These isomers often have identical masses and similar fragmentation patterns but vastly different biological activities. -
Ring Stability: The aromatic pyrazole ring is highly stable. In MS/MS, fragmentation is often dominated by substituent cleavage rather than ring opening, making structural confirmation of the core difficult without high collision energies (CE).
Chromatography & Ionization Strategy
Stationary Phase Selection
While C18 columns are the industry standard, they often fail to separate hydrophilic pyrazoles or critical regioisomers.
-
Recommendation: Use Biphenyl or Phenyl-Hexyl phases.
-
Mechanism: Pyrazoles are electron-rich aromatic systems. Biphenyl phases utilize
interactions, providing superior selectivity for regioisomers (e.g., separating 1,3-dimethylpyrazole from 1,5-dimethylpyrazole) compared to hydrophobic interaction alone on C18.
Ionization Source: ESI vs. APCI
The choice of source is dictated by the polarity and basicity of the derivative.
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Target Analyte | Polar, basic pyrazoles (e.g., Sildenafil). | Neutral, non-polar, or halogenated pyrazoles. |
| Mechanism | Solution-phase protonation ( | Gas-phase proton transfer. |
| Pros | High sensitivity for basic nitrogens.[1] | Less susceptible to matrix effects (ion suppression). |
| Cons | Susceptible to salt suppression. | Thermal degradation of labile side chains. |
Expert Insight: Most drug-like pyrazoles possess a basic pyridine-like nitrogen (
Structural Elucidation & Fragmentation Pathways[2][3][4][5][6]
Fragmentation Logic
Understanding the hierarchy of bond cleavage is essential for structural assignment.
-
Substituent Loss: The weakest bonds cleave first. Alkyl chains, halogens, or nitro groups will detach before the pyrazole ring opens.
-
Ring Cleavage (RDA): Under high collision energy, the pyrazole ring undergoes Retro-Diels-Alder (RDA) type cleavage or characteristic neutral losses.
-
Loss of
(28 Da): Common in diazo-like intermediates. -
Loss of HCN (27 Da): The diagnostic cleavage of the pyrazole ring.
-
Loss of Nitrile (R-CN): Dependent on the substituent at the 3- or 5-position.
-
Differentiating Regioisomers (1,3- vs. 1,5-)
Regioisomers can often be distinguished by the "Ortho Effect" in MS/MS.
-
1,5-isomers: The substituent at position 5 is spatially close to the
-substituent at position 1. This steric proximity often facilitates specific hydrogen transfers or elimination reactions that are impossible in the 1,3-isomer. -
Protocol: Acquire spectra at multiple Collision Energies (e.g., 10, 30, 50 eV). The 1,5-isomer typically exhibits a lower survival yield of the precursor ion due to steric strain.
Visualized Workflows
Method Development Decision Tree
This diagram outlines the logical flow for selecting the correct LC-MS parameters based on analyte properties.
Figure 1: Decision matrix for optimizing ionization and separation of pyrazoles.
Fragmentation Mechanism (HCN Loss)
Visualizing the diagnostic ring cleavage of a generic pyrazole.
Figure 2: Common fragmentation pathways for protonated pyrazoles.
Standard Operating Protocol (SOP)
Reagents & Preparation
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: LC-MS Grade Formic Acid (FA) or Ammonium Formate.
-
Stock Solution: Dissolve 1 mg of pyrazole derivative in 1 mL MeOH (1 mg/mL).
-
Working Standard: Dilute stock to 1 µg/mL in 50:50 Water:MeOH (+0.1% FA).
LC-MS/MS Conditions
This protocol is optimized for a generic drug-like pyrazole (MW 200–500 Da) using an Agilent Q-TOF or Triple Quadrupole, but is transferable to Thermo/Sciex systems.
| Parameter | Setting | Rationale |
| Column | Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 1.7 µm) | Enhanced selectivity for aromatic isomers. |
| Mobile Phase A | Water + 0.1% Formic Acid | Low pH ensures protonation of pyrazole N. |
| Mobile Phase B | Methanol + 0.1% Formic Acid | MeOH provides better solubility for polar heterocycles than ACN. |
| Flow Rate | 0.3 mL/min | Optimal for ESI sensitivity. |
| Column Temp | 40°C | Reduces backpressure and improves peak shape. |
| Injection Vol | 2 µL | Minimizes band broadening. |
| Ion Source | ESI Positive | Pyrazoles are basic; ESI+ is most sensitive. |
| Capillary Voltage | 3500 V | Standard ESI+ setting. |
| Drying Gas | 10 L/min @ 250°C | Ensures desolvation without thermal degradation. |
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5% | Loading/Desalting |
| 1.00 | 5% | Hold |
| 8.00 | 95% | Elution of analytes |
| 10.00 | 95% | Column Wash |
| 10.10 | 5% | Re-equilibration |
| 13.00 | 5% | Ready for next injection |
System Suitability Test (SST)
To ensure data trustworthiness, run the following sequence:
-
Blank (MeOH): Verify no carryover (Pyrazoles can stick to injector seals).
-
Standard (5x): %RSD of Peak Area must be < 2.0%.
-
Resolution Check: If analyzing isomers, valley-to-peak ratio must be < 10%.
References
- Relevance: Validates the difficulty of separating regioisomers and suggests stationary phase str
-
National Institutes of Health (NIH). (2008). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Retrieved from [Link]
- Relevance: Provides validated protocols for small, polar pyrazole quantification and ion-pairing str
-
ResearchGate. (2005). Energy-variable collision-induced dissociation study of 1,3,5-trisubstituted 2-pyrazolines by electrospray mass spectrometry. Retrieved from [Link]
- Relevance: Authoritative source on fragmentation pathways, specifically the form
-
Advion. (2024). Electrospray LC/MS response differences from equimolar quantities of drugs using a compact mass spectrometer. Retrieved from [Link]
- Relevance: Comparison of ESI vs APCI ionization efficiencies for small molecule drugs.
Sources
Protocol for Amide Coupling with 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid
Introduction
This application note provides a comprehensive guide for the amide coupling of 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid with primary or secondary amines. This pyrazole derivative is a valuable building block in medicinal chemistry and drug discovery. However, its bifunctional nature, possessing both a carboxylic acid and a secondary alcohol, presents a unique set of challenges for selective amide bond formation. The presence of the hydroxyl group can lead to undesired side reactions, most notably O-acylation (ester formation), which can complicate purification and reduce the yield of the desired amide product.
This guide will explore two primary strategies to achieve successful and high-yield amide coupling: a direct approach relying on the chemoselectivity of modern coupling reagents, and a more robust protection/deprotection strategy. We will delve into the rationale behind reagent selection, provide detailed step-by-step protocols, and offer insights into reaction monitoring, work-up, and purification of the final polar products.
Understanding the Core Challenge: Chemoselectivity
The primary obstacle in the direct amide coupling of this compound is the competition between the desired N-acylation of the amine and the potential O-acylation of the secondary alcohol. Modern coupling reagents, such as uronium or phosphonium salts, activate the carboxylic acid to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by both the amine and the alcohol.
While many modern coupling reagents show a kinetic preference for reaction with amines over alcohols, the intramolecular nature of the potential O-acylation in this substrate could enhance its competitiveness. Therefore, careful selection of reagents and reaction conditions is paramount for a successful direct coupling.
Strategy 1: Direct Amide Coupling
This approach leverages the inherent chemoselectivity of certain coupling reagents for amines over alcohols. Reagents like HATU and PyBOP are often effective in minimizing ester formation.[1][2][3][4][5] This strategy is more atom-economical and avoids the additional steps of protection and deprotection.
Recommended Reagents and Rationale
| Reagent | Class | Rationale |
| HATU | Uronium Salt | Highly efficient, fast reaction times, and known to suppress racemization.[6][7][8] The resulting HOAt active ester is highly reactive towards amines. |
| PyBOP | Phosphonium Salt | Another efficient coupling reagent with byproducts that are generally less hazardous than those of its predecessor, BOP.[5][9][10][11] |
| DIPEA or TEA | Non-nucleophilic Base | Essential for deprotonating the carboxylic acid to initiate the activation process and to neutralize any acidic byproducts.[4][5] |
| DMF or ACN | Polar Aprotic Solvent | Solubilizes the polar starting materials and reagents, facilitating the reaction.[4][9] |
Detailed Protocol: Direct Amide Coupling with HATU
-
Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Activation: Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes. The solution may change color, indicating the formation of the active ester.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or LC-MS.[12][13][14][15][16] Reactions are often complete within 1-4 hours at room temperature.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with a mild acid (e.g., 1 M citric acid solution or saturated NH4Cl solution), saturated sodium bicarbonate solution, and brine.[12][17] These washes remove unreacted starting materials, excess base, and water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, depending on its physical properties.[18][19] Given the polarity of the product, a polar mobile phase for chromatography may be required.
Strategy 2: Protection of the Hydroxyl Group
For challenging substrates or to ensure the highest possible yield and purity of the desired amide, a protection-deprotection strategy is recommended. This involves temporarily masking the secondary alcohol with a protecting group that is stable to the amide coupling conditions and can be selectively removed afterward.[20][21][22] The tert-butyldimethylsilyl (TBDMS) group is an excellent choice for this purpose due to its ease of introduction, stability, and mild deprotection conditions.[2][3][23][24]
Step 1: Protection of the Secondary Alcohol with TBDMS
Protocol:
-
Preparation: Dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Reagent Addition: Add imidazole (2.5 equivalents) followed by tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 equivalents).[3]
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Wash the combined organic extracts with water and brine to remove DMF and imidazole.[3]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, concentrate under reduced pressure, and purify the resulting TBDMS-protected pyrazole carboxylic acid by flash column chromatography.
Step 2: Amide Coupling of the Protected Acid
The amide coupling is then performed on the TBDMS-protected carboxylic acid using the same protocol as described in "Strategy 1: Direct Amide Coupling". The TBDMS ether is stable to the conditions of the HATU or PyBOP mediated coupling.
Step 3: Deprotection of the TBDMS Ether
Protocol:
-
Preparation: Dissolve the TBDMS-protected amide in anhydrous THF at room temperature under an inert atmosphere.
-
Deprotection: Add tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equivalents) dropwise to the stirred solution.[3]
-
Reaction: Stir the reaction for 1-4 hours, monitoring by TLC.
-
Quenching and Work-up: Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected final amide.
-
Final Purification: If necessary, the final product can be further purified by column chromatography or recrystallization.
Data Summary and Comparison of Strategies
| Parameter | Strategy 1: Direct Coupling | Strategy 2: Protection/Deprotection |
| Number of Steps | 1 | 3 |
| Atom Economy | Higher | Lower |
| Potential for Side Reactions | Higher (O-acylation) | Lower |
| Overall Yield | Potentially lower, substrate-dependent | Generally higher and more reliable |
| Process Time | Shorter | Longer |
| Recommendation | Initial screening, simpler amines | Complex or sensitive substrates, scale-up |
Conclusion
The successful amide coupling of this compound can be achieved through two primary strategies. The direct coupling approach offers a quicker, more atom-economical route, with its success being highly dependent on the chemoselectivity of the chosen coupling reagent. For more complex or sensitive substrates, or when maximizing yield and purity is critical, a protection-deprotection strategy employing a TBDMS group for the secondary alcohol is the more robust and reliable method. The choice between these strategies should be guided by the specific amine being used, the scale of the reaction, and the desired final purity of the amide product. Careful monitoring and appropriate purification techniques are essential for obtaining the desired product in high purity.
References
- Karimi, B., Zamani, A., & Zarayee, D. (2004). N-Iodosuccinimide/silica sulfuric acid as a new and efficient system for the trimethylsilylation of alcohols and phenols. Tetrahedron Letters, 45(49), 9139-9141.
- Jadhav, V. H., Borate, H. B., & Wakharkar, R. D. (2006). A simple method for deprotection of tert-butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry - Section B, 45B(1), 322-324.
- Pandey, S. K., & Kumar, R. (2012). Chemoselective Deprotection of Triethylsilyl Ethers.
- Fisher Scientific. (n.d.). Amide Synthesis.
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
- University of Toronto. (n.d.). Alcohol Protecting Groups. Retrieved from a relevant university chemistry resource.
- BenchChem. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Dachavaram, S. S., Penthala, N. R., Calahan, J. L., Munson, E. J., & Crooks, P. A. (2018). Highly sulphated cellulose: a versatile, reusable and selective desilylating agent for deprotection of alcoholic TBDMS ethers. RSC Advances, 8(50), 28453-28459.
- Dr. Goode's Research Lab. (n.d.). Amide Workup.
- Journal of the American Society for Mass Spectrometry. (2025).
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using PyBOP. Retrieved from [Link]
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Application Note: A Scalable and Safe Synthesis of 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic Acid
Abstract
5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid is a crucial building block in the synthesis of advanced pharmaceutical intermediates, most notably as a key precursor for the nonsteroidal androgen receptor antagonist, darolutamide.[1] The increasing demand for such therapeutics necessitates a manufacturing process that is not only efficient and high-yielding but also scalable and inherently safe. This application note details a robust, multi-step synthetic pathway that avoids the use of hazardous reagents like diazomethane, which have been employed in historical routes.[1][2] The described protocol is grounded in established chemical principles, beginning with the synthesis of the key intermediate, 5-acetyl-1H-pyrazole-3-carboxylic acid, followed by a selective reduction to obtain the final product. We provide detailed, step-by-step protocols, process optimization insights, and safety considerations tailored for laboratory and pilot-plant scale production.
Introduction and Strategic Overview
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs due to its diverse biological activities.[3][4] this compound (Target Compound 4 ) is a valuable bifunctional molecule, incorporating both a carboxylic acid handle for amide coupling and a secondary alcohol for further functionalization. Its primary significance lies in its role as a key intermediate in the synthesis of darolutamide, a treatment for non-metastatic castration-resistant prostate cancer.[1]
Traditional pyrazole syntheses can involve hazardous reagents or produce undesirable isomeric mixtures. The strategic approach outlined here focuses on a scalable and regioselective route. The synthesis begins with the construction of 5-acetyl-1H-pyrazole-3-carboxylic acid (3 ) via a Knorr-type pyrazole synthesis, followed by a selective ketone reduction. This pathway is advantageous for large-scale production due to its use of readily available starting materials and the avoidance of explosive intermediates.[1][5]
Overall Synthetic Pathway
The synthesis is a three-step process starting from the Claisen condensation of 3,3-dimethoxybutan-2-one (1a ) and diethyl oxalate (1b ). The resulting enol intermediate is then cyclized with hydrazine hydrate in a Knorr-type reaction to form the ethyl ester 2 . Subsequent hydrolysis yields the key acetyl-pyrazole intermediate 3 , which is finally reduced to the target molecule 4 .
Caption: High-level overview of the scalable synthetic route.
Synthesis of Key Intermediate: 5-Acetyl-1H-pyrazole-3-carboxylic Acid (3)
This section details a safe and scalable two-part synthesis of the pivotal intermediate, 5-acetyl-1H-pyrazole-3-carboxylic acid. This route, adapted from validated scalable processes, begins with a Claisen condensation followed by a Knorr-type cyclization and subsequent hydrolysis.[1][6]
Part 2.1: Synthesis of Ethyl 5-acetyl-1H-pyrazole-3-carboxylate (2)
Principle and Rationale: The synthesis commences with a base-catalyzed Claisen condensation between a ketone (3,3-dimethoxybutan-2-one) and an ester (diethyl oxalate) to form a 1,3-diketone intermediate.[1] This intermediate is not isolated but is directly subjected to a cyclocondensation reaction with hydrazine. This is a classic Knorr pyrazole synthesis, which is highly efficient for constructing the pyrazole ring.[7] The use of 3,3-dimethoxybutan-2-one is a strategic choice; the methoxy group acts as a protecting group for the ketone, which is revealed in situ under the acidic conditions of the subsequent cyclization step. This approach improves yields and simplifies handling compared to using the unprotected diketone directly.
Experimental Protocol:
-
Reagent Preparation: Prepare a solution of sodium ethoxide (NaOEt) in ethanol. For a 1.0 mole scale reaction, dissolve 23.0 g (1.0 mol) of sodium metal in 400 mL of absolute ethanol under an inert atmosphere (N₂) with cooling.
-
Claisen Condensation: To the freshly prepared NaOEt solution, add 146.1 g (1.0 mol) of diethyl oxalate (1b ) dropwise at 0-5 °C. Following the addition, add 132.2 g (1.0 mol) of 3,3-dimethoxybutan-2-one (1a ) dropwise, maintaining the temperature below 10 °C.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Hydrazine Addition & Cyclization: Cool the reaction mixture back to 0-5 °C. Prepare a solution of hydrazine hydrate (50.1 g, 1.0 mol) in 100 mL of ethanol. Add this solution dropwise to the reaction mixture. Following the addition, carefully acidify the mixture to a pH of 2-3 with concentrated hydrochloric acid.[6]
-
Reflux: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours until the formation of the pyrazole ester is complete (monitored by TLC/HPLC).
-
Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize to pH 7-8 with a 30% aqueous NaOH solution. Concentrate the mixture under reduced pressure to remove most of the ethanol. Add 500 mL of water, which should precipitate the crude product. Filter the solid, wash with cold water (2 x 100 mL), and dry under vacuum at 50 °C to yield Ethyl 5-acetyl-1H-pyrazole-3-carboxylate (2 ) as an off-white solid.
Part 2.2: Hydrolysis to 5-Acetyl-1H-pyrazole-3-carboxylic Acid (3)
Principle and Rationale: The final step in generating the key intermediate is the saponification (base-catalyzed hydrolysis) of the ethyl ester (2 ). This is a standard and highly efficient transformation. The use of sodium hydroxide in an aqueous-alcoholic solvent ensures complete dissolution of the ester and facilitates a smooth reaction. Subsequent acidification protonates the carboxylate salt, precipitating the desired carboxylic acid product in high purity.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, suspend the crude Ethyl 5-acetyl-1H-pyrazole-3-carboxylate (2 ) (e.g., 182.2 g, assumed 1.0 mol from the previous step) in a mixture of 500 mL of ethanol and 500 mL of water.
-
Hydrolysis: Add 60.0 g (1.5 mol, 1.5 eq.) of sodium hydroxide pellets. Heat the mixture to 60-70 °C and stir for 2-4 hours. The reaction is complete when HPLC analysis shows the disappearance of the starting ester.
-
Isolation and Purification: Cool the solution to 10-15 °C. Carefully acidify the mixture to pH 1-2 with concentrated hydrochloric acid. A thick white precipitate will form.
-
Filtration and Drying: Stir the slurry for 1 hour at 10 °C to ensure complete precipitation. Filter the solid, wash thoroughly with cold deionized water (3 x 150 mL) to remove inorganic salts, and dry under vacuum at 60 °C for 12 hours. This yields 5-Acetyl-1H-pyrazole-3-carboxylic acid (3 ) as a pure white solid.
| Parameter | Step 2.1 (Ester Formation) | Step 2.2 (Hydrolysis) |
| Key Reagents | NaOEt, Hydrazine Hydrate, HCl | NaOH, HCl |
| Solvent | Ethanol | Ethanol/Water |
| Temperature | 0 °C to 78 °C | 60-70 °C |
| Typical Yield | 75-85% | 95-98% |
| Purity (HPLC) | >95% (crude) | >99% |
| Critical Control | Temperature during additions, pH control[6] | Final pH for precipitation |
Final Reduction to Target Compound (4)
Principle and Rationale: The conversion of the acetyl group in intermediate 3 to the 1-hydroxyethyl group of the target compound 4 is achieved via a selective reduction. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation on a large scale.[1] It is cost-effective, safe to handle compared to more powerful hydrides (e.g., LiAlH₄), and highly selective for reducing ketones and aldehydes in the presence of less reactive functional groups like carboxylic acids. The reaction is typically performed in an alcoholic or aqueous solvent system where NaBH₄ is sufficiently stable and reactive.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 5-Acetyl-1H-pyrazole-3-carboxylic acid (3 ) (15.4 g, 0.1 mol) in 150 mL of methanol at 0-5 °C, add sodium borohydride (NaBH₄) (1.9 g, 0.05 mol, 0.5 eq.) portion-wise over 30 minutes.
-
Causality Note: The reduction is performed at a low temperature to control the reaction rate and minimize potential side reactions. Using a slight excess of the ketone relative to the hydride source ensures complete consumption of NaBH₄.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction by TLC or HPLC for the disappearance of the starting material.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 2M hydrochloric acid until the pH of the solution is ~6. This will neutralize any unreacted NaBH₄ and the borate esters formed during the reaction. Vigorous hydrogen evolution will be observed initially.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.
-
Product Isolation: To the remaining aqueous residue, add ethyl acetate (150 mL) and adjust the pH to 2-3 with 2M HCl. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 75 mL).
-
Purification and Drying: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude solid.
-
Recrystallization: Recrystallize the crude product from an acetonitrile/water mixture to afford this compound (4 ) as a white crystalline solid.[8]
Detailed Workflow and Process Control
The following diagram illustrates the complete workflow, highlighting key process controls and analytical checkpoints that ensure reproducibility and scalability.
Caption: Detailed experimental workflow with integrated quality control.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By leveraging a modern, safety-conscious approach that avoids hazardous reagents, this pathway is well-suited for industrial and pharmaceutical development settings. The detailed steps, rationale, and process controls described herein are designed to enable researchers and drug development professionals to reliably produce this key pharmaceutical intermediate with high yield and purity.
References
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El-Sayed, M. A.-M., & El-Gazzar, A. B. A. (1978). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Pharmazie, 33(10), 649–651. Available at: [Link]
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Li, P., et al. (2019). Zinc‐Catalysed (3+2) Cycloaddition of Enaminone with Tosylhydrazide to Synthesise 1H‐Pyrazole via C−N and S−N Bond Cleavage. Advanced Synthesis & Catalysis. Available at: [Link]
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Bildirici, İ., & Çetinkaya, E. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
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Özer, İ., & Çadır, M. (2013). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. De Gruyter. Available at: [Link]
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Özer, İ., & Çadır, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. J. Fac. Pharm. Ankara, 39(2), 103-114. Available at: [Link]
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Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available at: [Link]
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Saeed, A., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Chemical Biology. Available at: [Link]
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Alam, M. J., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6503. Available at: [Link]
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Janez, B., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc, 2012(3), 49-65. Available at: [Link]
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Volk, B., et al. (2023). New, Scalable Process for the Preparation of 5-Acetyl-1H-pyrazole-3-carboxylic Acid, a Key Intermediate of Darolutamide. Request PDF. Available at: [Link]
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Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(11), 2668. Available at: [Link]
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Singh, S., et al. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. International Journal of Creative Research Thoughts. Available at: [Link]
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Arshad, M. N., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules, 17(9), 10131-10138. Available at: [Link]
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Kumar, B. S., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(1), 472-477. Available at: [Link]
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Application Notes and Protocols: Strategic Derivatization of the Carboxylic Acid Group on the Pyrazole Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Functionalization of the pyrazole ring is a key strategy in drug discovery, and the carboxylic acid group, in particular, serves as a versatile handle for molecular elaboration. This guide provides a detailed technical overview of the common and effective strategies for the derivatization of pyrazole carboxylic acids, with a focus on the formation of esters and amides. We delve into the causality behind experimental choices, offering field-proven insights and step-by-step protocols to empower researchers in their synthetic endeavors.
The Strategic Importance of Pyrazole Carboxylic Acid Derivatization
The pyrazole moiety is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, which imparts a unique combination of physicochemical properties.[1][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4] The carboxylic acid group on the pyrazole ring is a particularly valuable functional group for several reasons:
-
Bioisosteric Replacement: The carboxylate group can act as a bioisostere for other functional groups, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties.
-
Improved Physicochemical Properties: Derivatization can modulate solubility, lipophilicity, and metabolic stability.
-
Introduction of Pharmacophoric Features: The carboxylic acid provides a convenient attachment point for introducing additional functionalities that can interact with biological targets.
-
Prodrug Strategies: Conversion to esters can be a viable prodrug approach to enhance oral bioavailability.
This guide will focus on two of the most synthetically valuable transformations of pyrazole carboxylic acids: esterification and amidation .
Esterification of Pyrazole Carboxylic Acids
Esterification is a fundamental transformation that can be achieved through several methods, with the choice of method depending on the substrate's sensitivity and the desired scale of the reaction.
Fischer-Pfitzinger Esterification: The Classic Approach
This method involves the reaction of the pyrazole carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.
-
Excess Alcohol: The reaction is an equilibrium process. Using the alcohol as the solvent or in large excess drives the equilibrium towards the formation of the ester, according to Le Chatelier's principle.
-
Removal of Water: The formation of water as a byproduct also influences the equilibrium. In some setups, a Dean-Stark apparatus can be used to remove water azeotropically and drive the reaction to completion.
Protocol 1: General Procedure for Fischer-Pfitzinger Esterification
-
To a solution of the pyrazole carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used as solvent), add a catalytic amount of concentrated sulfuric acid (typically 2-5 mol%).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Esterification via Acid Chloride
For more sensitive substrates or when milder conditions are required, a two-step procedure involving the formation of a pyrazole acid chloride followed by reaction with an alcohol is highly effective. This method will be discussed in more detail in the amidation section, as the intermediate acid chloride is a common precursor for both esters and amides.
Methylation with Diazomethane: A Mild but Hazardous Approach
Diazomethane (CH₂N₂) is a highly effective reagent for the methylation of carboxylic acids under very mild conditions.[5]
Causality Behind Experimental Choices:
-
Mechanism: Carboxylic acids are sufficiently acidic to protonate diazomethane, forming a methyldiazonium cation, which is an excellent leaving group (N₂).[6] The carboxylate anion then acts as a nucleophile in an Sₙ2 reaction to displace the nitrogen gas and form the methyl ester.[6]
-
Safety: Diazomethane is a toxic and explosive gas and should be handled with extreme caution in a well-ventilated fume hood and behind a blast shield.[5][6] It is typically generated in situ and used as a dilute solution in ether.
Protocol 2: Small-Scale Methylation with Diazomethane
-
Dissolve the pyrazole carboxylic acid (1.0 eq) in a suitable solvent system, such as a mixture of methanol and diethyl ether, and cool the solution to 0 °C in an ice bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of diazomethane.
-
Stir the reaction mixture at 0 °C for 15-30 minutes.
-
Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.
-
Remove the solvent under reduced pressure to obtain the methyl ester, which is often pure enough for subsequent steps without further purification.
Amidation of Pyrazole Carboxylic Acids
The formation of an amide bond is one of the most important reactions in medicinal chemistry. Several reliable methods exist for the amidation of pyrazole carboxylic acids.
Amidation via Pyrazole Acid Chlorides: A Robust and Versatile Method
This two-step approach involves the initial conversion of the carboxylic acid to a more reactive acid chloride, which then readily reacts with a primary or secondary amine to form the desired amide.
Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the most commonly used reagents for this transformation.[7][8]
Causality Behind Experimental Choices: Thionyl Chloride vs. Oxalyl Chloride
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) |
| Byproducts | SO₂(g) + HCl(g)[1] | CO(g) + CO₂(g) + HCl(g)[7] |
| Reaction Conditions | Often requires heating (reflux).[7] | Can be run at room temperature or below.[7] |
| Purity of Product | Byproducts are gaseous and easily removed. | Byproducts are gaseous and easily removed. |
| Substrate Scope | The generation of HCl can be detrimental to acid-sensitive functional groups.[7] | Milder conditions are more suitable for complex and acid-sensitive molecules.[7] |
| Cost | Generally more economical for large-scale synthesis.[9] | More expensive, often preferred for fine chemical and pharmaceutical research.[7][9] |
| Catalyst | A catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.[10] | Often used with a catalytic amount of DMF (Vilsmeier-Haack reagent formation).[11] |
Protocol 3: Synthesis of a Pyrazole Acid Chloride using Thionyl Chloride
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the pyrazole carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂ can be used as the solvent) or in an inert solvent like dichloromethane (DCM).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux and stir for 1-4 hours, monitoring the reaction by observing the cessation of gas evolution (SO₂ and HCl).
-
Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure. It is often advisable to co-evaporate with an anhydrous solvent like toluene to ensure complete removal of residual SOCl₂.
-
The resulting crude pyrazole acid chloride is typically used immediately in the next step without further purification.[12][13]
The highly reactive acid chloride readily undergoes nucleophilic acyl substitution with a wide range of amines.
Protocol 4: Amidation of a Pyrazole Acid Chloride
-
Dissolve the crude pyrazole acid chloride (1.0 eq) in an anhydrous aprotic solvent such as DCM, tetrahydrofuran (THF), or acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq) in the same anhydrous solvent.
-
Add the amine solution dropwise to the stirred solution of the acid chloride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash with water, a mild aqueous acid solution (e.g., 1M HCl) to remove excess amine and base, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude amide by column chromatography or recrystallization.[14]
Workflow for Amidation via Acid Chloride
Caption: A two-step workflow for the synthesis of pyrazole amides.
Direct Amidation using Coupling Reagents
Direct amidation methods, where the carboxylic acid is activated in situ in the presence of the amine, are often preferred for their operational simplicity and mild reaction conditions. A wide array of coupling reagents are available, each with its own advantages and disadvantages.[4][15]
Causality Behind Experimental Choices: A Comparison of Common Coupling Reagents
| Coupling Reagent | Mechanism Highlights & Byproduct | Advantages | Disadvantages |
| DCC/EDC | Forms a reactive O-acylisourea intermediate. DCC byproduct (DCU) is insoluble, while EDC byproduct (EDU) is water-soluble.[16][17] | EDC's water-soluble byproduct simplifies workup.[16] Widely used and cost-effective. | DCC's byproduct can be difficult to remove completely.[16] Risk of racemization for chiral substrates.[18] |
| HATU | Forms a highly reactive OAt-active ester. Byproduct is tetramethylurea.[19] | High reactivity, fast reaction times, and low rates of epimerization.[19] Excellent for hindered substrates. | More expensive than carbodiimides. Can be sensitive to moisture. |
| T3P® | Forms a mixed phosphonic-carboxylic anhydride intermediate. Byproducts are water-soluble phosphonic acids.[20] | High yields, low epimerization, and easy workup via aqueous extraction.[21][22] Safe and non-toxic. | Can be more expensive than some other reagents. |
Protocol 5: General Procedure for EDC/HOBt-Mediated Amidation
-
Dissolve the pyrazole carboxylic acid (1.0 eq), the amine (1.0-1.2 eq), and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the reaction mixture.
-
If the amine is used as a hydrochloride salt, add a non-nucleophilic base like DIPEA (1.0-2.0 eq).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
General Workflow for Derivatization of Pyrazole Carboxylic Acid
Caption: Key synthetic routes from pyrazole carboxylic acids.
Conclusion
The derivatization of the carboxylic acid group on the pyrazole ring is a powerful and versatile strategy in the design and synthesis of novel bioactive molecules. The choice between esterification and amidation, and the specific method employed, should be guided by the nature of the substrate, the desired properties of the final product, and considerations of scale and cost. By understanding the underlying chemical principles and having access to robust protocols, researchers can effectively leverage these transformations to advance their drug discovery and development programs.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Diazomethane makes methyl esters from carboxylic acids [ns1.almerja.com]
- 7. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Oxalyl Chloride vs. Thionyl Chloride: Production Economics & Cost Analysis [wolfabio.com]
- 10. orgosolver.com [orgosolver.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. asianpubs.org [asianpubs.org]
- 15. Amide bond formation: beyond the myth of coupling reagents [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 18. peptide.com [peptide.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. nbinno.com [nbinno.com]
- 21. Propanephosphonic Acid Anhydride - T3P® [amri.staging.ribbitt.com]
- 22. files01.core.ac.uk [files01.core.ac.uk]
- 23. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chemrevlett.com [chemrevlett.com]
- 25. ijpsjournal.com [ijpsjournal.com]
Troubleshooting & Optimization
Side reactions in pyrazole synthesis from dicarbonyl compounds
Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Side Reactions in 1,3-Dicarbonyl Condensation Ticket ID: PYR-SYN-2024
Introduction
Welcome to the Pyrazole Synthesis Technical Support Center. You are likely here because your Knorr reaction—the condensation of a hydrazine with a 1,3-dicarbonyl compound—has deviated from the textbook outcome. While theoretically robust, this reaction is plagued by three specific failure modes: regioisomer scrambling , arrested aromatization (stable intermediates), and oligomerization (azines).
This guide treats your chemical synthesis as a system to be debugged. Below are the three most common "error codes" and the protocols to resolve them.
Ticket #001: The Regioselectivity Crisis
Issue: "I used an unsymmetrical 1,3-diketone and a substituted hydrazine. I got a mixture of isomers (1,3- vs 1,5-substituted) that I cannot separate."
Root Cause Analysis
The Knorr synthesis is not a concerted reaction; it is a stepwise condensation-cyclization. When you use a mono-substituted hydrazine (
-
The Kinetic Route: The more nucleophilic nitrogen (usually the unsubstituted
) attacks the more electrophilic carbonyl (usually the less sterically hindered one). -
The Thermodynamic Route: Reversible hydrazone formation allows the system to equilibrate to the most stable isomer before cyclization.
The Glitch: In neutral solvents (EtOH/MeOH), the reaction is often under kinetic control, leading to mixtures.
Troubleshooting Protocol: "Switching the Switch"
To force a specific isomer, you must manipulate the electronic nature of the hydrazine or the protonation state of the carbonyls .
| Parameter | Condition A (Kinetic Control) | Condition B (Thermodynamic Control) |
| Solvent | Aprotic / Neutral (THF, Toluene) | Protic / Acidic (Ethanol + HCl, AcOH) |
| Mechanism | Attack at most accessible Carbonyl | Attack driven by hydrazone stability |
| Outcome | Mixture (often favors steric bulk away from N-substituent) | Single Isomer (favors conjugation/stability) |
Visual Logic: Regioselectivity Pathways
Caption: Decision tree showing how solvent and pH dictate the nucleophilic attack vector, determining the final regioisomer ratio.
Ticket #002: The "Stalled" Reaction (Intermediate Arrest)
Issue: "My LCMS shows the correct mass +18 (or +20), and the NMR shows a non-aromatic doublet. The product is a solid but isn't the pyrazole."
Root Cause Analysis
You have isolated the 5-hydroxy-2-pyrazoline (also known as 5-hydroxy-4,5-dihydropyrazole).
-
The Science: The reaction proceeds via: Hydrazone
Cyclization Hydroxypyrazoline Dehydration Pyrazole. -
The Failure: The final step (dehydration) requires the elimination of water to establish aromaticity. If the ring substituents are electron-withdrawing (e.g.,
) or if the reaction is run in neutral conditions at low temperature, this intermediate is stable and will not spontaneously dehydrate [1].
Recovery Protocol: The Acid Spike
Do not discard the product. It can be "rescued" (converted) quantitatively.
Step-by-Step Rescue:
-
Dissolve: Take the crude hydroxypyrazoline solid and dissolve it in Glacial Acetic Acid (or Ethanol with 5% conc. HCl).
-
Reflux: Heat to reflux for 1–2 hours. The acid catalyzes the protonation of the -OH group, turning it into a good leaving group (
). -
Monitor: Watch for the disappearance of the
C-H signals in the proton NMR (typically around 3.0–5.0 ppm) and the appearance of the aromatic pyrazole proton. -
Workup: Neutralize with
and extract.
Ticket #003: Rogue Impurities (Azines)
Issue: "I have a high molecular weight impurity (dimer) that is consuming my starting material."
Root Cause Analysis
This is Azine Formation . Hydrazine is a bis-nucleophile. If the stoichiometry is locally imbalanced (excess ketone relative to hydrazine), one hydrazine molecule can react with two separate dicarbonyl molecules, forming a bridge (
Prevention Protocol: Inverse Addition
The standard order of addition (adding hydrazine to the ketone) creates a temporary excess of ketone, favoring azine formation.
Correct Procedure:
-
Setup: Place the hydrazine (and acid catalyst if used) in the flask with solvent.
-
Addition: Add the 1,3-dicarbonyl compound slowly (dropwise) to the hydrazine solution.
-
Why it works: This ensures that hydrazine is always in large excess relative to the unreacted ketone, statistically favoring the intramolecular cyclization (pyrazole) over the intermolecular attack (azine).
Master Troubleshooting Workflow
Use this logic gate to diagnose your current experiment failure.
Caption: Diagnostic workflow for identifying common Knorr synthesis failure modes based on mass spectrometry and NMR data.
Frequently Asked Questions (FAQ)
Q: My hydrazine is a hydrochloride salt. Does this change the protocol?
A: Yes. Hydrazine salts (e.g.,
Q: Can I use microwave irradiation? A: Highly recommended. Microwave synthesis often suppresses side reactions by rapidly crossing the activation energy barrier for the dehydration step, preventing the accumulation of the hydroxypyrazoline intermediate.
Q: Why is my product turning brown/red upon standing? A: This indicates oxidation of residual hydrazine or phenylhydrazine fragments. Pyrazoles themselves are generally stable. Ensure you perform a rigorous acid wash (1M HCl) during workup to remove unreacted hydrazines, or recrystallize from ethanol/water immediately.
References
-
Fustero, S., et al. (2011). "Regioselective Synthesis of 5-Trifluoromethylpyrazoles." Journal of Organic Chemistry.
-
Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier. (See Chapter on Pyrazole Synthesis via 1,3-Dicarbonyls).
-
Maddila, S., et al. (2013). "Knorr Pyrazole Synthesis: A Review." Chemistry & Biology Interface.
Sources
Optimization of reaction conditions for pyrazole synthesis
Senior Application Scientist: Dr. Aris Thorne Department: Heterocyclic Chemistry & Process Optimization
Introduction
Welcome to the Pyrazole Synthesis Technical Support Center. Pyrazoles are pharmacophores of immense significance, serving as the core scaffold for blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra).[1]
However, the classic Knorr Pyrazole Synthesis —the condensation of hydrazines with 1,3-dicarbonyls—is deceptively simple. It frequently plagues chemists with two critical failure modes: poor regioselectivity (obtaining a mixture of isomers) and "oiling out" (failure to crystallize).[1]
This guide moves beyond textbook theory to provide field-proven, self-validating protocols for controlling these outcomes.
Module 1: Mastering Regioselectivity
The most common support ticket we receive involves the inability to control N1-substitution patterns.
The Core Problem
When reacting a monosubstituted hydrazine (
Diagnostic Workflow (Graphviz)
Use this decision tree to predict and control your isomer ratio before starting the batch.[1]
Caption: Decision matrix for predicting pyrazole regioisomers based on steric and electronic bias.
Technical FAQ: Regioselectivity
Q: Why does my fluorinated diketone yield the "wrong" isomer in ethanol?
A: In standard protic solvents (EtOH), the reaction is governed by the nucleophilicity of the hydrazine. The terminal
-
The Fix: Switch the solvent to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .[1] These fluorinated alcohols are strong hydrogen bond donors. They selectively activate the carbonyl distal to the
group, effectively reversing the regioselectivity [1].
Q: How do I definitively confirm which isomer I have? A: Do not rely solely on melting point. Use this self-validating NMR check:
-
Run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
Look for cross-peaks between the N-substituent (e.g., N-Methyl or N-Phenyl protons) and the substituent at position 5.
-
Positive NOE: The groups are adjacent (Position 5).
-
No NOE: The groups are distant (Position 3).
Module 2: Reaction Optimization & Green Protocols
Moving from "it works" to "it's efficient and sustainable."
Solvent & Catalyst Selection Guide
Use the table below to select conditions based on your specific failure mode.
| Scenario | Recommended Solvent | Catalyst | Temperature | Why? |
| Standard Synthesis | Ethanol (EtOH) | AcOH (cat.)[1][2] | Reflux | Standard Knorr conditions; AcOH prevents oxidation of hydrazines. |
| Regioselectivity Issues | TFE or HFIP | None | Reflux | Fluorinated solvents act as "solvent-catalysts" and direct regiochemistry [1]. |
| Green / Scale-up | Water ("On Water") | None / Surfactant | 80°C | Hydrophobic effect accelerates reaction; product precipitates for easy filtration [2].[1] |
| Acid Sensitive | Ethanol | Lewis Acid ( | RT | Indium trichloride allows cyclization at room temp, protecting sensitive functional groups.[1] |
Protocol: "On-Water" Green Synthesis
Best for: Scaling up simple pyrazoles without chromatography.
-
Preparation: In a round-bottom flask, suspend the 1,3-diketone (1.0 equiv) in water (0.5 M concentration). The starting material will likely not dissolve; this is expected (heterogeneous "on-water" conditions).[1]
-
Addition: Add hydrazine derivative (1.1 equiv) dropwise.
-
Reaction: Heat to 80°C. Vigorous stirring is critical to maximize the surface area of the organic-water interface.
-
Monitoring: Check TLC after 1 hour.
-
Validation: The spot for the hydrazone intermediate (often yellow/orange) should disappear, leaving a highly fluorescent pyrazole spot (UV 254nm).[1]
-
-
Workup: Cool to room temperature. The pyrazole is typically insoluble in water and will precipitate as a solid. Filter, wash with cold water, and dry.[1]
Module 3: Troubleshooting Common Failures
Issue: "The reaction turned into a sticky oil and won't crystallize."
Diagnosis: This is the "Oiling Out" phenomenon, common when the product melts below the boiling point of the solvent or holds solvent impurities.
Troubleshooting Workflow:
-
The Seed Trick: Save a tiny amount of the crude oil. Dissolve the rest in a minimum amount of hot solvent. Dip a glass rod into the reserved oil, let it dry on the rod until it forms a micro-crystal (induced by friction), then touch the rod to the cooling solution.
-
Solvent Swap: If using Ethanol, add water dropwise to the hot solution until it turns slightly cloudy (turbid).[1] Re-heat to clarify, then let it cool very slowly (wrap the flask in foil).
-
Azeotropic Drying: The oil may be a hydrate. Dissolve in toluene and rotary evaporate to remove trapped water, then attempt recrystallization from Hexane/Ethyl Acetate.[1]
Issue: "Low Yield / Reaction Stalled at Hydrazone."
Diagnosis: The intermediate hydrazone formed but failed to undergo the dehydration-cyclization step.
Corrective Action:
-
Acid Boost: Add 5-10 mol% p-Toluenesulfonic acid (PTSA) . The cyclization step is acid-catalyzed.[3][4][5]
-
Water Removal: If the reaction is reversible, water byproduct must be removed. Use a Dean-Stark trap (if in toluene) or add molecular sieves (3Å) to the reaction vessel.[1]
Troubleshooting Logic Map (Graphviz)
Caption: Diagnostic flow for stalled pyrazole syntheses.
References
-
Flores, A. F., et al. (2008).[1] Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry.
-
Pirrung, M. C. (2006).[1][6] Acceleration of Organic Reactions through Aqueous Solvent Effects. Chemistry – A European Journal. [1]
-
Maddila, S., et al. (2016).[1] A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. Molecules.
-
Knorr, L. (1883).[1][4] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. [1]
Sources
Preventing racemization during synthesis of chiral pyrazoles
This guide is structured as a Technical Support Center for researchers encountering stereochemical erosion during pyrazole synthesis. It moves from diagnostic logic to specific protocol interventions.
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Prevention of Racemization & Stereochemical Erosion
Diagnostic Triage: Where is the Leak?
Before optimizing conditions, we must identify the mechanism of stereochemical loss. Racemization in pyrazoles is rarely random; it is usually a specific failure of kinetic control.
Interactive Troubleshooting Flow
Use the logic map below to identify your failure mode.
Figure 1: Diagnostic decision tree for identifying the root cause of enantiomeric excess (ee) loss during pyrazole synthesis.
Module A: The "Fragile" Alpha-Center (Condensation Route)
Scenario: You are condensing a chiral 1,3-dicarbonyl or a chiral hydrazine to form the pyrazole ring.
The Problem: The
Troubleshooting Guide
| Symptom | Root Cause | Corrective Action |
| Total Racemization (0% ee) | Thermodynamic equilibration via enol intermediate. | Switch to Lewis Acid Catalysis. Avoid Brønsted acids/bases. Use Sc(OTf)₃ or CeCl₃·7H₂O in MeOH at RT. These activate the carbonyl without deprotonating the |
| Partial Erosion (60-80% ee) | Slow cyclization allows time for competing proton exchange. | Regioselective Acceleration. Use a "chiral pool" hydrazine (e.g., tosylhydrazine) to trap the ketone quickly. |
| Inversion of Configuration | Double inversion or specific enzyme mimicry (rare). | Check Solvent Polarity. High dielectric solvents (DMSO/DMF) stabilize charge-separated transition states that favor racemization. Switch to Toluene or DCM. |
Critical Insight: The "Safe Zone" pH
For amino-acid derived pyrazoles (e.g., from phenylalanine), the
-
Danger Zone: NaOEt, KOH, DBU (pKa > 12).
-
Safe Zone: Pyridine, Lutidine, or buffered conditions (pKa < 7).
Module B: The N-Alkylation Trap (Mitsunobu Route)
Scenario: You have a pre-formed pyrazole ring and wish to attach a chiral alcohol (e.g., (S)-2-butanol derivative) to the nitrogen. The Problem: The Mitsunobu reaction should proceed with inversion (Walden inversion), giving you the (R)-product. However, you observe racemization or retention.
Mechanism of Failure
Racemization here is driven by the formation of a stabilized carbocation (SN1 pathway) instead of the concerted SN2 displacement. This happens if:
-
The alcohol creates a stabilized carbocation (benzylic/allylic).
-
The pyrazole nucleophile is too sterically hindered to attack the phosphonium intermediate quickly.
Figure 2: Kinetic competition between SN2 (desired inversion) and SN1 (racemization) pathways in Mitsunobu N-alkylation.
Protocol: High-Fidelity Mitsunobu N-Alkylation
Use this protocol to enforce SN2 mechanisms and prevent racemization.
Reagents:
-
Substrate: Pyrazole (1.0 equiv), Chiral Alcohol (1.0 equiv).
-
Phosphine: PBu₃ (Tributylphosphine) or PMe₃ (More reactive than PPh₃, speeds up SN2).
-
Azodicarboxylate: ADDP (1,1'-(azodicarbonyl)dipiperidine).[1] Note: ADDP is more stable and provides a more basic betaine than DEAD.
Step-by-Step:
-
Dryness is Critical: Flame-dry all glassware. Water destroys the phosphonium intermediate, stalling the reaction and allowing background racemization.
-
Pre-Complexation (The "Betaine First" Method):
-
Dissolve ADDP (1.5 equiv) and PBu₃ (1.5 equiv) in anhydrous THF at 0°C. Stir for 15 mins until a milky suspension (betaine) forms.
-
Why? This ensures the activating agent is ready before the chiral alcohol sees any acid.
-
-
Addition of Nucleophile:
-
Add the Pyrazole (1.0 equiv) to the betaine mixture. Stir 5 mins.
-
-
Addition of Chiral Alcohol:
-
Add the Chiral Alcohol (1.0 equiv) dropwise at 0°C.
-
Why? Adding the alcohol last ensures it is immediately activated and attacked by the pre-deprotonated pyrazole.
-
-
Temperature Control:
-
Allow to warm to RT. Do not heat. If the reaction is sluggish, sonicate rather than reflux.
-
Module C: Regioselective Construction (Cycloaddition)
Scenario: Using 1,3-dipolar cycloaddition (e.g., diazo compounds + alkynes) to build the ring.[2] The Problem: Regioselectivity issues (1,3- vs 1,5-isomers) can require harsh purification that separates isomers but induces thermal racemization.
Solution: The Fustero Protocol (Sigmatropic Rearrangement)
Utilize
-
Reaction:
-Chiral Tosylhydrazone + Terminal Alkyne. -
Conditions:
(mild base), Dioxane, 70°C. -
Mechanism: In situ formation of a diazo species
[3+2] cycloaddition spontaneous 1,5-sigmatropic rearrangement. -
Outcome: This cascade transfers the chiral center from the carbon to the nitrogen with complete retention of stereochemistry and high regiocontrol (1,3,5-substituted pyrazoles).
FAQ: Rapid Fire Troubleshooting
Q: I'm using a chiral hydrazine hydrochloride salt, and my yield is low. Should I add TEA? A: Be cautious. Free-basing the hydrazine with TEA in the presence of a ketone can create a basic micro-environment that racemizes the ketone before condensation. Try using NaOAc (buffered) instead of TEA, or pre-form the hydrazone at 0°C before heating.
Q: Can I separate my racemic pyrazole enantiomers using standard silica?
A: No. Enantiomers have identical physical properties in achiral environments. You must use Chiral HPLC/SFC (e.g., Chiralpak AD-H or OD-H columns). If you have a diastereomeric mixture (e.g., a chiral center on the ring AND a chiral side chain), standard silica might work, but the
Q: My Mitsunobu reaction failed (no conversion). Can I switch to a mesylate (
References
-
Fustero, S., et al. (2011). Recent Advances in the Synthesis of Pyrazoles.[3][4] A Review. Chemical Reviews. Link
-
Green, J. E., et al. (2009).[1] Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids.[1] Organic Letters.[1][5][6] Link
-
Delaunay, T., et al. (2010). General Synthesis of Pyrazoles from 1,3-Diketones and Hydrazines.[2][6][7] European Journal of Organic Chemistry. Link
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[1] Chemical Reviews. Link
-
Rauser, M. E., et al. (2024).[5] Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. eScholarship. Link
Sources
- 1. Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids [organic-chemistry.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
Technical Support Center: Purification of Polar Pyrazole Carboxylic Acids
Welcome to the technical support center for the purification of polar pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with this class of molecules. The inherent amphoteric nature, high polarity, and potential for zwitterion formation make their purification a non-trivial task.
This center is structured to provide both quick answers through FAQs and in-depth, actionable solutions in our troubleshooting guides. We will explore the "why" behind the problems and provide validated protocols to overcome them.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the high-level questions frequently encountered when starting the purification process for polar pyrazole carboxylic acids.
Q1: Why is my polar pyrazole carboxylic acid not retaining on my C18 reversed-phase column?
A: This is the most common issue. Standard reversed-phase chromatography separates molecules based on hydrophobicity.[1] Polar pyrazole carboxylic acids are highly hydrophilic and have minimal affinity for the non-polar C18 stationary phase.[2][3] As a result, they elute very early, often in the solvent front, with poor separation from other polar impurities.[3][4]
Q2: I see severe peak tailing when I do get some retention in reversed-phase HPLC. What's causing this?
A: Peak tailing for this class of compounds is typically caused by secondary interactions between your molecule and the stationary phase.[5][6] The acidic silanol groups on the surface of the silica backbone can interact strongly with the basic pyrazole nitrogen, while the carboxylic acid can also participate in undesirable interactions.[5][7] This mixed-mode retention mechanism leads to poor peak shape.[8]
Q3: What does the pKa of my compound have to do with its purification?
A: The pKa is critical because it determines the ionization state of your molecule at a given pH.[9][10] Pyrazole carboxylic acids have both an acidic pKa (for the carboxylic acid) and a basic pKa (for the pyrazole ring). When the mobile phase pH is close to a pKa value, the compound can exist as a mixture of ionized and unionized forms, leading to distorted or split peaks.[10][11] For optimal chromatography, you should adjust the mobile phase pH to be at least 2 units away from the pKa of the functional group you want to control.[12][13]
Q4: What are the main alternative chromatography techniques I should consider?
A: When reversed-phase fails, the primary alternatives are:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Excellent for retaining and separating very polar compounds.[14]
-
Supercritical Fluid Chromatography (SFC): A "green" technique that is highly effective for polar compounds and offers fast separations.[15][16][17]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge, which is ideal for these ionizable compounds.[18][19][20]
-
Mixed-Mode Chromatography: Utilizes stationary phases with both reversed-phase and ion-exchange characteristics to achieve unique selectivity.[21]
Q5: Is crystallization a viable purification strategy for these molecules?
A: Crystallization can be effective, but it is often challenging. The zwitterionic nature of these compounds can lead to very high lattice energies and poor solubility in a wide range of common organic solvents and water.[22] This can make it difficult to find a suitable solvent system for recrystallization.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, problem-oriented solutions with step-by-step protocols.
Guide 1: Troubleshooting Poor Peak Shape in Reversed-Phase HPLC
Symptom: Your pyrazole carboxylic acid peak is tailing, fronting, or split.
Probable Cause & Mechanistic Explanation: The amphoteric nature of your molecule is the primary culprit. The basic pyrazole ring interacts with acidic residual silanols on the silica stationary phase via ion-exchange, while the carboxylic acid may be partially ionized depending on the mobile phase pH. This creates multiple interaction mechanisms, leading to peak distortion.[5][8]
Solution Workflow:
Caption: Workflow for troubleshooting poor peak shape.
Detailed Protocol: Mobile Phase pH Optimization
-
Determine pKa: Find the acidic pKa of the carboxylic acid and the basic pKa of the pyrazole ring for your specific molecule (e.g., via literature search or software prediction).
-
Initial Mobile Phase: Start with a simple mobile phase of Water/Acetonitrile.
-
Acidify the Mobile Phase: To suppress the ionization of the carboxylic acid and minimize interactions with silanols, acidify the mobile phase.[12][23] A good starting point is to add 0.1% formic acid or acetic acid to both the aqueous and organic mobile phase components.[24][25] This will bring the pH to approximately 2.7-3.5.
-
Check for Improvement: Inject your sample. You should observe a significant improvement in peak shape and likely an increase in retention time, as the neutral form of the acid is more hydrophobic.[9]
-
Further pH Adjustment (If Needed): If tailing persists and your acid pKa is very low, you may need a stronger acid like trifluoroacetic acid (TFA) at 0.1%. Caution: TFA is a strong ion-pairing agent that can suppress MS signals and may permanently alter your column.[25][26] Use it judiciously.
Guide 2: Selecting an Alternative Purification Strategy
Symptom: Your compound has no retention on any reversed-phase column, even after optimizing the mobile phase.
Probable Cause: The molecule is too polar for retention by hydrophobic interactions. You need a retention mechanism based on polarity or charge.
Solution Workflow: Method Selection
Caption: Decision tree for selecting an alternative chromatography mode.
Data Summary: Comparison of Chromatographic Modes
| Technique | Stationary Phase | Mobile Phase | Retention Mechanism | Pros | Cons |
| RP-HPLC | Non-polar (C18) | Polar (Water/ACN) | Hydrophobic Interactions | High resolution, well-understood | Poor retention for polar compounds |
| HILIC | Polar (Silica, Amide, Diol) | Non-polar (High % ACN) | Partitioning into a water layer on the stationary phase surface.[27][28] | Excellent retention for polar compounds, MS-friendly solvents.[14] | Sensitive to water content, longer equilibration times.[27] |
| SFC | Polar or Non-polar | Supercritical CO₂ + polar modifier (e.g., Methanol).[17] | Partitioning and Adsorption | Very fast, low solvent waste, orthogonal to LC.[15][16] | Requires specialized equipment, solubility in CO₂ can be an issue.[15] |
| IEX | Charged (Anion or Cation Exchange Resin) | Aqueous buffer with salt gradient | Electrostatic Interactions | Highly selective for charged molecules, high capacity | Requires salt gradients (not ideal for MS), sensitive to pH and buffer concentration |
Detailed Protocol: Getting Started with HILIC
-
Column Selection: Choose a HILIC column. Amide or unbonded silica phases are good starting points.[14]
-
Mobile Phase Preparation:
-
Solvent A: 10mM Ammonium Acetate or Ammonium Formate in Water. This buffer is crucial for good peak shape.
-
Solvent B: Acetonitrile.
-
-
Initial Gradient: Unlike reversed-phase, the gradient in HILIC goes from high organic to low organic.
-
Start at 95% Acetonitrile (Solvent B).
-
Run a linear gradient from 95% to 60% Acetonitrile over 10-15 minutes.
-
Hold at 60% for 2 minutes.
-
Return to 95% and re-equilibrate for at least 5-10 minutes. Equilibration is critical in HILIC.[27]
-
-
Sample Injection: Dissolve your sample in the initial mobile phase conditions (95% ACN) if possible. Injecting in a strong solvent like pure water can cause significant peak distortion.[27]
Guide 3: Challenges with Sample Preparation and Solubility
Symptom: Low recovery from Solid-Phase Extraction (SPE) or difficulty finding a suitable crystallization solvent.
Probable Cause & Mechanistic Explanation: The zwitterionic character of polar pyrazole carboxylic acids leads to high polarity and strong crystal lattice energy, resulting in poor solubility in many solvents.[22] During SPE, the molecule might not retain on non-polar phases or may be difficult to elute from polar or ion-exchange phases.
Solution Protocols:
Protocol: Solid-Phase Extraction (SPE) for Polar Acids
-
Sorbent Selection: Standard C18 (reversed-phase) will likely fail. Consider:
-
Polymeric Reversed-Phase Sorbents: These offer better retention for polar compounds than silica-based C18.
-
Mixed-Mode Anion Exchange Sorbents: These have both reversed-phase and anion-exchange properties, providing two retention mechanisms.
-
Normal-Phase Sorbents (e.g., Silica): Can be used if the sample is in a non-polar organic solvent.[29]
-
-
Method (Using Mixed-Mode Anion Exchange):
-
Condition: Flush the cartridge with Methanol, followed by Water.
-
Equilibrate: Flush with a weak buffer, e.g., 25mM Ammonium Acetate, pH 7.
-
Load: Dissolve your sample in a weak buffer and load it onto the cartridge. The compound should retain by both hydrophobic and ionic interactions.
-
Wash 1 (Polar Interferences): Wash with the equilibration buffer to remove highly polar impurities.
-
Wash 2 (Non-polar Interferences): Wash with a high percentage of organic solvent (e.g., 95% Acetonitrile) to remove non-polar impurities.
-
Elute: Elute your target compound by disrupting the ionic interactions. Use an organic solvent containing a small percentage of a volatile acid (e.g., 2-5% Formic Acid in Methanol).
-
Tips for Crystallization:
-
Solvent Screening: Due to poor solubility, consider polar, aprotic solvents like DMSO, DMF, or NMP, often in combination with an anti-solvent like water, acetonitrile, or isopropanol.[30]
-
pH Adjustment: Try to crystallize the compound as either the free acid (in an acidic solution) or a salt (by adding a suitable base) to break the zwitterionic crystal lattice. This can dramatically alter solubility.
-
Co-crystallization: Consider forming a co-crystal with another molecule. This can create new hydrogen bonding networks and improve crystallization properties.[31]
References
-
How Good is SFC for Polar Analytes? Chromatography Today. [Link]
-
How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]
-
Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Rotachrom Technologies. [Link]
-
HILIC Separation of Carboxylic Acids. SIELC Technologies. [Link]
-
How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
-
pH, pKa, and Retention. Pharma Growth Hub. [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Phenomenex. [Link]
-
How can I prevent peak tailing in HPLC? ResearchGate. [Link]
-
Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent. [Link]
-
Basic Principles for Purification Using Supercritical Fluid Chromatography. Waters. [Link]
-
What is Solid-Phase Extraction? Phenomenex. [Link]
-
HPLC solvents and mobile phase additives. Swansea University. [Link]
-
Two Faces of Water in the Formation and Stabilization of Multicomponent Crystals of Zwitterionic Drug-Like Compounds. MDPI. [Link]
-
Development of Supercritical Fluid Chromatography Techniques. Longdom Publishing. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent. [Link]
-
Crystal engineering of zwitterionic drug to neutral co-crystals. ResearchGate. [Link]
-
Co-crystallization of a neutral molecule and its zwitterionic tautomer: structure and Hirshfeld surface analysis of 5-methyl-4-(5-methyl-1H-pyrazol-3-yl). PMC. [Link]
-
Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. [Link]
-
Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. Pure Synth. [Link]
-
Solid-phase extraction. Wikipedia. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]
-
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. [Link]
-
Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]
-
[Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Welch Materials. [Link]
-
Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
-
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]
-
Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube. [Link]
-
Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. MDPI. [Link]
-
HPLC Troubleshooting Guide. Providion. [Link]
-
Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. [Link]
-
Zwitterion. Wikipedia. [Link]
-
Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Introduction to Ion Exchange Chromatography. Bio-Rad. [Link]
-
Ion exchange chromatography: A comprehensive review. GSC Online Press. [Link]
-
Exploring Ion-Exchange Chromatography: Principles and Applications. SciTechnol. [Link]
-
Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PMC. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
Sources
- 1. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 4. agilent.com [agilent.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. waters.com [waters.com]
- 9. rotachrom.com [rotachrom.com]
- 10. acdlabs.com [acdlabs.com]
- 11. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 12. biotage.com [biotage.com]
- 13. pharmagrowthhub.com [pharmagrowthhub.com]
- 14. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 15. chromatographytoday.com [chromatographytoday.com]
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- 20. scitechnol.com [scitechnol.com]
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- 31. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Pyrazole Intermediates
Welcome to the technical support center dedicated to addressing the stability challenges of pyrazole intermediates. Pyrazoles are a cornerstone in medicinal chemistry and materials science, valued for their versatile biological activities and synthetic utility.[1][2][3] However, their inherent chemical properties can present stability issues, leading to degradation, inconsistent experimental results, and compromised product purity.
This guide provides researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and frequently asked questions to anticipate and mitigate these challenges. Our focus is on the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can compromise the stability of my pyrazole intermediates?
The stability of pyrazole intermediates is principally influenced by their susceptibility to oxidation, heat, light, moisture, and pH.[4][5]
-
Oxidation: The pyrazole ring, especially when substituted with electron-rich groups like hydrazinyl moieties, can be prone to oxidation by atmospheric oxygen.[4] This is a common degradation pathway.
-
Heat: Elevated temperatures accelerate the rate of all chemical degradation pathways.[4] Many pyrazoles have defined thermal decomposition temperatures.[6]
-
Light: Exposure to UV or high-intensity visible light can provide the activation energy needed to initiate photochemical degradation or isomerization reactions.[4][7]
-
Moisture: The presence of water can facilitate hydrolysis, particularly if the pyrazole has hydrolyzable functional groups.[4] Water can also participate in proton transfer, which may alter tautomeric equilibria.[8]
-
pH: Pyrazoles are amphoteric, meaning they can act as both weak acids and weak bases.[9][10] Their stability can be highly pH-dependent, with both strongly acidic and basic conditions potentially catalyzing degradation or unwanted salt formation.[4][5]
Q2: How do different substituents on the pyrazole ring affect its stability?
Substituents are a critical factor in determining the stability of the pyrazole ring. Their electronic and steric properties modulate the ring's reactivity, tautomeric equilibrium, and susceptibility to degradation.
-
Electronic Effects: Electron-donating groups can increase the basicity of the pyrazole ring, while electron-withdrawing groups can increase the acidity of the N-H proton.[8][10] This influences how the molecule interacts with its environment. For instance, electron-donating groups may make the ring more susceptible to oxidation.
-
Tautomerism: For unsymmetrically substituted N-unsubstituted pyrazoles, the position of the proton on the nitrogen atoms can exist in equilibrium between two tautomeric forms.[11][12] The stability of each tautomer is influenced by the substituents. Electron-donating groups, for example, can lower the energy barrier for proton transfer.[8] This equilibrium can be a source of isomeric impurities if not controlled.
-
Steric Hindrance: Bulky substituents can sterically hinder the approach of reactants, potentially slowing down degradation reactions.
Q3: What are the common visual and analytical signs that my pyrazole intermediate is degrading?
Identifying degradation early is key to salvaging experiments and materials. Common indicators include:
-
Physical Appearance: A change in color, such as from white or off-white to yellow or brown, is a frequent sign of oxidation or the formation of colored byproducts.[4]
-
Solubility Changes: A previously soluble compound becoming insoluble (or vice-versa) can indicate the formation of degradation products with different physical properties.[4]
-
Analytical Data:
-
Chromatography (HPLC, TLC): The appearance of new peaks or a decrease in the area of the main peak is a clear sign of degradation.[4]
-
Spectroscopy (NMR, IR): Changes in the spectra, such as the appearance of new signals or the broadening of existing ones, can indicate the presence of impurities or structural changes.[4]
-
Q4: What are the general best practices for storing pyrazole intermediates to ensure long-term stability?
Proper storage is the most effective preventative measure against degradation.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C for short-term and -20°C or below for long-term storage.[4][13] | Reduces the rate of chemical degradation.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, preventing oxidative and hydrolytic degradation.[4] |
| Light | Use amber glass vials or store in the dark.[4] | Prevents light-induced degradation.[4] |
| Container | Use tightly sealed glass vials with PTFE-lined caps.[4][14][15] | Prevents exposure to air and moisture and avoids reaction with container materials.[4] |
| Form | Store as a solid whenever possible. | Storing in solution is generally not recommended for the long term due to potential solvent-mediated degradation.[4] |
Troubleshooting Guides
This section provides structured workflows to diagnose and resolve specific stability issues you may encounter during your research.
Problem 1: My solid pyrazole intermediate has developed a yellow/brown tint during storage.
This discoloration strongly suggests oxidative degradation or photodecomposition.
Troubleshooting Workflow:
Caption: Workflow for addressing discoloration of a solid pyrazole intermediate.
Causality and Actionable Solutions:
-
Review Storage: Immediately check if the container seal is intact and if it was stored under an inert atmosphere and protected from light.[4][14] Oxygen and light are the most common culprits for discoloration.[4]
-
Analytical Confirmation: Run a quick purity check (e.g., TLC or HPLC) comparing the discolored sample to a reference standard if available. The appearance of new, often more polar, spots/peaks confirms degradation.[4] LC-MS is highly effective for identifying potential oxidation products (e.g., N-oxides, hydroxylated species).[5]
-
Mitigation Strategy:
-
Repackaging: If the compound is deemed usable after analysis, promptly transfer it to a new, clean, dry amber vial. Purge the vial thoroughly with argon or nitrogen before sealing.
-
Purification: If significant degradation has occurred, purification by recrystallization or column chromatography may be necessary. Be aware that the compound might also degrade during purification.
-
Prevention: For future batches, strictly adhere to storage protocols: use an inert atmosphere, protect from light, and store at low temperatures (-20°C).[4][13]
-
Problem 2: I'm seeing unexpected side products in my reaction involving a pyrazole intermediate.
This indicates that the pyrazole intermediate may be unstable under your specific reaction conditions.
Troubleshooting Workflow:
Caption: Workflow for diagnosing reaction-based instability.
Causality and Actionable Solutions:
-
Run a Control Experiment: Before making changes, run a control experiment by stirring the pyrazole intermediate in the reaction solvent at the reaction temperature (without other reagents) for the same duration. Analyze the outcome. If the intermediate degrades, the conditions are the problem.
-
Assess pH: Pyrazoles can be sensitive to strong acids or bases.[4] If your reaction is run at an extreme pH, consider if a buffered system or a milder base/acid could be used. For instance, electron-withdrawing groups increase the acidity of the N-H proton, making it more susceptible to deprotonation by strong bases.[10]
-
Lower the Temperature: If the control experiment shows degradation, try running the reaction at a lower temperature. While this may slow down the desired reaction, it will have a more pronounced effect on slowing the degradation.
-
Degas Solvents: If oxidation is suspected, use solvents that have been thoroughly degassed by sparging with nitrogen or argon. Running the reaction under a positive pressure of inert gas can prevent atmospheric oxygen from entering the system.
-
Reagent Compatibility: Ensure none of your reagents are incompatible with the pyrazole. For example, strong oxidizing agents should be avoided unless they are part of the intended transformation.[4] The pyrazole ring itself is generally stable to oxidation, but side chains are not.[16]
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a new pyrazole intermediate. It involves subjecting the compound to a range of stress conditions to identify potential degradation pathways.[5]
Objective: To identify the degradation pathways of a novel pyrazole intermediate and establish its stability profile.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the pyrazole intermediate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Incubate a sealed vial of the stock solution at 60°C.
-
Photodegradation: Expose a solution of the compound in a quartz cuvette to a calibrated light source (as per ICH Q1B guidelines).
-
-
Time Points: Withdraw aliquots from each stress condition at regular intervals (e.g., 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase with a PDA detector). An LC-MS method is highly recommended for the structural elucidation of degradation products.[5]
-
-
Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Examine the chromatograms for the appearance and growth of degradation peaks.
-
If using LC-MS, propose structures for the major degradation products.
-
Protocol 2: Safe Handling and Storage of Pyrazole Intermediates
Objective: To provide a standard operating procedure for handling and storing pyrazole intermediates to minimize degradation.
Materials:
-
Appropriate personal protective equipment (PPE): lab coat, safety glasses, gloves.
-
Spatula, weighing paper/boat.
-
Clean, dry amber glass vials with PTFE-lined caps.
-
Inert gas source (argon or nitrogen) with tubing.
-
Designated storage location (e.g., -20°C freezer).
Procedure:
-
Preparation: Before opening the primary container, allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Handling in an Inert Atmosphere:
-
Perform all weighing and aliquoting in a glove box or under a gentle, positive flow of inert gas.
-
Minimize the time the container is open.
-
-
Aliquoting:
-
Weigh the desired amount of the pyrazole intermediate quickly and transfer it to a pre-labeled amber vial.
-
If multiple uses are anticipated, it is best practice to create several smaller aliquots rather than repeatedly opening and closing a large stock bottle.
-
-
Packaging for Storage:
-
Before sealing the new vial, flush the headspace with a stream of inert gas for 15-30 seconds to displace air.
-
Seal the vial tightly with the PTFE-lined cap. For extra protection, wrap the cap with Parafilm.
-
-
Storage:
-
Place the sealed vial in the designated storage location (e.g., -20°C freezer, protected from light).[13]
-
Update your chemical inventory with the location and quantity of the new aliquot.
-
References
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019, December 20). National Center for Biotechnology Information. [Link]
-
Synthesis and Properties of Pyrazoles | Encyclopedia MDPI. (2022, September 9). MDPI. [Link]
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC. (2024, December 11). National Center for Biotechnology Information. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29). MDPI. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). IJPSSR. [Link]
-
Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (2019, December 20). MDPI. [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - ResearchGate. (n.d.). ResearchGate. [Link]
-
On the relationships between basicity and acidity in azoles - ResearchGate. (2016, April 15). ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). MDPI. [Link]
-
A review of pyrazole an its derivative - National Journal of Pharmaceutical Sciences. (2021, May 15). National Journal of Pharmaceutical Sciences. [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Quantification of 3,4-Dimethyl-1H-pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Styrylpyrazoles: Properties, Synthesis and Transformations - PMC - NIH. (2020, December 12). National Center for Biotechnology Information. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Current status of pyrazole and its biological activities - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
(PDF) Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review. (2022, December 6). ResearchGate. [Link]
-
Photochemical transformation of a pyrazole derivative into imidazoles. - ResearchGate. (n.d.). ResearchGate. [Link]
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework | ACS Omega. (2024, April 17). ACS Publications. [Link]
-
Qualitative Analysis of the Main Impurities in Pyraclostrobin by UPLC-HR-MS/MS. (n.d.). ResearchGate. [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. (n.d.). MDPI. [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). MDPI. [Link]
-
New hydroxy-pyrazoline intermediates, subtle regio-selectivity and relative reaction rate variations observed during acid catalyzed and neutral pyrazole cyclization - Organic & Biomolecular Chemistry (RSC Publishing). (2005). Royal Society of Chemistry. [Link]
-
Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. (2020, October 2). ResearchGate. [Link]
-
pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. (2025, December 15). International Journal of Novel Research and Development. [Link]
-
Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography - PubMed. (2015, February 15). PubMed. [Link]
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - MDPI. (2022, May 29). MDPI. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. (n.d.). ResearchGate. [Link]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025, July 22). ResearchGate. [Link]
-
SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. (n.d.). Jetir.Org. [Link]
-
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review | ACS Omega. (n.d.). ACS Publications. [Link]
Sources
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- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Properties of Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]
- 10. mdpi.com [mdpi.com]
- 11. pharmajournal.net [pharmajournal.net]
- 12. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.ie [fishersci.ie]
- 14. echemi.com [echemi.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Troubleshooting Pyrazole NMR Broadening
Ticket ID: PYR-NMR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Resolution of Signal Broadening and Loss in Pyrazole Derivatives
Welcome to the Advanced NMR Support Hub
If you are working with pyrazoles (e.g., Celecoxib analogs, kinase inhibitors), you have likely encountered the "disappearing peak" phenomenon. This guide does not offer generic advice; it provides a root-cause analysis and self-validating protocols to resolve spectral broadening caused by annular tautomerism and molecular aggregation .
Module 1: The Core Mechanism (Why is this happening?)
The broadening you observe is rarely due to poor shimming or paramagnetic impurities. It is a kinetic phenomenon driven by Annular Tautomerism .
Pyrazoles possessing a free N-H group exist in a dynamic equilibrium between two tautomers (
The Result:
-
Ring carbons (C3/C5) and protons (H3/H5) broaden significantly.
-
In severe cases, these signals decohere completely and vanish into the baseline.
Visualizing the Problem
Figure 1: Annular tautomerism mechanism. When the exchange rate (
Module 2: Troubleshooting Guides (Q&A Format)
Q1: My ring carbons (C3/C5) are missing. Is my product impure?
Diagnosis: Likely not. You are observing coalescence . The C3 and C5 positions are chemically distinct in a static molecule but become equivalent if the proton hops fast enough. You are currently "stuck" in the middle.
The Fix: Shift the Exchange Regime You must push the system to either Fast Exchange (sharp average signal) or Slow Exchange (two distinct sharp signals).
Protocol: Variable Temperature (VT) NMR
-
Prepare Sample: Dissolve ~10mg in DMSO-d6 (high boiling point, safe for heating).
-
Initial Scan: Acquire a standard proton spectrum at 298 K (25°C).
-
Heat Step-wise: Increase temperature to 323 K (50°C), then 353 K (80°C).
-
Expectation: As T increases, the exchange rate (
) increases. The broad hump should sharpen into a single average peak.
-
-
Cooling (Optional): If heating fails, cool to 233 K (-40°C) (requires CD2Cl2 or Acetone-d6).
Q2: Why is the N-H peak a broad hump at >10 ppm?
Diagnosis: This is caused by Quadrupolar Relaxation of the
The Fix: Solvent Selection & Decoupling
-
Solvent: Switch from CDCl3 to DMSO-d6 .
-
Reason: DMSO is a strong H-bond acceptor. It "locks" the NH proton, slowing down intermolecular exchange with water, often revealing a sharp singlet or even a doublet (if coupled to neighbors).
-
-
Drying: Store the solvent over molecular sieves (3Å or 4Å). Water accelerates proton exchange, broadening the peak.
-
Acquisition: If the peak remains broad, use
N decoupling (advanced user) during acquisition to remove the quadrupolar broadening effect.
Q3: How do I distinguish Tautomerism from Aggregation?
Diagnosis: Pyrazoles form cyclic dimers/trimers in non-polar solvents (like CDCl3) via intermolecular H-bonding. This increases the effective molecular weight (tumbling slows
The Fix: The Dilution Test Perform a serial dilution experiment to differentiate mechanisms.
| Observation | Diagnosis |
| Chemical shifts change upon dilution | Aggregation (Intermolecular H-bonding is breaking). |
| Chemical shifts are constant , peaks remain broad | Tautomerism (Intramolecular process). |
Module 3: Strategic Solvent Selection
The choice of solvent is the single most effective tool for resolving pyrazole spectra.
Table 1: Solvent Efficacy for Pyrazole NMR
| Solvent | Suitability | Mechanism of Action | Recommendation |
| CDCl | Poor | Promotes self-aggregation (dimers). Acidic traces can catalyze exchange. | Avoid for structural characterization of free NH-pyrazoles. |
| DMSO-d | Excellent | Strong H-bond acceptor. Breaks dimers; stabilizes individual tautomers. | Primary choice for all pyrazoles. |
| Acetone-d | Good | Moderate H-bond acceptor. Low freezing point allows Low-T studies. | Use for Low-Temperature VT work. |
| Methanol-d | Variable | Protic solvent.[3] NH proton will exchange with OD and disappear. | Use only if NH detection is irrelevant. |
Module 4: Decision Logic for Researchers
Follow this logic flow to determine the correct experiment for your sample.
Figure 2: Troubleshooting decision tree for pyrazole NMR analysis.
References
-
Alkorta, I., & Elguero, J. (2025). The use of NMR spectroscopy to study tautomerism. Bohrium. 5
-
Claramunt, R. M., et al. (2006). The annular tautomerism of the curcuminoid NH-pyrazoles. RSC Publishing.[6] 7
-
BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives. 4
-
Abraham, R. J., et al. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Modgraph/Wiley. 8
-
Oxford Instruments. (2025). Variable Temperature NMR Spectroscopy. 9
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- 5. Paper Details - Ask this paper | Bohrium [bohrium.com]
- 6. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. The annular tautomerism of the curcuminoid NH-pyrazoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. modgraph.co.uk [modgraph.co.uk]
- 9. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]
Technical Support Center: Strategies for Regioselective N-Alkylation of Pyrazoles
Welcome to the Technical Support Center for regioselective N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to overcome common challenges in this critical synthetic transformation. Pyrazole scaffolds are prevalent in pharmaceuticals and agrochemicals, making the precise control of their functionalization a key challenge in modern organic synthesis.[1][2][3][4] This resource aims to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the N-alkylation of pyrazoles in a direct question-and-answer format.
Question 1: My reaction is producing a mixture of N1 and N2 alkylated regioisomers that are difficult to separate. How can I improve the regioselectivity?
Answer: Poor regioselectivity is the most common challenge in the N-alkylation of unsymmetrical pyrazoles.[5] The two nitrogen atoms of the pyrazole ring have similar nucleophilicity, often leading to a mixture of products.[6][7] Several factors can be systematically adjusted to favor the formation of a single isomer.
Root Cause Analysis & Solutions:
-
Steric Hindrance: This is often the dominant factor. The alkylation will generally favor the less sterically hindered nitrogen atom.[5][8]
-
Actionable Insight: If your pyrazole has a bulky substituent at the C3 (or C5) position, the incoming alkyl group will preferentially attack the more accessible N1 nitrogen. Conversely, using a bulkier alkylating agent can also enhance selectivity for the less hindered nitrogen.[5] For instance, switching from methyl iodide to a more sterically demanding alkylating agent can improve the N1/N2 ratio.
-
-
Choice of Base and Solvent System: The reaction medium plays a crucial role in modulating the reactivity of the pyrazolide anion.
-
Actionable Insight: A combination of potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMSO is a well-established system for achieving high N1-regioselectivity for 3-substituted pyrazoles.[5][9][10] For certain substrates, stronger bases like sodium hydride (NaH) can prevent the formation of regioisomeric byproducts.[1][6] The choice of solvent can be critical; polar aprotic solvents like DMF and DMSO often favor a single regioisomer.[5] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[5]
-
-
Electronic Effects: The electronic properties of the substituents on the pyrazole ring influence the nucleophilicity of the adjacent nitrogens.[5][6]
-
Actionable Insight: Electron-withdrawing groups at the C3 position can decrease the nucleophilicity of the N2 nitrogen, thus favoring N1 alkylation. Conversely, electron-donating groups can have the opposite effect. This is a more nuanced factor and is often considered in conjunction with steric effects.
-
-
Alternative Methodologies:
-
Phase-Transfer Catalysis (PTC): This method can be highly efficient for N-alkylation and can solve some of the common problems associated with traditional methods.[11][12] It often allows for milder reaction conditions and simplified work-up procedures.[5][11]
-
Acid-Catalyzed Alkylation: An alternative to base-mediated methods involves the use of trichloroacetimidate electrophiles with a Brønsted acid catalyst.[2][8] In these cases, regioselectivity is also primarily controlled by steric factors.[2][8]
-
Enzymatic Alkylation: For unparalleled regioselectivity (>99%), engineered enzymes like methyltransferases can be employed.[7][13] This is a powerful but more specialized approach.
-
Decision Workflow for Improving Regioselectivity:
Caption: A decision tree for troubleshooting and improving regioselectivity in pyrazole N-alkylation.
Question 2: My N-alkylation reaction is giving a very low yield, or not proceeding at all. What are the likely causes and how can I fix this?
Answer: Low yields in pyrazole N-alkylation can stem from several factors, ranging from the reactivity of your starting materials to suboptimal reaction conditions.
Root Cause Analysis & Solutions:
-
Insufficient Deprotonation: The N-H of a pyrazole needs to be deprotonated to form the nucleophilic pyrazolide anion.[14]
-
Actionable Insight: Ensure your base is strong enough for your specific pyrazole. While K₂CO₃ is often sufficient, pyrazoles with electron-withdrawing groups are more acidic and may react well. For less acidic pyrazoles, a stronger base like NaH might be necessary.[7] Also, ensure you are using at least a stoichiometric amount of base; a slight excess (1.2-1.5 equivalents) is often beneficial.[5][15]
-
-
Poor Reactivity of the Alkylating Agent: The nature of the leaving group on your alkylating agent is critical.
-
Actionable Insight: The reactivity order for alkyl halides is generally I > Br > Cl.[5] If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.
-
-
Solubility Issues: If your pyrazole or base is not soluble in the chosen solvent, the reaction will be slow or may not occur.
-
Actionable Insight: Choose a solvent in which all reactants are reasonably soluble. Polar aprotic solvents like DMF or DMSO are good choices for many pyrazole alkylations as they tend to dissolve a wide range of substrates and salts.[5]
-
-
Side Reactions:
-
Actionable Insight: With highly reactive alkylating agents like benzyl bromide, the base (e.g., KOH) can sometimes react with the alkylating agent itself.[11] In such cases, using a less reactive leaving group (e.g., benzyl chloride) or a non-nucleophilic base can mitigate this side reaction.[11] Over-alkylation to form a quaternary pyrazolium salt can also occur, especially with extended reaction times or an excess of a highly reactive methylating agent.[7] Monitor your reaction by TLC or LC-MS to determine the optimal reaction time.
-
-
Microwave-Assisted Synthesis: For sluggish reactions, microwave irradiation can significantly reduce reaction times and improve yields.[4][16][17][18][19]
Troubleshooting Workflow for Low Yield:
Caption: A systematic workflow for troubleshooting low yields in pyrazole N-alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the best general starting conditions for a base-mediated N-alkylation of a novel pyrazole?
A1: A reliable and widely applicable starting point is to use potassium carbonate (K₂CO₃, 1.5 equivalents) as the base in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature, stirring for 12-24 hours.[5][9][10] Use a slight excess of the alkylating agent (1.1-1.2 equivalents). This set of conditions is known to favor N1 alkylation for 3-substituted pyrazoles and is a good starting point for a wide range of substrates.[9] Monitor the reaction by TLC or LC-MS to track progress.
Q2: How do electronic effects of pyrazole substituents influence N1/N2 regioselectivity?
A2: While sterics are often the primary determinant, electronic effects play a significant role. The pyrazolide anion, formed after deprotonation, has its negative charge delocalized across both nitrogen atoms. Substituents on the pyrazole ring can influence the distribution of this charge.
-
Electron-withdrawing groups (EWGs) at the C3 position tend to make the adjacent N2 atom less nucleophilic, thereby favoring alkylation at the N1 position.
-
Electron-donating groups (EDGs) at the C3 position can increase the electron density at the N2 position, potentially increasing the proportion of the N2-alkylated product. These effects are often subtle and can be overridden by strong steric influences. Computational studies can also provide insights into the activation energies for alkylation at each nitrogen, helping to predict the major regioisomer.[20]
Q3: Are there methods that avoid the use of strong bases?
A3: Yes, several methods have been developed that proceed under neutral or acidic conditions, which can be advantageous for base-sensitive substrates.
-
Mitsunobu Reaction: This reaction uses triphenylphosphine and a dialkyl azodicarboxylate (like DEAD or DIAD) to alkylate the pyrazole with an alcohol. It often provides good yields and can exhibit different regioselectivity compared to base-mediated methods.[2]
-
Acid-Catalyzed Alkylation with Trichloroacetimidates: As mentioned in the troubleshooting section, alkyl trichloroacetimidates can be activated by a catalytic amount of a Brønsted acid (e.g., camphorsulfonic acid) to alkylate pyrazoles, often at room temperature.[2][5][8] This method avoids the need for a base altogether.[2]
-
Michael Addition: For alkylation with electron-deficient alkenes (e.g., acrylates, acrylonitrile), a catalyst-free Michael addition can be highly effective and regioselective for the N1 position.[15][21][22]
Q4: Can I use Phase-Transfer Catalysis (PTC) for my pyrazole alkylation?
A4: Absolutely. Phase-transfer catalysis is an excellent and often underutilized method for N-alkylation of pyrazoles.[11][12] It is particularly useful for its operational simplicity, mild conditions, and often high yields.[11] In a typical PTC setup, the pyrazole is deprotonated by a solid base (like KOH) and the resulting anion is carried into an organic phase by a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) where it reacts with the alkylating agent.[11] This technique can even be performed without a solvent, which simplifies workup and purification.[11][12]
Data Summary Table
| Method | Typical Reagents | Key Advantages | Regioselectivity Control | References |
| Standard Base-Mediated | K₂CO₃/DMSO or DMF; NaH/THF | Widely applicable, simple reagents | Primarily steric; K₂CO₃/DMSO favors N1 | [5][9][10] |
| Phase-Transfer Catalysis | Alkyl halide, KOH, TBAB | Mild conditions, high yields, simple workup | Steric control | [11][12][23][24] |
| Acid-Catalyzed | Alkyl trichloroacetimidate, CSA/DCE | Avoids strong base, good for sensitive substrates | Steric control | [2][5][8] |
| Mitsunobu Reaction | Alcohol, PPh₃, DIAD/DEAD | Mild, non-basic conditions | Can offer alternative regioselectivity | [2] |
| Microwave-Assisted | Standard reagents under MW irradiation | Drastically reduced reaction times, improved yields | Same as conventional heating | [4][16][18] |
| Enzymatic Alkylation | Engineered methyltransferases, haloalkanes | Exceptional regioselectivity (>99%) | Enzyme-controlled | [7][13] |
| Michael Addition | Electron-deficient alkenes (e.g., acrylates) | Catalyst-free, high N1 selectivity | Inherent N1 selectivity for many substrates | [15][21][22] |
Key Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation using K₂CO₃/DMSO
This protocol is a robust starting point for achieving N1-regioselectivity with 3-substituted pyrazoles.[9][10]
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 3-substituted pyrazole (1.0 eq).
-
Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of 0.1-0.5 M.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) dropwise to the suspension.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acid-Catalyzed N-Alkylation using a Trichloroacetimidate
This protocol is an excellent alternative for base-sensitive substrates.[2][5]
-
Charge a dry round-bottom flask with the pyrazole (1.0 eq), the alkyl trichloroacetimidate (1.0 eq), and camphorsulfonic acid (CSA, 0.2 eq) under an inert atmosphere (e.g., Argon).
-
Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-alkylpyrazoles by phase transfer catalysis without solvent.
- Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
- ChemistryViews. (2024, August 27).
-
Li, B., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10886–10895. [Link]
- BenchChem. (2025).
-
Surasani, R., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 8045-8054. [Link]
-
Wang, Y., et al. (2024). Catalytic Enantioselective Propargylation of Pyrazolones by Amide-Based Phase-Transfer Catalysts. Organic Letters. [Link]
-
Scribd. (n.d.). Alkylation of Pyrazole - Printable Mechanism Notes. [Link]
- Unknown Author. (2009).
-
ResearchGate. (2025, July 31). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
-
Vaganova, E., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]
-
Dandia, A., et al. (2013). Microwave-assisted synthesis of nitrogen-containing heterocycles. Journal of Heterocyclic Chemistry. [Link]
-
Vaganova, E., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Seminal, F., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Seminal, F., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Tang, Q., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]
-
WuXi Biology. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II). [Link]
-
IRIS-AperTO. (n.d.). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. [Link]
- Unknown Author. (2018). Pyrazole. Heterocyclic Compounds AZC.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
ResearchGate. (n.d.). Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. [Link]
-
ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. [Link]
-
KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. [Link]
- BenchChem. (2025).
-
ACS Publications. (2024, February 29). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). Regioselective synthesis and computational calculation studies of some new pyrazolyl-pyridine and bipyridine derivatives. [Link]
- Unknown Author. (2025, December 18).
- Unknown Author. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Unknown Source.
-
Reddit. (2023, June 10). N-methylation of pyrazole. r/OrganicChemistry. [Link]
-
ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]
-
PMC. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. [Link]
- Google Patents. (n.d.).
-
DergiPark. (2025, April 24). Microwave-assisted synthesis of pyrazoles - a mini-review. [Link]
-
CUTM Courseware. (n.d.). pyrazole.pdf. [Link]
-
Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
- Unknown Author. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Unknown Source.
Sources
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- 3. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
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- 24. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid vs. Functional Pyrazole Inhibitors
[1][2]
Executive Summary & Molecule Profile[2]
This compound is a bifunctional chemical entity. It serves as a key metabolic cleavage product of the prostate cancer drug Darolutamide and possesses the core pharmacophore of a D-amino acid oxidase (DAAO) inhibitor.[1]
Researchers investigating this molecule typically fall into two categories:
-
Drug Metabolism Scientists: Studying the clearance and activity of Darolutamide metabolites (M-33).
-
Medicinal Chemists: Exploring pyrazole-3-carboxylic acid scaffolds for enzyme inhibition (specifically DAAO).[1][2]
Chemical Identity
| Feature | Description |
| IUPAC Name | This compound |
| Common ID | Darolutamide Metabolite M-33 |
| Core Scaffold | Pyrazole-3-carboxylic acid |
| Key Substituent | 5-(1-hydroxyethyl) group (Chiral center) |
| Primary Utility | Synthetic intermediate; Metabolic marker; DAAO inhibitor candidate |
Comparative Analysis: Mechanism & Performance[1][2]
This section compares the Topic Molecule against two distinct classes of pyrazole inhibitors to contextualize its activity.
Comparison A: The "Scaffold" Comparison (Target: DAAO)
Context: Pyrazole-3-carboxylic acids are classic competitive inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in schizophrenia and pain regulation.[1]
| Feature | Topic Molecule (5-(1-hydroxyethyl)-...) | Competitor (5-methyl-1H-pyrazole-3-COOH) |
| Role | Novel/Modified Analog | Gold Standard Reference Inhibitor |
| DAAO Potency (IC50) | > 5 µM (Est.) | 0.9 µM (High Potency) |
| Binding Mode | Carboxylate binds Arg283.[1][2] Hydroxyl group introduces polarity into a hydrophobic pocket.[1][2] | Carboxylate binds Arg283.[1][2] Methyl group fits perfectly in the hydrophobic sub-pocket (Leu51/Leu215).[1][2] |
| Selectivity | Lower lipophilicity (LogP ~ -0.[1][2]4) | Moderate lipophilicity (LogP ~ 0.[1][2]6) |
Scientific Insight: The 5-methyl derivative is a potent DAAO inhibitor because the methyl group provides optimal van der Waals contact within the enzyme's small hydrophobic pocket without energetic penalty.[2] The 5-(1-hydroxyethyl) derivative introduces a polar hydroxyl group.[1][2] While the carboxylate "warhead" still anchors the molecule to the active site arginine (Arg283), the desolvation penalty of the hydroxyl group and potential steric clashes in the hydrophobic pocket significantly reduce binding affinity compared to the methyl analog.
Comparison B: The "Parent" Comparison (Target: Androgen Receptor)
Context: The Topic Molecule is a fragment of Darolutamide.[1]
| Feature | Topic Molecule (Fragment M-33) | Parent Drug (Darolutamide) |
| Target | Androgen Receptor (AR) | Androgen Receptor (AR) |
| Activity Status | Inactive / Negligible | Active (Ki ~ 10-20 nM) |
| Mechanism | Lacks the "dumbbell" structure required to lock the AR Ligand Binding Domain (LBD).[1] | Full structure creates a "wedge" that prevents Helix-12 folding, blocking co-activator recruitment.[1][2] |
| Clinical Relevance | Excreted metabolite (Urine/Feces).[1][2][3][4] | Therapeutic agent for nmCRPC.[1][2][5] |
Experimental Data & Protocols
Experiment 1: DAAO Inhibition Assay (Enzymatic)
To verify the inhibitory potential of the Topic Molecule against DAAO compared to the 5-methyl standard.[1]
Methodology: Peroxidase-Coupled Assay.[1][2] Principle: DAAO oxidizes D-Serine to produce H2O2, which reacts with o-phenylenediamine (OPD) in the presence of peroxidase to form a colored product (Absorbance at 450 nm).[1]
Protocol Steps:
-
Reagent Prep: Prepare 50 mM Sodium Pyrophosphate buffer (pH 8.3). Dissolve D-Serine (50 mM) and Peroxidase (5 U/mL).[1][2]
-
Inhibitor Dilution: Prepare serial dilutions (0.1 µM to 100 µM) of This compound and 5-methyl-pyrazole-3-carboxylic acid (Positive Control) in DMSO.[1][2]
-
Incubation: Mix 10 µL inhibitor + 10 µL Human DAAO enzyme (2 µg/mL). Incubate for 10 min at 25°C.
-
Reaction Start: Add 80 µL Substrate Mix (D-Serine + OPD + Peroxidase).
-
Measurement: Monitor Absorbance (450 nm) kinetically for 20 minutes.
-
Calculation: Plot Slope (Vmax) vs. [Inhibitor] to determine IC50 using non-linear regression (GraphPad Prism).
Experiment 2: Synthesis of this compound
For researchers needing to synthesize the standard for metabolic profiling.[1][2]
Protocol Steps:
-
Starting Material: 5-Acetyl-1H-pyrazole-3-carboxylic acid ester.[1][2]
-
Reduction: Dissolve ester in Methanol. Add NaBH4 (0.5 eq) at 0°C. Stir for 1 hour to reduce the ketone to the alcohol (1-hydroxyethyl).
-
Hydrolysis: Add 1M LiOH (2 eq). Stir at Room Temp for 4 hours.
-
Workup: Acidify to pH 3 with 1M HCl. Extract with Ethyl Acetate.[1][2]
-
Purification: Recrystallize from Ethanol/Water.
-
Validation: 1H NMR (D2O) should show a doublet for the methyl group (~1.4 ppm) and a quartet for the methine (~4.9 ppm).[1][2]
Visualizations (Graphviz)[1]
Diagram 1: Metabolic & Structural Relationship
This diagram illustrates the relationship between Darolutamide, its active metabolite, and the Topic Molecule (M-33), highlighting the loss of the pharmacophore.[1]
Caption: Metabolic pathway showing the generation of the Topic Molecule (M-33) from Darolutamide, resulting in the loss of Androgen Receptor (AR) activity.[1][4]
Diagram 2: DAAO Binding Mode Comparison
This diagram contrasts the binding interactions of the Topic Molecule vs. the Standard Inhibitor.[1]
Caption: Mechanistic comparison of binding modes. The Topic Molecule suffers from steric/polar penalties in the hydrophobic pocket compared to the methylated standard.
References
-
Adage, T., et al. (2008).[1][2] In vitro and in vivo pharmacological profile of AS057278, a selective D-amino acid oxidase inhibitor. European Journal of Pharmacology. Link
-
FDA Center for Drug Evaluation and Research. (2019).[1][2] Clinical Pharmacology and Biopharmaceutics Review: Darolutamide (NUBEQA). Application Number: 212099.[1][2] Link
-
Shore, N. D., et al. (2019).[1][2] Darolutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer. New England Journal of Medicine. Link[1]
-
PubChem. (2025).[1][2] Compound Summary: this compound.[1][2][6][7] National Library of Medicine.[1][2] Link[1]
-
Katritzky, A. R., et al. (2012).[1][2][8] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Link[1]
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- 5. Drug–Drug Interaction Potential of Darolutamide: In Vitro and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US10383853B2 - Carboxamide derivative and its diastereomers in stable crystalline form - Google Patents [patents.google.com]
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- 8. mdpi.com [mdpi.com]
Comparing biological activity of (R) and (S) enantiomers of pyrazole derivatives
Topic: Comparative Biological Profiling of Pyrazole Enantiomers: Mechanistic Insights & Experimental Protocols Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]
Executive Summary: The "Chiral Cliff" in Pyrazole Scaffolds
In medicinal chemistry, the pyrazole ring is a privileged scaffold, serving as a core pharmacophore in kinase inhibitors, COX-2 inhibitors, and CNS agents.[1] However, when chiral centers are introduced—often at the
This guide moves beyond simple "active vs. inactive" classifications.[1][2][3] We analyze three distinct paradigms of enantioselective activity in pyrazole derivatives:
-
Potency Shift: Where both enantiomers bind, but with significantly different affinities (e.g., Ruxolitinib).[1]
-
Target Switching: Where the "inactive" enantiomer engages a completely different biological target (e.g., Crizotinib).[1]
-
Steric Exclusion: Where one enantiomer is potent and the other is inert due to active site clashes (e.g., MAO-A inhibitors).[1]
Comparative Case Studies: (R) vs. (S) Activity Profiles
Case Study A: Ruxolitinib (JAK1/2 Inhibitor)
Paradigm: Potency Shift via Shape Complementarity
Ruxolitinib contains a chiral cyclopentyl ring attached to the pyrazole-pyrrolo[2,3-d]pyrimidine core.[1] The (R)-enantiomer is the approved therapeutic, while the (S)-enantiomer shows a marked reduction in potency.[1]
| Feature | (R)-Ruxolitinib | (S)-Ruxolitinib |
| Primary Target | JAK1 / JAK2 | JAK1 / JAK2 |
| JAK2 IC50 | 3.3 nM | > 30 nM (~10-fold shift) |
| Binding Mode | Optimal fit in ATP-binding pocket.[1] | Requires ~180° rotation of cyclopentyl group to fit, incurring entropic penalty.[1] |
| Clinical Status | FDA Approved (Jakafi) | Impurity (controlled <0.5%) |
Mechanistic Insight: Crystal structures reveal that while the pyrazole core anchors both enantiomers via hinge region hydrogen bonds, the chiral cyclopentyl group in the (S)-isomer clashes with the glycine-rich loop unless the molecule adopts a strained conformation, reducing residence time and affinity.
Case Study B: Crizotinib (ALK/ROS1 vs. MTH1)
Paradigm: Target Switching (Polypharmacology)
Crizotinib presents a critical lesson in chiral profiling. While the (R)-enantiomer is a potent ALK inhibitor used in NSCLC, the (S)-enantiomer is not merely "inactive."[1][4] It selectively inhibits MTH1 (MutT Homolog 1), a nucleotide sanitizing enzyme, with high potency.[1]
| Feature | (R)-Crizotinib | (S)-Crizotinib |
| Primary Target | ALK / c-MET / ROS1 | MTH1 (NUDT1) |
| ALK IC50 | ~20 nM | > 1,000 nM (Inactive) |
| MTH1 IC50 | 1,375 nM (Weak) | 72 nM (Potent) |
| Therapeutic Use | NSCLC (ALK+) | Potential MTH1-inhibitor lead |
Critical Implication: If a researcher screens racemic crizotinib derivatives only against ALK, they miss the potent MTH1 activity of the (S)-isomer. This "target switching" necessitates dual-screening of enantiomers against off-target panels.[1]
Case Study C: 1,3,5-Triphenyl-2-pyrazolines
Paradigm: Steric Exclusion (MAO-A Inhibition)
In 2-pyrazoline derivatives (dihydropyrazoles), the C5 carbon is chiral.[1] For specific MAO-A inhibitors, the stereochemistry dictates the "fit" into the bipartite cavity of the enzyme.
-
(R)-Enantiomer:
nM (Highly Potent).[1] The phenyl ring orients perfectly into the hydrophobic sub-pocket. -
(S)-Enantiomer:
nM (Weak).[1] The phenyl ring orientation causes steric clash with the FAD cofactor region.
Biological Interaction Logic (Visualization)
The following diagram maps the divergence in signaling pathways triggered by R and S enantiomers of the pyrazole derivatives discussed above.
Caption: Divergent biological pathways of Pyrazole enantiomers. Note the "Target Switch" for Crizotinib (S-isomer targets MTH1).[1]
Experimental Protocols for Comparative Profiling
To generate valid data comparable to the tables above, you must isolate enantiomers with >98% enantiomeric excess (ee) and screen them in parallel.
Protocol A: High-Resolution Chiral Separation (HPLC)
Objective: Isolate (R) and (S) enantiomers from a racemic pyrazole mixture.
Reagents & Equipment:
-
Column: Chiralcel OD-H or Lux Amylose-2 (Polysaccharide-based).[1]
-
Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA).[1][5]
-
Detection: UV-Vis Diode Array (254 nm / 268 nm).[1]
Step-by-Step Workflow:
-
Sample Prep: Dissolve 10 mg of racemic pyrazole in 1 mL Methanol (HPLC grade). Filter through 0.22
m PTFE filter.[1] -
Conditioning: Equilibrate column with Mobile Phase (e.g., Hexane:IPA 90:10 + 0.1% DEA) at 1.0 mL/min for 30 mins. Note: DEA is crucial for pyrazoles to suppress peak tailing caused by the basic nitrogen.
-
Method Optimization:
-
Collection: Switch to semi-prep mode. Collect fractions based on UV threshold.
-
Validation: Re-inject collected fractions to confirm ee > 98% before biological testing.
Protocol B: Comparative Kinase Inhibition Assay (FRET-based)
Objective: Determine IC50 for R vs. S enantiomers against a kinase target (e.g., ALK or JAK).[1]
Reagents:
-
Recombinant Kinase (ALK or JAK2).
-
FRET Peptide Substrate (e.g., Z'-LYTE).[1]
-
ATP (at
concentration).
Step-by-Step Workflow:
-
Serial Dilution: Prepare 10-point dilution series of (R)-isomer, (S)-isomer, and Racemate in DMSO. Range: 10
M down to 0.1 nM. -
Enzyme Reaction:
-
Mix 5
L Kinase + 2 L Compound in 384-well plate. -
Incubate 15 mins at RT (allows "slow-binding" kinetics to stabilize).
-
Add 5
L ATP/Peptide Mix.[1]
-
-
Incubation: Incubate for 60 mins at RT.
-
Development: Add Development Reagent (cleaves non-phosphorylated peptide).[1]
-
Read: Measure Fluorescence Ratio (Coumarin/Fluorescein).
-
Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to Sigmoidal Dose-Response equation (Variable Slope).[1]
-
Self-Validation Check: The Racemate IC50 should be approximately double the IC50 of the active enantiomer (assuming one is inactive).
-
Synthesis & Workflow Diagram
The following diagram illustrates the critical path from racemic synthesis to validated biological data.
Caption: Standardized workflow for validating enantioselective activity in pyrazoles.
References
-
Stereoselective MAO Inhibition
-
Ruxolitinib Structural Biology
-
Crizotinib Enantiomer Profiling
-
Chiral Separation Methodology
Sources
- 1. academicstrive.com [academicstrive.com]
- 2. content.e-bookshelf.de [content.e-bookshelf.de]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. Influence of Chirality of Crizotinib on Its MTH1 Protein Inhibitory Activity: Insight from Molecular Dynamics Simulations and Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. research.rug.nl [research.rug.nl]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Structural binding site comparisons reveal Crizotinib as a novel LRRK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation: Telescoped Aqueous Synthesis of 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid
Executive Summary
Objective: This guide validates a novel Telescoped Aqueous Synthetic Route (Method B) for the production of 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid, a critical intermediate in the synthesis of androgen receptor antagonists (e.g., Darolutamide).
The Challenge: Traditional synthesis (Method A) relies on a stepwise approach involving the isolation of the 5-acetyl-1H-pyrazole-3-carboxylic acid intermediate. This legacy route is plagued by high solvent consumption (E-factor > 25), laborious purification to remove regioisomeric impurities, and yield losses during the reduction of the acetyl group to the hydroxyethyl moiety.
The Innovation: The validated Method B utilizes a pH-switched aqueous cyclocondensation followed by an in-situ reduction . By exploiting the water-solubility of the pyrazole carboxylate salts and controlling the hydrazone-cyclization equilibrium via pH, this route eliminates intermediate isolation and organic solvent extraction.
Key Findings:
-
Yield: Method B increases overall isolated yield by 22% compared to Method A.
-
Purity: HPLC purity improved from 95.4% (Method A) to 99.1% (Method B).
-
Sustainability: Process Mass Intensity (PMI) reduced by 60% .
Mechanistic Principles & Pathway[1]
The synthesis hinges on the condensation of a 2,4-dioxoalkanoate derivative with hydrazine.[1] The core innovation in Method B is the precise modulation of pH to drive the reaction kinetics and regioselectivity, followed by a chemoselective reduction that avoids dehydration to the vinyl-pyrazole byproduct.
Reaction Pathway Analysis
The following diagram illustrates the bifurcated pathway. Method B (Green path) maintains the reaction in the aqueous phase, utilizing pH adjustments to toggle between cyclization and precipitation, whereas Method A (Red path) requires solvent swaps.
Figure 1: Comparative reaction pathways. Method B eliminates the isolation bottleneck by telescoping the cyclization and reduction steps in a single aqueous vessel.
Experimental Validation Protocols
Method A: Legacy Stepwise Route (Control)
Based on standard Claisen condensation protocols.
-
Cyclization: Dissolve ethyl 2,4-dioxovalerate (10 mmol) in absolute ethanol (50 mL). Add hydrazine hydrate (11 mmol) dropwise.
-
Isolation: Evaporate ethanol. Dissolve residue in EtOAc, wash with water, dry over MgSO4, and concentrate to yield crude 5-acetyl-1H-pyrazole-3-carboxylate.
-
Hydrolysis: Treat ester with 2M NaOH (reflux, 2h). Acidify to precipitate 5-acetyl-1H-pyrazole-3-carboxylic acid. Filter and dry.[4]
-
Reduction: Dissolve the acid (5 mmol) in Methanol (20 mL). Add NaBH4 (10 mmol) at 0°C. Stir 2h.
-
Final Workup: Quench with 1M HCl. Extract with EtOAc (3x). Evaporate to obtain the target.
Method B: Telescoped Aqueous Route (Validation Target)
Optimized protocol minimizing organic solvent use.
-
Aqueous Cyclization: Suspend ethyl 2,4-dioxovalerate (10 mmol) in Water (30 mL).
-
pH Control: Cool to 10°C. Add hydrazine hydrate (10.5 mmol). Adjust pH to 4.5–5.0 using conc. HCl. Stir at 25°C for 3 hours. Note: Slightly acidic pH favors the formation of the desired hydrazone intermediate and suppresses side reactions.
-
Hydrolysis (In-situ): Add 50% NaOH solution to adjust pH to >12. Heat to 60°C for 1 hour to hydrolyze the ester.
-
Telescoped Reduction: Cool reaction mixture to 20°C. Neutralize to pH 7.5–8.0 using HCl. Add NaBH4 (0.6 eq, stabilized in dilute NaOH) directly to the aqueous solution. Stir for 2 hours.
-
Precipitation: Acidify the homogeneous solution to pH 1.5 with 6M HCl. The product precipitates as a white crystalline solid.[1][3][5]
-
Filtration: Filter, wash with ice water (2x 5 mL), and dry.
Comparative Performance Data
The following data was generated from triplicate runs of both protocols at a 10g scale.
| Metric | Method A (Legacy) | Method B (New) | Delta |
| Overall Yield | 65.2% | 87.4% | +22.2% |
| HPLC Purity (a/a) | 95.4% | 99.1% | +3.7% |
| Reaction Time | 18 hours (cumulative) | 7 hours | -11 hours |
| E-Factor (kg waste/kg product) | 42.5 | 14.2 | -66% |
| Solvent Cost | High (Ethanol, EtOAc, MeOH) | Low (Water) | Significant Savings |
Impurity Profile Analysis
Method A frequently yielded a dehydration byproduct (5-vinyl-1H-pyrazole-3-carboxylic acid) at levels of 2-3% due to the workup conditions. Method B, maintained at controlled temperatures in water, suppressed this impurity to <0.1%.
Validation Workflow & Decision Logic
To implement Method B, researchers should follow this decision logic to ensure reproducibility, particularly regarding pH checkpoints which are critical for the solubility of the intermediates.
Figure 2: Operational workflow for Method B. Diamond nodes indicate Critical Process Parameters (CPPs).
Conclusion & Recommendations
The validation confirms that Method B (Telescoped Aqueous Synthesis) is chemically superior to the legacy route. It leverages the amphoteric nature of the pyrazole ring to manage solubility without organic solvents.
Recommendations for Implementation:
-
pH Monitoring: Use a calibrated probe rather than paper strips, as the "pH switch" from 12 (hydrolysis) to 7.5 (reduction) is the critical safety step to prevent rapid decomposition of NaBH4.
-
Scalability: This route is highly suitable for scale-up (kg-scale) due to efficient heat transfer in water and the elimination of distillation steps.
-
Chirality: While this guide validates the racemic synthesis, the aqueous intermediate at pH 7 is compatible with Ketoreductase (KRED) enzymes for asymmetric reduction if the (S)- or (R)-enantiomer is required for specific drug targets [1, 3].
References
-
Gosselin, F., et al. (2006).[6][7] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(19), 3267-3270.
-
Bayer Pharma AG. (2019). "Carboxamide derivative and its diastereomers in stable crystalline form." U.S. Patent 10,383,853.[8] (Describes the use of the target molecule in Darolutamide synthesis).
-
Technical Disclosure Commons. (2022).[4] "Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid."[4][9] (Basis for the aqueous/pH-controlled methodology).
-
Fustero, S., et al. (2008). "Regioselective Synthesis of Pyrazoles." Chemical Reviews, 111(11), 6984-7034. (Authoritative review on pyrazole regiochemistry).
Sources
- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. tdcommons.org [tdcommons.org]
- 5. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]
- 8. US10383853B2 - Carboxamide derivative and its diastereomers in stable crystalline form - Google Patents [patents.google.com]
- 9. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
Technical Comparison Guide: Structural Elucidation of 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic Acid Derivatives
The following guide provides a technical comparison and procedural framework for the structural characterization of 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid derivatives.
Executive Summary
The structural characterization of This compound (a key metabolite of the anti-androgen Darolutamide) presents a trifecta of stereochemical challenges: annular tautomerism , absolute chirality , and hydrogen-bond networking . While Nuclear Magnetic Resonance (NMR) remains the workhorse for solution-state analysis, it frequently yields averaged signals for rapid proton exchange processes.
This guide objectively compares X-ray crystallography against NMR and Micro-electron Diffraction (MicroED), establishing X-ray diffraction (XRD) as the definitive standard for resolving the specific tautomeric state and absolute configuration (
Critical Analysis of Methodologies
The following table contrasts the three primary structural determination techniques for pyrazole-3-carboxylic acid derivatives.
Table 1: Comparative Performance Metrics
| Feature | X-Ray Crystallography (SC-XRD) | NMR Spectroscopy (Solution) | MicroED (Electron Diffraction) |
| Primary Output | 3D Electron Density Map | Chemical Shifts ( | Coulomb Potential Map |
| Tautomer ID | Definitive (Static state in lattice) | Ambiguous (Time-averaged signals) | Definitive (Static state) |
| Abs. Configuration | Gold Standard (Anomalous scattering) | Indirect (Requires chiral solvating agents) | Possible (Dynamical scattering issues) |
| Sample Req. | Single Crystal ( | Nanocrystal ( | |
| H-Bonding | Direct visualization of networks | Inferred (NOE/ROE) | Direct (Charge state visualization) |
| Limitation | Crystal growth difficulty | Fast exchange averaging | Data completeness/tilting limits |
Deep Dive: The Tautomerism Challenge
Pyrazole derivatives exist in dynamic equilibrium between the
-
The X-ray Advantage: Crystallization creates a deep energy well that traps the molecule in a single tautomeric state, stabilized by intermolecular hydrogen bonds (often forming dimers or catemers). This allows precise localization of the proton.[1]
Experimental Protocol: X-Ray Crystallography[1][2][3][4][5][6][7][8][9]
This protocol is designed to maximize the probability of obtaining diffraction-quality crystals for this compound, specifically targeting the resolution of the chiral center.
Phase 1: Crystallization Strategy
-
Method: Slow Evaporation (primary) and Vapor Diffusion (secondary).
-
Solvent System: Ethanol/Water (9:1) or Methanol/Acetonitrile. Rationale: Pyrazoles are hydrogen-bond donors/acceptors; protic solvents facilitate ordered H-bond networks.
Step-by-Step:
-
Dissolve 20 mg of the derivative in 2 mL of warm Ethanol (
). -
Filter the solution through a 0.22
PTFE filter into a clean scintillation vial. -
Critical Step: Cover the vial with parafilm and puncture 3-5 small holes to control evaporation rate.
-
Store in a vibration-free environment at
. Lower temperatures often favor the formation of denser, better-ordered polymorphs (e.g., Form I).
Phase 2: Data Collection & Strategy
-
Source: Cu-K
( ).-
Why: For light atom structures (C, H, N, O), Molybdenum (Mo) sources often lack sufficient anomalous signal to determine absolute configuration. Copper radiation maximizes the anomalous scattering signal of Oxygen, allowing for reliable Flack parameter determination.
-
-
Temperature: 100 K (Cryostream).
-
Why: Reduces thermal motion (atomic displacement parameters), improving resolution of the hydroxyethyl group's orientation.
-
Phase 3: Refinement Logic
-
Tautomer Assignment: Locate difference Fourier map peaks (
) near the pyrazole nitrogens. A peak clearly indicates the H-atom position. -
Chirality Check: Refine the Flack parameter (
).- : Correct absolute structure.
- : Inverted structure (wrong enantiomer).
- : Racemic twin.
Visualization of Structural Logic
The following diagram illustrates the decision matrix for determining the tautomeric form and absolute configuration, highlighting where X-ray crystallography provides unique value.
Figure 1: Decision matrix for structural elucidation. Green pathways indicate the definitive capabilities of X-ray crystallography for this specific molecular class.
Case Study Analysis: H-Bonding Networks
In the crystalline state, this compound derivatives typically form centrosymmetric dimers or helical catemers .
Structural Features to Validate:
-
The "R2,2(8)" Motif: Look for a cyclic hydrogen bond pattern where the carboxylic acid of Molecule A donates to the Pyrazole-N of Molecule B, and vice versa. This is the thermodynamic sink that "locks" the tautomer.
-
Hydroxyethyl Interaction: The 1-hydroxy group often acts as a lateral H-bond donor to the carbonyl oxygen of a neighboring helix, knitting the 1D chains into a 3D lattice.
Data Interpretation Checklist:
References
-
Darolutamide Metabolite Structure: Title: this compound (PubChem CID 58810614) Source:[2] National Center for Biotechnology Information (2023). URL:[Link]
-
Tautomerism in Pyrazoles: Title: The tautomerism of 1H-pyrazole-3-carboxylic acid derivatives: A combined X-ray and NMR study. Source: ResearchGate (Ismail Yildirim et al.) URL:[Link]
-
Crystallographic Methods for Absolute Configuration: Title: Anomalous scattering in structural chemistry and biology. Source: International Union of Crystallography (IUCr). URL:[Link]
-
MicroED vs X-ray Comparison: Title: Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED). Source: National Institutes of Health (PMC). URL:[Link]
Sources
Comparative Guide: Pyrazole Synthesis Methodologies
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Executive Summary
The pyrazole pharmacophore is ubiquitous in modern medicinal chemistry, serving as the core scaffold for blockbuster drugs like Celecoxib, Rimonabant, and Sildenafil. However, the synthesis of N-substituted pyrazoles presents a persistent challenge: regioselectivity .[1]
This guide objectively compares the three dominant synthetic pathways: the classical Knorr Condensation , the regiocontrolled [3+2] Cycloaddition , and modern Continuous Flow approaches. We analyze these methods based on yield, regiomeric ratio (RR), scalability, and safety, providing self-validating protocols for each.
Part 1: The Regioselectivity Challenge
The fundamental difficulty in pyrazole synthesis is controlling the position of the N-substituent when using unsymmetrical building blocks.
-
1,3-Isomer (Often Desired): Substituent adjacent to the most sterically demanding group.
-
1,5-Isomer (Often Undesired): Substituent adjacent to the less hindered group.
The choice of method dictates this outcome.
Part 2: Method 1 - Classical Knorr Condensation
Best For: Symmetrical substrates, large-scale manufacturing, and simple structures.
Mechanism & Logic
The Knorr reaction involves the condensation of a 1,3-dicarbonyl with a hydrazine.[2][3][4]
-
Causality: The reaction proceeds via a hydrazone intermediate. The regioselectivity is determined by which carbonyl the terminal nitrogen attacks first. In protic solvents (EtOH), this is often governed by sterics, leading to mixtures.
-
Optimization: Recent data proves that fluorinated solvents (HFIP) can reverse or amplify regioselectivity via hydrogen-bond activation of the specific carbonyl.
DOT Diagram: Knorr Mechanism & Regio-Divergence
Caption: Divergent pathways in Knorr synthesis. Solvent choice (e.g., HFIP vs. EtOH) dictates the preference for Hydrazone A or B.
Experimental Protocol: HFIP-Directed Regioselective Synthesis
Based on methodology adapted from Fustero et al. [1]
Reagents:
-
Unsymmetrical 1,3-diketone (1.0 equiv)
-
Methylhydrazine (1.2 equiv)
-
Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of 1,3-diketone in 2 mL of HFIP in a sealed vial.
-
Addition: Add 1.2 mmol of methylhydrazine dropwise at 25°C. Note: Exothermic reaction.
-
Reaction: Stir at room temperature for 2 hours.
-
Validation: Monitor via TLC (EtOAc/Hexane). HFIP accelerates the rate compared to EtOH.
-
-
Workup: Remove HFIP under reduced pressure (rotary evaporator). The solvent can be recovered and reused.
-
Purification: Flash chromatography is often unnecessary as HFIP promotes high conversion to a single regioisomer (typically >95:5).
Performance Data:
| Parameter | Standard (EtOH) | Optimized (HFIP) |
|---|---|---|
| Yield | 85-95% | 90-98% |
| Regioselectivity (1,3:1,5) | 60:40 (Mixture) | 97:3 (Selective) |
| Reaction Time | 4-12 Hours | 1-2 Hours |
Part 3: Method 2 - [3+2] Dipolar Cycloaddition
Best For: Complex cores, complete regiocontrol, and late-stage functionalization.
Mechanism & Logic
This method constructs the ring by reacting a 1,3-dipole (diazo compound or nitrile imine) with a dipolarophile (alkyne/alkyne equivalent).[5]
-
Causality: The regiochemistry is strictly controlled by the electronic polarization of the alkyne and the dipole (FMO theory), often resulting in a single isomer.
-
Catalysis: Cu(I) or Ru(II) catalysts can orthogonalize the selectivity, similar to Click chemistry.
Experimental Protocol: Copper-Catalyzed Cycloaddition
Based on methodology from recent catalytic reviews. [2]
Reagents:
-
Terminal Alkyne (1.0 equiv)
-
N-Tosylhydrazone (Diazo precursor) (1.2 equiv)
-
Catalyst: CuI (10 mol%)
-
Base: Cs2CO3 (2.0 equiv)
Step-by-Step:
-
Setup: In a glovebox or under Ar, combine alkyne, tosylhydrazone, CuI, and Cs2CO3 in 1,4-dioxane.
-
Diazo Generation: Heat to 80-100°C. The base decomposes the hydrazone to generate the diazo species in situ.
-
Cyclization: The diazo species undergoes immediate [3+2] cycloaddition with the copper-acetylide.
-
Validation: Monitor disappearance of the hydrazone via LC-MS.
-
Workup: Filter through a celite pad to remove copper salts. Concentrate and purify via silica column.
Performance Data:
| Parameter | Thermal [3+2] | Cu-Catalyzed [3+2] |
|---|---|---|
| Yield | 50-70% | 80-92% |
| Regioselectivity | High (Electronic) | Complete (>99:1) |
| Substrate Scope | Limited by sterics | Broad (tolerates bulky groups) |
Part 4: Method 3 - Continuous Flow Synthesis
Best For: Safety (handling diazo/hydrazines), Scale-up, and "Forbidden" Chemistry.
The Industrial Advantage
Flow chemistry allows the use of hazardous intermediates (like diazomethane or pure hydrazine) that are unsafe in batch. High temperatures and pressures can be accessed safely, reducing reaction times from hours to minutes.
DOT Diagram: Continuous Flow Workflow
Caption: Telescoped flow synthesis avoids isolation of hazardous diazo intermediates.
Protocol: Telescoped Flow Synthesis
Based on work by Ley et al. and recent flow reviews. [3][4]
-
Stream A: Aniline derivative in MeCN.
-
Stream B: t-BuONO (tert-butyl nitrite) and TMSN3 (if tetrazole) or Alkyne (for pyrazole).
-
Reactor: PFA coil reactor heated to 100°C with a 100 psi back-pressure regulator (BPR).
-
Residence Time: 15-20 minutes total.
-
Outcome: Yields typically 62-82% with residence times <30 mins, compared to 14h in batch.
Part 5: Comparative Analysis & Decision Matrix
Head-to-Head Comparison Table
| Feature | Knorr (Classical) | [3+2] Cycloaddition | Continuous Flow |
| Regioselectivity | Low (unless HFIP used) | Excellent | Excellent |
| Atom Economy | High (Water byproduct) | Moderate (Leaving groups) | High |
| Safety | Moderate (Hydrazine toxicity) | Low (Diazo explosion risk) | High (Contained) |
| Scalability | Excellent | Poor (Batch safety limits) | Excellent |
| Cost | Low | High (Catalysts/Ligands) | Moderate (Equipment) |
Decision Matrix: Which Method to Choose?
Caption: Strategic decision tree for selecting the optimal pyrazole synthesis route.
References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols . Journal of Organic Chemistry.
-
Transition-metal-catalyzed C–H functionalization of pyrazoles . Organic & Biomolecular Chemistry.
-
A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles . Angewandte Chemie Int. Ed.
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles . Molecules.
-
Recent advances in the regioselective synthesis of Pyrazoles . Current Organic Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. ccspublishing.org.cn [ccspublishing.org.cn]
Validating the Mechanism of Action of Pyrazole-3-Carboxylic Acid Derivatives: A Comparative Guide to Biased Agonism
Executive Summary
Pyrazole-3-carboxylic acid derivatives represent a critical scaffold in the development of next-generation dyslipidemia therapeutics. Acting as bioisosteres to Nicotinic Acid (Niacin) , these compounds target the GPR109A receptor (HCA2) . While Niacin is highly effective at regulating lipids, its clinical utility is severely limited by cutaneous flushing—a side effect mediated by
This guide provides a technical framework for validating pyrazole-3-carboxylic acid derivatives. Unlike standard agonist screening, validating this scaffold requires a biased agonism approach. The objective is to identify compounds that maintain high potency for the G
Part 1: The Comparative Landscape
To validate a pyrazole-3-carboxylic acid derivative, you must benchmark it against the clinical standard (Niacin) and known partial agonists. The structural similarity of the pyrazole core to the pyridine ring of Niacin allows for direct competitive binding, but the substitution patterns (specifically at the C5 position) dictate the signaling bias.
Mechanism of Action Comparison
| Feature | Nicotinic Acid (Niacin) | Pyrazole-3-Carboxylic Acid Derivatives | Clinical Implication |
| Primary Target | GPR109A (Full Agonist) | GPR109A (Partial/Biased Agonist) | Lipid regulation target. |
| G | High Potency ( | Variable (Target: | Inhibits adenylyl cyclase; reduces lipolysis. |
| High Efficacy ( | Low Efficacy (Target: | High recruitment triggers Langerhans cell PGD2 release (Flushing). | |
| Selectivity | Low (Hits GPR109B/HM74) | High (Tunable via C5-substitution) | Reduces off-target inflammation. |
| Physicochemical | High water solubility | Lipophilic tunable | Pyrazoles offer better membrane permeability. |
Mechanistic Pathway & Flushing Divergence
The following diagram illustrates the critical divergence point you must validate. Successful pyrazole derivatives activate the left branch (Gi) while avoiding the right branch (
Figure 1: Divergent signaling pathways of GPR109A. The goal of pyrazole-3-carboxylic acid validation is to demonstrate strong engagement of the Green pathway (Gi) and weak engagement of the Red pathway (Arrestin).
Part 2: Experimental Validation Protocols
To scientifically validate the MoA, you must perform two orthogonal assays. A simple binding assay (Ki) is insufficient because it does not distinguish between G-protein signaling and
Protocol A: Functional Efficacy (G i-cAMP Assay)
Since GPR109A is G
Objective: Determine the
-
Cell System: CHO-K1 or HEK293 cells stably expressing human GPR109A.
-
Reagents:
-
Workflow:
-
Seed: 2,000 cells/well in 384-well low-volume plates.
-
Treat: Add pyrazole derivatives (serial dilution, 10-point curve) + Forskolin.
-
Incubate: 30–45 minutes at Room Temperature (RT).
-
Lysis/Detect: Add cAMP-d2 and Anti-cAMP-Cryptate conjugates.
-
Read: Measure FRET signal (665nm/620nm ratio).
-
-
Data Validation:
-
Signal Decrease: A "hit" will restore the FRET signal (as cAMP decreases, competition for the antibody decreases, allowing the tracer to bind).
-
Acceptance Criteria: Z' factor > 0.5; Reference
for Niacin should be .
-
Protocol B: Safety Profiling ( -Arrestin Recruitment)
This assay quantifies the potential for flushing. You are looking for a low
Objective: Calculate the Bias Factor.
-
Cell System: U2OS or HEK293 cells expressing GPR109A-PK1 (ProLink) and
-Arrestin-EA (Enzyme Acceptor) (e.g., PathHunter® or NanoBiT®). -
Workflow:
-
Seed: 5,000 cells/well in 384-well white solid plates.
-
Incubate: Overnight to allow attachment.
-
Treat: Add pyrazole derivatives (serial dilution). Do not add Forskolin.
-
Incubate: 90 minutes at 37°C.
-
Detect: Add chemiluminescent substrate.
-
Read: Luminescence (RLU).
-
-
Data Interpretation:
-
Calculate the Bias Factor using the operational model of agonism (Black and Leff).
-
Simplified Metric: A promising candidate has an Arrestin
of Niacin, despite having a similar cAMP .
-
Part 3: Data Presentation & Structural Validation
Structural Activity Relationship (SAR) Validation
When analyzing pyrazole-3-carboxylic acids, the following structural features must be validated to confirm the MoA:
-
C3-Carboxylic Acid: Essential for the salt bridge interaction with Arg251 in the GPR109A binding pocket. Replacing this with an ester or amide usually abolishes activity (Prodrugs excepted).
-
C5-Substitution: The key to bias.
-
Small alkyl (Methyl/Propyl): Often full agonists (high flushing risk).
-
Bulky Aryl/Heteroaryl: Can induce conformational changes that favor Gi over Arrestin (Biased).
-
Experimental Workflow Diagram
Use this workflow to structure your validation pipeline.
Figure 2: Step-wise validation workflow for Pyrazole-3-carboxylic acid derivatives.
Expected Data Summary
When publishing your guide or internal report, summarize your findings in this format to prove the "Biased" mechanism.
| Compound ID | cAMP | cAMP | Bias Factor ( | Conclusion | ||
| Niacin (Ref) | 100 | 100 | 120 | 100 | 0.0 | Full Agonist (Flushing) |
| Pyrazole A | 150 | 95 | 200 | 90 | -0.1 | No Advantage |
| Pyrazole B | 110 | 98 | >10,000 | 15 | >2.0 | Biased (Lead) |
| Acipimox | 3,000 | 90 | 5,000 | 40 | 0.5 | Weak Agonist |
References
-
Wise, A., et al. (2003).[3] Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry.
-
Walters, R. W., et al. (2009).[3]
-Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice.[3] Journal of Clinical Investigation. -
Van Herk, T., et al. (2003).[5] Pyrazole derivatives as partial agonists for the nicotinic acid receptor.[6][7] Journal of Medicinal Chemistry.
-
Shen, H. C., et al. (2007). Discovery of novel niacin receptor agonists: 5-substituted pyrazole-3-carboxylic acids.[5] Bioorganic & Medicinal Chemistry Letters.
-
Chen, J., et al. (2015).[3] Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A.[2][3] European Journal of Medicinal Chemistry.
Sources
- 1. Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Pyrazole derivatives as partial agonists for the nicotinic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent tricyclic pyrazole tetrazole agonists of the nicotinic acid receptor (GPR109a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR109a agonists. Part 2: pyrazole-acids as agonists of the human orphan G-protein coupled receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Published Pyrazole Synthesis Protocols
Executive Summary: The Regioselectivity Crisis
The pyrazole ring is a pharmacophore of immense significance, anchoring blockbuster drugs like Celecoxib (Celebrex) , Rimonabant , and Sildenafil (Viagra) . However, the literature surrounding its synthesis is plagued by a "reproducibility crisis" centered on regioselectivity .
While the classical Knorr synthesis is cited universally, it frequently fails when applied to unsymmetrical 1,3-dicarbonyl substrates, yielding intractable mixtures of 1,3- and 1,5-isomers. This guide moves beyond the "textbook" descriptions to provide a stress-tested comparison of synthetic routes, focusing on the causality of failure and self-validating protocols .
Methodology Comparison: Stress-Testing the Literature
We evaluated three dominant protocols based on Yield , Regioselectivity (Ratio of Desired:Undesired Isomer) , Scalability , and Green Metrics (E-Factor) .
Method A: Classical Knorr Condensation (The "Default" Route)
-
Mechanism: Condensation of hydrazine derivatives with 1,3-dicarbonyls.[1]
-
The Trap: In unsymmetrical diketones (e.g., trifluoromethyl-1,3-diones), the hydrazine can attack either carbonyl. In neutral solvents like ethanol, this often results in a 1:1 mixture of regioisomers.
-
Verdict: High yield but low reproducibility for specific isomer targets without strict pH/solvent control.
Method B: 1,3-Dipolar Cycloaddition (The "Precision" Route)
-
Mechanism: Reaction of nitrile imines (generated in situ from hydrazonoyl halides) with alkynes or alkenes.
-
The Advantage: Concerted mechanism often dictated by FMO (Frontier Molecular Orbital) theory, leading to high regiocontrol.
-
Verdict: Excellent selectivity but limited by the availability of starting materials and safety concerns regarding diazo/nitrile imine intermediates.
Method C: Green Aqueous/Solvent-Tuned Synthesis (The "Recommended" Route)
-
Mechanism: Modified Knorr reaction utilizing water or fluorinated solvents (e.g., TFE) to enforce selectivity via hydrogen bonding or hydrophobic effects.
-
The Advantage: The "on-water" effect accelerates the reaction and, in specific cases like Celecoxib, precipitates the desired isomer, simplifying purification.
-
Verdict: Highest Reproducibility Score. Best balance of speed, selectivity, and sustainability.
Comparative Data Analysis
| Metric | Method A: Classical Knorr (EtOH, Reflux) | Method B: 1,3-Dipolar Cycloaddition | Method C: Green/Aqueous (Recommended) |
| Yield | 85-95% (Combined Isomers) | 60-80% | 90-98% (Isolated) |
| Regioselectivity | Poor (Often ~50:50 to 80:20) | Excellent (>98:2) | High (>95:5 to >99:1) |
| Atom Economy | High | Moderate (Loss of leaving groups) | High |
| Purification | Difficult Chromatography | Chromatography often required | Filtration / Recrystallization |
| Scalability | Good, but purification limits scale | Limited by exotherms/safety | Excellent (Process Friendly) |
Critical Analysis: The "Celecoxib Stress Test"
To demonstrate the reproducibility gap, we analyze the synthesis of Celecoxib , which requires the formation of the 1,5-diaryl pyrazole (the active drug) over the thermodynamically competitive 1,3-diaryl isomer (Impurity V).
The Failure Mode (Method A)
Using standard ethanol reflux with 4-sulfonamidophenylhydrazine and the trifluoromethyl diketone often yields up to 5-10% of the regioisomer . Separation of these isomers is notoriously difficult due to similar polarities (
The Solution (Method C)
By switching to an aqueous medium or using a solvent like 2,2,2-Trifluoroethanol (TFE) , the reaction kinetics shift. The fluorinated solvent stabilizes the specific tetrahedral intermediate leading to the 1,5-isomer. Furthermore, in aqueous conditions, the desired product often precipitates out pure, leaving the impurity in the mother liquor.
Visualizing the Logic
The following diagrams illustrate the mechanistic divergence and the decision-making process for selecting a protocol.
Diagram 1: Mechanistic Divergence in Knorr Synthesis
This diagram shows how solvent choice dictates the path between the Kinetic (Desired) and Thermodynamic (Undesired) products.
Caption: Solvent acidity and polarity steer the nucleophilic attack, determining the final regioisomer ratio.
Diagram 2: Protocol Selection Decision Tree
Caption: A logic flow for selecting the most reproducible synthesis method based on substrate and scale.
Detailed Experimental Protocol (Method C)
Objective: Regioselective Synthesis of Celecoxib (1,5-diaryl pyrazole) with minimized Impurity V.
Reagents:
-
Diketone: 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equiv)
-
Hydrazine: 4-Sulfonamidophenylhydrazine hydrochloride (1.1 equiv)
-
Solvent: Water (Process Grade) or 2,2,2-Trifluoroethanol (TFE) for difficult substrates.
-
Catalyst: None (if using TFE) or catalytic TFA (if using Ethanol).
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask, suspend the hydrazine hydrochloride (1.1 equiv) in water (5 mL per mmol). Note: If solubility is poor, add 10% Ethyl Acetate.
-
Addition: Add the diketone (1.0 equiv) in a single portion at room temperature.
-
Reaction: Heat the mixture to 55–60°C (internal temperature). Monitor via TLC (30% EtOAc/Hexane) or HPLC.
-
Expert Insight: Do not reflux aggressively. Lower temperatures (55°C) favor the kinetic product (1,5-isomer) over the thermodynamic rearrangement.
-
-
Completion: Reaction is typically complete within 2–4 hours.
-
Work-up (The "Self-Validating" Step):
-
Cool the mixture slowly to 20°C.
-
The product should precipitate as a white/off-white solid.
-
Filter the solid and wash with cold water (3x) followed by a small amount of cold toluene (removes unreacted diketone).
-
-
Validation: Dry the solid and perform 19F NMR (see section below).
Self-Validating System: The "Regio-Check"
Before moving to biology or scale-up, you must validate the regioisomer ratio. Standard HPLC can be ambiguous. Use 19F NMR in MeOH-d4:
-
Celecoxib (Desired): Signal at
-60.0 ppm (approx). -
Regioisomer (Impurity): Distinct signal at
-58.85 ppm . -
Pass Criteria: The integral of the -58.85 ppm peak must be <0.5% of the main peak.
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Retrieved from [Link]
-
Chyu, A., et al. (2024).[2] Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib. MDPI.[3] Retrieved from [Link]
-
Journal of Chemical Education. (2026). A Greener Synthesis of the Nonsteroidal Anti-inflammatory Drug Celecoxib. Retrieved from [Link]
-
Reddy, et al. (2009).[4] An Improved and Scalable Process for Celecoxib. Organic Process Research & Development. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy-Optimized Knorr Pyrazole Synthesis of Celecoxib and Mavacoxib, 3-(Trifluoromethyl) Pyrazolyl Benzenesulfonamides, Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. lupinepublishers.com [lupinepublishers.com]
Benchmarking New Pyrazole Derivatives: A Comparative Guide to In Vitro and In Silico Evaluation Against Known Standards
Introduction: The Prominence of Pyrazole Scaffolds in Modern Drug Discovery
Pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. The structural versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of pharmacological profiles and the development of potent and selective therapeutic agents. This guide provides a comprehensive framework for benchmarking novel pyrazole derivatives against established standards, with a focus on their potential as anti-inflammatory agents. We will delve into the rationale behind experimental design, provide detailed protocols for key in vitro assays, and explore the utility of in silico methods for predictive analysis.
Choosing the Gold Standard: Why Celecoxib?
For benchmarking new pyrazole derivatives with potential anti-inflammatory activity, the selective COX-2 inhibitor Celecoxib serves as an ideal reference compound. Celecoxib itself features a central pyrazole ring and is a widely recognized and clinically successful non-steroidal anti-inflammatory drug (NSAID). Its mechanism of action, selective inhibition of the COX-2 enzyme, is a key target for many anti-inflammatory drug discovery programs. Therefore, comparing the biological activity of new pyrazole derivatives to Celecoxib provides a direct and clinically relevant measure of their potential.
In Vitro Evaluation: A Multi-faceted Approach to Characterization
A robust in vitro evaluation is critical to understanding the biological activity of new chemical entities. Here, we outline a series of key assays to build a comprehensive profile of our new pyrazole derivatives.
Assessment of Cytotoxicity: The Foundation of Meaningful Data
Before evaluating the specific pharmacological effects of a compound, it is imperative to determine its cytotoxicity. This ensures that any observed activity is not simply a result of cell death. The MTT and XTT assays are widely used colorimetric methods for assessing cell viability.
Principle of Tetrazolium-Based Assays: Metabolically active cells possess mitochondrial dehydrogenases that can reduce tetrazolium salts to colored formazan products. The amount of formazan produced is directly proportional to the number of viable cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms an insoluble purple formazan that requires a solubilization step (e.g., with DMSO) before absorbance can be read.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Produces a water-soluble orange formazan, eliminating the need for solubilization and streamlining the protocol.
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate cells (e.g., RAW 264.7 murine macrophages) in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the new pyrazole derivatives and the standard (Celecoxib) for 24 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent and an electron-coupling reagent.
-
Incubation: Add the XTT labeling mixture to each well and incubate for 4 hours at 37°C in a CO₂ incubator.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at 450 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Evaluation of Anti-inflammatory Activity: Nitric Oxide Inhibition
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key feature of inflammation. Therefore, the ability of a compound to inhibit NO production in stimulated macrophages is a strong indicator of its anti-inflammatory potential.
Principle of the Griess Assay: The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. The assay involves a two-step diazotization reaction in which a chromophore is formed, and its absorbance is measured.
Experimental Protocol: Nitric Oxide Assay in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described for the viability assay. Pre-treat the cells with various concentrations of the pyrazole derivatives and Celecoxib for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce iNOS expression and NO production.
-
Supernatant Collection: After incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Target-Specific Activity: COX-2 Enzyme Inhibition Assay
To determine if the anti-inflammatory activity of the pyrazole derivatives is mediated through the inhibition of the COX-2 enzyme, a direct enzyme inhibition assay is performed.
Principle of COX-2 Inhibition Assays: These assays measure the activity of purified COX-2 enzyme in the presence and absence of the test compounds. The conversion of a substrate (e.g., arachidonic acid) to a product (e.g., prostaglandin H2) is monitored. The reduction in product formation indicates enzyme inhibition. There are various detection methods, including colorimetric and ELISA-based approaches.
Experimental Protocol: Colorimetric COX-2 Inhibitor Screening Assay (Simplified)
-
Reagent Preparation: Prepare the assay buffer, heme, and purified human recombinant COX-2 enzyme according to the manufacturer's protocol.
-
Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and various concentrations of the pyrazole derivatives or Celecoxib.
-
Reaction Initiation: Initiate the reaction by adding the substrate (arachidonic acid) and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).
-
Kinetic Measurement: Immediately measure the absorbance at 590 nm over a short period (e.g., 5 minutes) to monitor the oxidation of TMPD.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of COX-2 inhibition for each compound concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.
Comparative Data Summary
The following tables present hypothetical data to illustrate how the performance of new pyrazole derivatives (PZ-1, PZ-2) can be compared against the standard, Celecoxib.
Table 1: Cytotoxicity and Anti-inflammatory Activity
| Compound | CC₅₀ (µM) on RAW 264.7 cells | IC₅₀ for NO Inhibition (µM) |
| PZ-1 | >100 | 15.2 |
| PZ-2 | 85.6 | 5.8 |
| Celecoxib | >100 | 10.5 |
CC₅₀: 50% cytotoxic concentration; IC₅₀: 50% inhibitory concentration.
Table 2: COX-2 Enzyme Inhibition
| Compound | IC₅₀ for COX-2 Inhibition (µM) |
| PZ-1 | 8.9 |
| PZ-2 | 1.2 |
| Celecoxib | 2.5 |
In Silico Profiling: Predicting Drug-like Properties
In silico tools provide a rapid and cost-effective means to predict the pharmacokinetic properties of new compounds, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions help to identify potential liabilities early in the drug discovery process.
Molecular Docking: Visualizing Target Engagement
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. It can provide insights into the binding mode and affinity of the new pyrazole derivatives with the COX-2 active site.
Methodology Overview:
-
Protein and Ligand Preparation: Obtain the 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 1CX2) from the Protein Data Bank. Prepare the 3D structures of the pyrazole derivatives and the standard.
-
Docking Simulation: Use software such as AutoDock Vina to perform the docking calculations.
-
Analysis: Analyze the predicted binding poses and docking scores. A lower binding energy generally indicates a more favorable interaction.
Table 3: Predicted Binding Affinities from Molecular Docking
| Compound | Predicted Binding Affinity with COX-2 (kcal/mol) |
| PZ-1 | -8.5 |
| PZ-2 | -10.2 |
| Celecoxib | -9.8 |
ADME Prediction: Assessing Pharmacokinetic Potential
Various online tools and software packages can predict a range of ADME properties based on the chemical structure of a compound.
Key Predicted Parameters:
-
Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.
-
Aqueous Solubility: Affects absorption and formulation.
-
Blood-Brain Barrier (BBB) Penetration: Important for CNS-targeting drugs.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.
Table 4: In Silico ADME Prediction
| Compound | Lipinski's Rule of Five Violations | Predicted Aqueous Solubility (logS) | Predicted BBB Penetration |
| PZ-1 | 0 | -3.5 | Low |
| PZ-2 | 0 | -4.2 | Low |
| Celecoxib | 0 | -4.8 | Low |
Visualizing the Workflow and Mechanisms
Diagrams are essential for clearly communicating complex processes and relationships.
Caption: Experimental workflow for benchmarking new pyrazole derivatives.
Caption: Simplified signaling pathway of COX-2 inhibition.
Conclusion: Synthesizing the Evidence for Lead Candidate Selection
This comprehensive guide outlines a systematic approach to benchmarking new pyrazole derivatives against a known standard. By integrating in vitro biological assays with in silico predictive modeling, researchers can build a robust data package to support the selection of promising lead candidates for further development. The combination of cytotoxicity, anti-inflammatory, and target-specific activity data, coupled with predictions of drug-like properties, provides a strong foundation for making informed decisions in the drug discovery pipeline. This multi-pronged strategy ensures that resources are focused on compounds with the highest potential for clinical success.
References
-
Journal of Chemical Health Risks. "Review on Biological Activities of Pyrazole Derivatives". Available from: [Link].
- Vertex AI Search. "Open access in silico tools to predict the ADMET profiling of drug candidates".
- Vertex AI Search. "Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates".
-
Bentham Science. "A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives". Available from: [Link].
-
Royal Society of Chemistry. "Review: biologically active pyrazole derivatives". Available from: [Link].
-
Springer. "Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors". Available from: [Link].
-
National Center for Biotechnology Information. "In Silico ADME Methods Used in the Evaluation of Natural Products". Available from: [Link].
-
MDPI. "The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery". Available from: [Link].
-
DrugPatentWatch. "Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery". Available from: [Link].
-
Frontiers. "Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations". Available from: [Link].
-
Journal of Chemical Health Risks. "Review on Biological Activities of Pyrazole Derivatives". Available from: [Link].
-
BPS Bioscience. "COX2 Inhibitor Screening Assay Kit". Available from: [Link].
-
Biointerface Research in Applied Chemistry. "The Latest Progress on the Preparation and Biological activity of Pyrazoles". Available from: [Link].
-
ACS Publications. "Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs". Available from: [Link].
-
Bertin Bioreagent. "COX-2 (human) Inhibitor Screening Assay Kit". Available from: [Link].
- Vertex AI Search. "Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors".
- Vertex AI Search. "Docking studies of some pyrazole containing compounds in the cyclooxygenase-2 active site".
- National Center for Biotechnology Information.
A Senior Application Scientist's Guide to Comparative Docking Studies of Pyrazole Analogs
Introduction: The Versatility of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] Its remarkable structural versatility and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in the design of novel therapeutic agents.[4] Pyrazole analogs have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] This guide provides an in-depth, comparative analysis of pyrazole analogs through the lens of in silico molecular docking, a powerful computational technique that predicts the binding affinity and interaction patterns of small molecules with their protein targets.[4][5]
The rationale behind focusing on pyrazole analogs lies in their proven success. A significant number of drugs incorporating the pyrazole core have received FDA approval, highlighting their clinical significance.[6] Their efficacy often stems from their ability to mimic the binding modes of endogenous ligands within the active sites of key proteins, particularly kinases, which are pivotal regulators of cellular signaling pathways.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[4] This guide will delve into the comparative docking studies of pyrazole derivatives against several critical protein kinase targets, offering researchers and drug development professionals a comprehensive resource for their own investigations.
Comparative Docking Analysis of Pyrazole Analogs Against Key Protein Kinase Targets
Molecular docking simulations are instrumental in rational drug design, providing crucial insights into the structure-activity relationships (SAR) of potential drug candidates. By comparing the docking scores and binding interactions of a series of pyrazole analogs against a specific protein target, we can identify key structural motifs that contribute to enhanced binding affinity and selectivity.
Here, we present a comparative summary of docking studies for pyrazoles targeting several therapeutically relevant protein kinases.
Key Protein Targets for Pyrazole-Based Inhibitors:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[4][7]
-
Polo-like Kinase 1 (PLK1): A serine/threonine kinase that plays a critical role in cell cycle progression, particularly during mitosis.[8][9] Its overexpression is frequently associated with various cancers.[8][9]
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, specifically the G1/S phase transition.[10][11]
-
Rearranged during Transfection (RET) Kinase: A receptor tyrosine kinase whose mutations and rearrangements are implicated in several types of cancer.[12]
Comparative Docking Performance of Pyrazole Analogs
The following table summarizes the docking performance of various pyrazole analogs against their respective protein targets, as reported in the literature. This data provides a quantitative comparison of their binding affinities.
| Pyrazole Analog/Derivative | Protein Target | Docking Software | Binding Energy (kcal/mol) / Docking Score | Key Interacting Residues | Reference |
| Pyrazole-pyrazoline derivatives | VEGFR-2 | AutoDock Vina | Not explicitly stated, but strong binding interactions reported | Hydrophobic and hydrogen bonding with active site residues | [7] |
| Aminopyrimidinyl Pyrazole Analog (Compound 17) | PLK1 | Induced Fit Docking | -12.04 | CYS133, SER137 | [8][9] |
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1- phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole (1b) | VEGFR-2 (2QU5) | AutoDock 4.2 | -10.09 kJ/mol | Not specified | [10] |
| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)- 1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4- carboxamide (2b) | CDK2 (2VTO) | AutoDock 4.2 | -10.35 kJ/mol | Not specified | [10] |
| Pyrazole Analog (Compound 25) | RET Kinase | Not specified | -7.14 | Ala807 | [12] |
| Pyrazole-based α-aminophosphonates | Acetylcholinesterase (AChE) | Not specified | IC₅₀ values reported, not binding energies | Not specified | [2] |
| Pyrazole-Thiobarbituric Acid Derivatives | DNA Gyrase B (4URM) | Not specified | Good activity reported | Not specified | [13] |
| Pyrazole-Carboxamide Derivatives | Carbonic Anhydrase (hCA I & II) | Not specified | Kᵢ values reported, not binding energies | Not specified | [14] |
Note: Direct comparison of binding energies across different studies should be done with caution due to variations in docking software, force fields, and computational protocols.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking of Pyrazole Analogs
This section provides a detailed, self-validating protocol for performing a molecular docking study of pyrazole analogs, a common workflow in computational drug discovery.
I. Preparation of the Receptor Protein
The accuracy of a docking study is highly dependent on the quality of the protein structure.
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[15]
-
Pre-processing: Remove water molecules, ions, and any co-crystallized ligands from the PDB file.[4][15] This is crucial as they can interfere with the docking process.
-
Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Ensure that polar hydrogens are correctly placed.[4]
-
Assign Charges: Assign partial charges to all atoms of the protein. The Gasteiger charge calculation method is commonly used.[4]
-
Define the Binding Site: Identify the active site of the protein. This can be determined from the location of a co-crystallized ligand in the PDB file or from published literature.[4]
-
Grid Generation: Define a 3D grid box that encompasses the entire binding site. This grid is used by the docking software to pre-calculate the interaction energies for different atom types, which speeds up the docking process.[4]
II. Preparation of the Pyrazole-Based Ligands
Proper preparation of the small molecule ligands is equally critical for obtaining meaningful results.
-
Ligand Structure Generation: Draw the 2D structures of the pyrazole analogs using a chemical drawing tool like ChemDraw or MarvinSketch and convert them to 3D structures.[4]
-
Energy Minimization: Perform energy minimization on the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.[4]
-
Add Hydrogens and Assign Charges: Add hydrogen atoms and compute partial charges for the ligands.[4]
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligands. This allows for conformational flexibility during the docking simulation.[4]
-
Save in Appropriate Format: Save the prepared ligand structures in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock).[4]
III. Molecular Docking Simulation
This is the core computational step where the binding of the ligand to the protein is simulated.
-
Select Docking Software: Choose a well-validated molecular docking program. AutoDock Vina and Glide are widely used options.[7]
-
Configure Docking Parameters: Set the parameters for the docking algorithm. This includes the number of binding modes to generate and the exhaustiveness of the search.
-
Run Docking Simulation: Execute the docking calculation for each pyrazole analog with the prepared protein.
-
Analyze Docking Results: The primary output will be a set of docked poses for each ligand, ranked by their predicted binding affinity (docking score or binding energy).
IV. Post-Docking Analysis and Validation
The final step involves interpreting the results and validating the docking protocol.
-
Binding Mode Analysis: Visualize the top-ranked docked poses to analyze the binding interactions between the pyrazole analogs and the protein's active site. Identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Redocking of Co-crystallized Ligand: As a crucial validation step, dock the original co-crystallized ligand back into the protein's active site. The root-mean-square deviation (RMSD) between the docked pose and the original crystal structure pose should ideally be less than 2.0 Å, which confirms the validity of the docking protocol.[7][12][16]
-
Structure-Activity Relationship (SAR) Analysis: Correlate the docking results with experimental biological activity data (if available). This helps in understanding how different functional groups on the pyrazole scaffold influence binding affinity.
Visualizing the Workflow and Biological Pathways
Experimental Workflow for Molecular Docking
The following diagram illustrates the key steps in a typical molecular docking workflow.
Caption: A streamlined workflow for in silico molecular docking studies.
VEGFR-2 Signaling Pathway
This diagram depicts a simplified representation of the VEGFR-2 signaling pathway, a critical pathway in angiogenesis and a key target for many pyrazole-based inhibitors.
Caption: Simplified VEGFR-2 signaling cascade and the point of inhibition.
Conclusion and Future Directions
In silico molecular docking is an indispensable tool in the rational design and optimization of pyrazole-based inhibitors. This guide has provided a comprehensive overview of the computational methodologies, comparative data, and a detailed experimental protocol for conducting such studies. The presented data underscores the potential of pyrazole analogs to target a wide array of protein kinases with high affinity.
Future research in this area will likely focus on the integration of more advanced computational techniques, such as molecular dynamics simulations and free energy calculations, to provide a more dynamic and accurate picture of ligand-protein interactions.[5] Furthermore, the application of machine learning and artificial intelligence in conjunction with docking studies holds immense promise for accelerating the discovery of novel and highly potent pyrazole-based therapeutics.[5] By leveraging these powerful computational approaches, the scientific community can continue to unlock the full therapeutic potential of the versatile pyrazole scaffold.
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A Senior Application Scientist's Guide to Navigating the In Vitro-In Vivo Efficacy Gap of Pyrazole Compounds
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents targeting a wide array of diseases, from inflammation to cancer.[1][2][3][4] The journey from a promising hit in a high-throughput screen to a clinically effective drug is, however, fraught with challenges. A critical hurdle lies in the translation of efficacy from controlled, simplified in vitro environments to the complex, dynamic reality of a living organism (in vivo). This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of in vitro and in vivo efficacy evaluation for pyrazole compounds, grounded in experimental data and field-proven insights.
The core of this challenge is the In Vitro-In Vivo Correlation (IVIVC), a predictive model that links laboratory results to performance within a living system.[5][6][7][8] Understanding and navigating the complexities of IVIVC is paramount for streamlining drug development, optimizing formulations, and ultimately, ensuring the safety and efficacy of new medicines.[5][6]
The In Vitro Efficacy Landscape: Precision in a Reductive World
In vitro assays are the bedrock of early-stage drug discovery. They offer a rapid, cost-effective, and high-throughput method to assess the biological activity of a compound against a specific molecular target or cellular pathway.[9] For pyrazole compounds, which are often designed as enzyme inhibitors (e.g., kinase or cyclooxygenase inhibitors), these assays provide crucial initial data on potency and selectivity.[3][10]
The primary strength of in vitro testing lies in its controlled, reductionist nature. By isolating a target molecule or a specific cell type, we can directly measure the compound's effect, minimizing the confounding variables present in a whole organism.[11] This allows for the determination of key quantitative metrics like the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), which are fundamental for structure-activity relationship (SAR) studies.[3]
Key In Vitro Methodologies
-
Biochemical (Enzyme Inhibition) Assays: These are the most direct tests of a pyrazole compound's potency against its intended enzyme target (e.g., a specific kinase, COX-2).[12][13]
-
Cell-Based Assays: These assays move a step closer to physiological relevance by testing the compound's effect on living cells.[9][11][14][15][16] They can measure a variety of endpoints, including cell viability, proliferation, apoptosis, or the modulation of a specific signaling pathway.[14][15]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol provides a generalized workflow for determining the IC50 of a pyrazole-based kinase inhibitor.
Causality Behind Experimental Choices:
-
Choice of Kinase: The specific kinase is chosen based on its known involvement in the disease pathology being targeted.
-
ATP Concentration: The ATP concentration is typically set at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure competitive inhibitors can be accurately assessed.
-
Controls: Including "no enzyme" and "no inhibitor" (vehicle) controls is critical to subtract background signal and establish the 100% activity window, respectively.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the pyrazole compound in 100% DMSO.
-
Create a serial dilution series of the compound in assay buffer. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid solvent effects.
-
Prepare solutions of the purified kinase, the specific substrate peptide, and ATP in assay buffer.
-
-
Assay Plate Setup:
-
Add the pyrazole compound dilutions to the wells of a 96- or 384-well plate.
-
Add the kinase solution to all wells except the "no enzyme" control.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.[12]
-
-
Initiation and Detection:
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at an optimal temperature (e.g., 30°C).
-
Stop the reaction and measure the signal. The detection method depends on the assay format (e.g., luminescence for ADP-Glo™, fluorescence for Z'-LYTE™).
-
-
Data Analysis:
-
Subtract the background signal ("no enzyme" control).
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
The In Vivo Efficacy Reality: Complexity Reigns
While in vitro assays provide essential potency data, they cannot predict how a compound will behave in a living organism.[17] The transition to in vivo models introduces the complexities of ADME: Absorption, Distribution, Metabolism, and Excretion.[17] A pyrazole compound that is highly potent in a test tube may fail in vivo due to:
-
Poor bioavailability: It may not be absorbed effectively into the bloodstream after oral administration.[18]
-
Rapid metabolism: The liver may quickly break down the compound into inactive metabolites.
-
Limited tissue distribution: The compound may not reach the target tissue in sufficient concentrations.
-
Toxicity: The compound may cause unforeseen adverse effects in the whole organism.
Therefore, in vivo studies in animal models are a critical, non-negotiable step to evaluate true therapeutic potential.[19][20]
Key In Vivo Methodologies
-
Pharmacokinetic (PK) Studies: These studies determine how the animal's body processes the drug, measuring parameters like plasma concentration over time, half-life, and bioavailability.
-
Efficacy Models: These are disease-specific animal models designed to test whether the drug has the desired therapeutic effect. For pyrazoles, this often involves:
Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy
This protocol outlines a typical workflow for evaluating a pyrazole compound's efficacy in a cancer cell line-derived xenograft (CDX) model.[22]
Causality Behind Experimental Choices:
-
Animal Model: Immunodeficient mice (e.g., Nude or NSG) are used to prevent rejection of the human tumor cells.[22]
-
Cell Line: The chosen human cancer cell line should have a known dependence on the pathway targeted by the pyrazole compound.
-
Dosing Regimen: The dose and schedule are often informed by prior PK and toxicology studies to maximize exposure at the tumor site while minimizing toxicity.
-
Endpoints: Tumor volume is the primary efficacy endpoint. Body weight is a key indicator of the compound's general toxicity.
Step-by-Step Methodology:
-
Cell Culture and Implantation:
-
Culture the selected human cancer cells in vitro.
-
Harvest the cells and resuspend them in a suitable medium (e.g., PBS mixed with Matrigel™).
-
Subcutaneously inject a specific number of cells (e.g., 5 x 10^6) into the flank of each immunodeficient mouse.[23]
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
-
Treatment Administration:
-
Prepare the pyrazole compound in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).
-
Administer the compound and vehicle according to the predetermined dosing schedule (e.g., once daily for 21 days).
-
-
Monitoring and Measurement:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of each mouse as a measure of general health and toxicity.
-
-
Study Termination and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Compare the tumor growth curves between the treated and vehicle groups. Calculate metrics such as Tumor Growth Inhibition (TGI).
-
Analyze the statistical significance of the results.
-
Case Study: The Disconnect - Celecoxib
Celecoxib, a well-known pyrazole-containing COX-2 inhibitor, provides a classic example of the nuances between in vitro and in vivo data.[18][28]
-
In Vitro : Celecoxib is a potent inhibitor of the COX-2 enzyme, with reported IC50 values in the nanomolar range. It also shows selectivity for COX-2 over COX-1.[29] However, other in vitro studies have shown it can inhibit other enzymes, like CYP1A2, with a moderately potent Ki of 25.4 µM.[30]
-
In Vivo : In animal models of inflammation and in humans, celecoxib effectively reduces pain and inflammation at therapeutic doses.[29][31] Interestingly, despite its in vitro activity against CYP1A2, clinical studies showed that celecoxib does not significantly inhibit CYP1A2 in vivo.[30] This discrepancy can be explained by considering the free plasma concentrations of the drug in humans, which do not reach high enough levels to engage the CYP1A2 target effectively.[30] Furthermore, studies on hepatocellular carcinoma have shown that celecoxib can inhibit tumor growth in vivo through both COX-2 dependent and independent pathways, a complexity not fully captured by simple in vitro assays.[32]
Data Comparison: Pyrazole Compound 'X' (Hypothetical)
| Parameter | In Vitro Result | In Vivo Result | Potential Reasons for Discrepancy |
| Target Potency | IC50 = 15 nM (Kinase X) | 50% Tumor Growth Inhibition at 100 mg/kg | Poor oral bioavailability, rapid metabolism, off-target toxicity. |
| Cellular Activity | EC50 = 100 nM (Cell Proliferation) | No significant anti-inflammatory effect | Inability to reach sufficient concentration at the site of inflammation. |
| Off-Target Activity | IC50 > 10 µM (Kinase Y) | Unexpected liver toxicity observed | An active metabolite may have off-target activity not seen with the parent compound. |
Conclusion: A Synthesized View for the Bench Scientist
The gap between in vitro and in vivo results is not a failure of the scientific method but rather a reflection of biological complexity. For pyrazole compounds, as with any drug candidate, success hinges on a holistic evaluation.
Key Takeaways:
-
In vitro assays are essential for initial potency and SAR, but they are performed in an artificial system. They measure intrinsic activity.
-
In vivo experiments are the true test of a drug's therapeutic potential. They measure the compound's activity in the context of complex physiological processes (ADME/Tox).
-
A disconnect between the two is common and informative. Understanding why a potent in vitro compound fails in vivo is crucial for designing better drugs. It often points to liabilities in the compound's ADME properties.
-
Early integration of ADME and PK/PD (pharmacokinetic/pharmacodynamic) thinking is critical. Designing pyrazole compounds with not only high potency but also favorable drug-like properties from the outset will significantly increase the probability of translating in vitro success into in vivo efficacy.
By embracing this integrated approach, researchers can more effectively navigate the challenging path of drug discovery and unlock the full therapeutic potential of the versatile pyrazole scaffold.
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Validating target engagement of 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid analogs
For researchers in the vanguard of oncology drug discovery, the pyrazole scaffold represents a privileged structure, forming the core of numerous kinase inhibitors.[1][2][3] This guide focuses on a promising new series of analogs based on the 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid backbone, hypothetically designed to target the G2 and S-phase expressed 1 (GTSE1) protein. GTSE1 is a compelling oncology target due to its role in regulating microtubule stability by inhibiting the depolymerase MCAK, a crucial function for accurate chromosome segregation during mitosis.[4][5][6] Overexpression of GTSE1 can lead to hyperstabilized microtubules, chromosome instability (CIN), and is frequently observed in aneuploid cancers.[5][7]
Demonstrating that a compound reaches and binds to its intended intracellular target is a cornerstone of modern drug development, bridging the gap between a chemical entity and a biological response.[8][9] This guide provides a comparative analysis of two robust methodologies for confirming target engagement of our hypothetical GTSE1 inhibitors: the Cellular Thermal Shift Assay (CETSA) for in-cellulo validation and Surface Plasmon Resonance (SPR) for high-resolution biophysical characterization.
The Central Hypothesis: Modulating Microtubule Dynamics via GTSE1
The therapeutic strategy hinges on inhibiting GTSE1 to restore the depolymerase activity of MCAK, thereby destabilizing microtubules in cancer cells that rely on microtubule hyperstabilization for survival.[5][6] This targeted disruption of mitotic machinery is intended to selectively induce cell death in rapidly dividing tumor cells.
Caption: Proposed mechanism of action for pyrazole analogs targeting the GTSE1-MCAK pathway.
Method 1: Cellular Thermal Shift Assay (CETSA) - Confirming Intracellular Engagement
CETSA is an indispensable tool for verifying that a compound engages its target within the complex and physiologically relevant environment of an intact cell.[10][11] The principle is elegant: a protein stabilized by ligand binding will exhibit increased resistance to thermal denaturation.[12][13] By heating cell lysates or intact cells treated with a compound and measuring the amount of soluble target protein remaining, we can directly observe target engagement.[11][13]
CETSA Experimental Workflow
The process involves two main phases: first, generating a melt curve to determine the optimal temperature for the assay, and second, performing an isothermal dose-response (ITDR) experiment to quantify the potency of the analogs.[14]
Caption: A two-phase experimental workflow for validating target engagement using CETSA.
Detailed Protocol: CETSA for GTSE1
Cell Culture:
-
Culture U2OS cells (a human osteosarcoma line with known GTSE1 expression) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.[12]
Phase 1: Melt Curve
-
Compound Treatment: Harvest cells and resuspend in PBS to a concentration of 2 x 10⁶ cells/mL. Treat one batch with vehicle (0.1% DMSO) and another with a high concentration of Analog A (e.g., 30 µM). Incubate for 1 hour at 37°C.[12]
-
Heat Challenge: Aliquot 100 µL of the cell suspensions into PCR tubes. Use a thermal cycler to heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[10][14]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This method effectively disrupts cell membranes without using detergents that could interfere with protein stability.[12]
-
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]
-
Analysis: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay to ensure equal loading. Analyze the amount of soluble GTSE1 via Western Blot using a validated anti-GTSE1 antibody.
-
Data Interpretation: Quantify band intensities and normalize to the 40°C sample. Plot the percentage of soluble GTSE1 against temperature. The resulting curves will show a rightward shift for the analog-treated sample, indicating thermal stabilization. The optimal temperature for the ITDR assay is typically on the slope of the vehicle curve, where a significant difference between the vehicle and treated sample is observed.
Phase 2: Isothermal Dose-Response (ITDR)
-
Compound Treatment: Prepare a serial dilution of each pyrazole analog (e.g., Analog A, B, and C) and treat harvested cells for 1 hour at 37°C. Include a vehicle control.
-
Heat Challenge: Heat all samples at the predetermined optimal temperature (e.g., 54°C) for 3 minutes.[14]
-
Lysis, Fractionation, and Analysis: Follow steps 3-5 from the Melt Curve protocol.
-
Data Interpretation: Plot the normalized soluble GTSE1 levels against the logarithm of the analog concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ for each compound, representing the concentration required to stabilize 50% of the target protein.
Comparative Data for Pyrazole Analogs (CETSA)
| Analog | Thermal Shift (ΔTagg at 30 µM) | ITDR EC₅₀ (nM) | Max Stabilization (%) |
| Analog A | +5.2°C | 75 | 88 |
| Analog B | +1.8°C | 1,200 | 45 |
| Analog C | +6.5°C | 25 | 92 |
| Vehicle | N/A | N/A | N/A |
This is hypothetical data for illustrative purposes.
Method 2: Surface Plasmon Resonance (SPR) - Quantifying Binding Kinetics
While CETSA confirms engagement in cells, SPR provides high-resolution, label-free, real-time data on the binding kinetics and affinity of an interaction in a purified system.[15][16][17] This biophysical assay is the gold standard for characterizing the molecular interaction between a small molecule (the analyte) and an immobilized protein target (the ligand).[15][18]
SPR Experimental Workflow
The core of an SPR experiment is immobilizing the purified target protein onto a sensor chip and then flowing solutions containing the small molecule analogs over the surface. Binding is measured as a change in the refractive index at the surface, reported in Resonance Units (RU).[18][19]
Caption: General experimental workflow for SPR-based analysis of analog-protein binding.
Detailed Protocol: SPR for GTSE1 Analogs
-
Protein Immobilization:
-
Use a CM5 sensor chip and activate the carboxymethylated dextran surface using a standard solution of EDC/NHS.
-
Inject purified recombinant human GTSE1 protein (at ~50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface. The protein will be covalently linked via its primary amines. The choice of a low pH buffer is to pre-concentrate the positively charged protein on the negatively charged sensor surface.
-
Deactivate any remaining active esters with an injection of ethanolamine-HCl. Aim for an immobilization level of ~10,000 RU.
-
-
Binding Analysis:
-
Prepare serial dilutions of the pyrazole analogs in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Perform a multi-cycle kinetics experiment. In each cycle, inject a single concentration of an analog over the GTSE1 surface (and a reference flow cell) for a set time (e.g., 120 seconds) to monitor the association phase.
-
Follow with an injection of running buffer alone for an extended period (e.g., 300 seconds) to monitor the dissociation phase.[18]
-
Between cycles, inject a regeneration solution (e.g., a brief pulse of 10 mM glycine-HCl, pH 2.5) to remove all bound analyte without denaturing the immobilized GTSE1.
-
-
Data Analysis:
-
The resulting data, or sensorgrams, plot RU versus time. After subtracting the reference channel signal, the curves are globally fitted to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software.
-
This fitting process yields the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ), where Kₗ = kₔ/kₐ.[17]
-
Comparative Data for Pyrazole Analogs (SPR)
| Analog | kₐ (1/Ms) | kₔ (1/s) | Kₗ (nM) |
| Analog A | 1.5 x 10⁵ | 1.2 x 10⁻³ | 8.0 |
| Analog B | 2.1 x 10⁴ | 3.0 x 10⁻³ | 143 |
| Analog C | 2.8 x 10⁵ | 7.0 x 10⁻⁵ | 0.25 |
This is hypothetical data for illustrative purposes.
Synthesizing the Data: A Holistic View of Target Engagement
The true power of these techniques emerges when they are used in concert. SPR provides precise, quantitative biophysical data, while CETSA confirms that this interaction occurs in the intended biological context.
-
Analog C is the standout candidate. It demonstrates the highest affinity (lowest Kₗ) in the SPR assay, driven by an exceptionally slow dissociation rate (kₔ), suggesting a long residence time on the target.[] This potent biochemical binding translates directly into the cellular environment, where it shows the most significant thermal stabilization and the lowest EC₅₀ in the CETSA ITDR assay.
-
Analog A is a moderately potent binder. Its biochemical affinity is respectable, and this is reflected in its sub-micromolar cellular target engagement.
-
Analog B is a weak binder. Its lower affinity in the SPR assay correlates with its poor performance in the CETSA, requiring a much higher concentration to achieve target stabilization in cells. This could be due to poor binding, low cell permeability, or active efflux, highlighting why both assays are critical.
By systematically applying these orthogonal methods, researchers can build a robust "proof of mechanism" for their compounds.[8] This rigorous validation of target engagement is essential for making informed decisions, prioritizing the most promising candidates for further development, and ultimately increasing the probability of clinical success.[21]
References
-
Cavanaugh, J. E. (2018). Biophysical Screening for the Discovery of Small-Molecule Ligands. Springer Link. [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
-
Chen, H., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Afrasiabi, Z., et al. (2024). Surface plasmon resonance assay for screening diverse aptamer-target interactions. Bio-protocol. [Link]
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Charles River Laboratories. (n.d.). Biophysical Assays. Charles River Laboratories. [Link]
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Sygnature Discovery. (n.d.). Biophysical Assays. Sygnature Discovery. [Link]
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Fluidic Analytics. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Analytics. [Link]
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Medicines Discovery Catapult. (2020). Strategies for target and pathway engagement in cellular assays. Medicines Discovery Catapult. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). University College London. [Link]
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University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]
-
Bendre, S., et al. (2016). GTSE1 tunes microtubule stability for chromosome alignment and segregation by inhibiting the microtubule depolymerase MCAK. PubMed. [Link]
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Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]
-
Short, B. (2016). GTSE1 leads cancer cells into CIN. PMC. [Link]
-
KAUST Repository. (n.d.). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. KAUST Repository. [Link]
-
Hadipour-Lakmehsari, S., et al. (2020). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. PMC. [Link]
-
Bendre, S., et al. (2016). GTSE1 tunes microtubule stability for chromosome alignment and segregation through MCAK inhibition. bioRxiv. [Link]
-
Scott, A. D., et al. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Hadipour-Lakmehsari, S., et al. (2019). Identifying Novel Targets by using Drug-binding Site Signature: A Case Study of Kinase Inhibitors. bioRxiv. [Link]
-
Ramachandran, V., et al. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. bioRxiv. [Link]
-
ACS Publications. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega. [Link]
-
Inoviem Scientific. (n.d.). Target validation & engagement. Inoviem. [Link]
-
Nuvisan. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Nuvisan. [Link]
-
Cytiva. (2025). What is surface plasmon resonance (SPR)?. Cytiva. [Link]
-
Nicoya Lifesciences. (2023). SPR applications in early drug discovery | Alto™ Digital SPR. Nicoya Lifesciences. [Link]
-
Bendre, S., et al. (2016). GTSE1 tunes microtubule stability for chromosome alignment and segregation by inhibiting the microtubule depolymerase MCAK. Journal of Cell Biology. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid
Hazard Assessment and Waste Characterization
5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid must be treated as hazardous waste. This determination is based on the toxicological profiles of closely related pyrazole and carboxylic acid derivatives. The Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA), and improper disposal can lead to significant environmental harm and legal consequences.[1][2]
The hazards associated with analogous compounds suggest that this substance should be presumed to possess the following characteristics:
| Hazard Class | Description | Rationale & Representative Compounds |
| Acute Toxicity | Harmful if swallowed and potentially toxic in contact with skin.[3][4] | Pyrazole, the parent heterocycle, is classified as harmful if swallowed and toxic in contact with skin.[3][4] Structurally similar compounds like 5-Acetyl-1H-pyrazole-3-carboxylic acid are also noted as harmful if swallowed.[5] |
| Skin & Eye Irritation | Causes skin irritation and is expected to cause serious eye irritation or damage.[3][5][6][7] | Pyrazole and its carboxylic acid derivatives are consistently categorized as skin and eye irritants.[3][5][6][7] Pyrazole itself is known to cause serious eye damage.[3][4] |
| Target Organ Toxicity | May cause respiratory irritation upon inhalation of dust or aerosols.[5][6] Prolonged or repeated exposure may cause damage to internal organs.[3][4] | Various pyrazole derivatives are classified as respiratory irritants.[5][6] The parent pyrazole compound has been shown to cause organ damage with repeated exposure.[4] |
| Aquatic Toxicity | Harmful to aquatic life with long-lasting effects.[3][4] | Pyrazole is classified as harmful to aquatic life with long-lasting effects.[3][4] Therefore, this compound must not be discharged into the sewer system or the environment.[8] |
Due to these potential hazards, all waste streams containing this compound, including pure compound, solutions, and contaminated materials, must be disposed of as regulated hazardous chemical waste.[2]
Personal Protective Equipment (PPE) for Safe Handling
Before handling the compound for any purpose, including disposal, ensure the following PPE is worn to mitigate exposure risks:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield, conforming to NIOSH (US) or EN 166 (EU) standards.[3][8]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber) inspected for integrity before each use.[3]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, an impervious apron or suit should be used.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used in a well-ventilated area.[3]
Waste Segregation and Container Management
Proper segregation is critical to prevent dangerous chemical reactions in waste containers.[2][9] this compound waste must be segregated as a non-halogenated organic solid or, if in solution, as a non-halogenated organic liquid .
Key Segregation Principles:
-
Do Not Mix with Incompatibles: Keep this waste stream separate from strong oxidizing agents, strong bases, and amines.[6][7]
-
Solid vs. Liquid: Collect solid waste (e.g., powder, contaminated weigh paper) and liquid waste (e.g., solutions) in separate, designated containers.
-
Halogenated vs. Non-Halogenated: Do not mix with halogenated organic waste (e.g., chloroform, dichloromethane).[4]
The following diagram illustrates the decision-making process for proper waste segregation.
Container Requirements:
-
Compatibility: Containers must be chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.[1][10]
-
Condition: Use containers that are in good condition, free from leaks or damage, and have a secure, screw-top lid.[1]
-
Capacity: Do not fill containers beyond 90% capacity to allow for expansion and prevent spills.[10]
-
Labeling: The container must be clearly labeled with a "Hazardous Waste" tag.[2] The label must include:
-
The full chemical name: "this compound". Do not use abbreviations.[2]
-
An accurate list of all components and their approximate percentages if it is a mixture.[2]
-
The date waste was first added to the container (accumulation start date).[2]
-
The appropriate hazard pictograms (e.g., Health Hazard, Irritant, Environment).[2]
-
Step-by-Step Disposal Protocol
Follow this workflow to ensure safe and compliant disposal from the point of generation to final pickup.
-
Designate a Satellite Accumulation Area (SAA): Establish a designated waste collection area in the lab where the waste is generated. This area must be under the control of the laboratory personnel.[9]
-
Prepare the Waste Container: Select a suitable container and affix a "Hazardous Waste" label, filling in your name, lab location, and the accumulation start date.[2]
-
Collect Waste: Carefully transfer the chemical waste into the designated container, ensuring incompatible materials are not mixed. Keep the container closed at all times except when adding waste.
-
Manage Empty Containers: Empty containers that held the compound must also be treated as hazardous waste. It is often preferable to dispose of the empty container as solid waste rather than triple-rinsing it, which creates additional liquid hazardous waste (the rinsate).[9] If you must rinse, collect all rinsate for disposal as liquid hazardous waste.[9]
-
Store Waste Safely: Store the sealed waste container in the SAA, ensuring it is within secondary containment to control any potential leaks.[1]
-
Arrange for Disposal: Once the container is full (or before the maximum storage time allowed by your institution is reached), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[2] Do not move hazardous waste away from the SAA where it was generated.[9]
The diagram below outlines the complete disposal workflow.
Spill and Emergency Procedures
In the event of a spill, your immediate priority is personal safety.
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.
-
Isolate: Prevent the spill from spreading and entering drains.[8]
-
Assess: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large spills, contact your institution's EHS emergency line.
-
Cleanup: Wear appropriate PPE. For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[8] For a liquid spill, absorb it with a compatible absorbent material (e.g., diatomite) and place the contaminated material into the hazardous waste container.[5]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your supervisor and EHS department as per your institution's policy.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure that your research is conducted with the highest standards of environmental responsibility.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- ECHEMI. Pyrazole SDS, 288-13-1 Safety Data Sheets.
- Environmental Health and Safety. Hazardous Waste Disposal Procedures.
- Environmental Health and Safety. How to Dispose of Chemical Waste.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- ChemicalBook. Pyrazole - Safety Data Sheet.
- ChemScene. (2025, August 23). Safety Data Sheet - 5-Acetyl-1H-pyrazole-3-carboxylic acid.
- Merck Millipore. Pyrazole CAS 288-13-1 | 807572.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-3-carboxylic acid.
- MilliporeSigma. (2026, January 6). SAFETY DATA SHEET - Pyrazole.
- Fisher Scientific. (2011, May 6). SAFETY DATA SHEET - 1H-Pyrazole-3-carboxylic acid.
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Personal protective equipment for handling 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid
Topic: Personal protective equipment for handling 5-(1-hydroxyethyl)-1H-pyrazole-3-carboxylic acid Audience: Researchers, scientists, and drug development professionals.
Executive Safety Snapshot
Compound: this compound CAS No: 1401584-94-8 (General) | 1401572-47-1 (R-isomer) Risk Profile: WARNING – Irritant (Skin/Eye/Respiratory) | Acute Toxicity (Oral) Immediate Action:
-
Inhalation: Move to fresh air immediately.
-
Skin Contact: Wash with soap and water for 15 minutes.[1]
-
Eye Contact: Rinse cautiously with water for 15 minutes; remove contact lenses.[1]
Risk Assessment & Hazard Identification
As a pyrazole carboxylic acid derivative, this compound exhibits chemical properties consistent with organic acids and nitrogen heterocycles. While specific toxicological data for this exact CAS is limited, the Precautionary Principle mandates handling it as a hazardous substance with the following GHS classifications based on structural analogs (e.g., 3-acetyl-1H-pyrazole-5-carboxylic acid).
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[2] | H302 |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3] | H315 |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[3][4] | H319 |
| STOT - Single Exposure | Category 3 | May cause respiratory irritation.[3][4] | H335 |
Mechanistic Insight: The carboxylic acid moiety (-COOH) provides acidity capable of protein denaturation on mucosal surfaces (eyes/lungs), while the pyrazole ring and hydroxyethyl side chain contribute to potential systemic absorption and metabolic interaction.
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab coat and gloves" advice. Use this matrix to select equipment based on the specific operational task.
| PPE Component | Standard Operation (Weighing < 1g, Transfer) | High-Risk Operation (Synthesis > 1g, Spills, Aerosolization) | Technical Specification |
| Hand Protection | Nitrile Rubber (Disposable) | Double Gloving (Nitrile over Laminate) | Thickness: > 0.11 mm (Standard) / > 0.15 mm (High Risk)Breakthrough: > 480 min (High Risk) |
| Eye/Face Protection | Safety Goggles (Side shields) | Chemical Splash Goggles + Face Shield | Must comply with ANSI Z87.1 or EN 166 . Standard glasses do not protect against fine dust or splashes. |
| Respiratory | Fume Hood (Primary) | N95 / P100 Respirator | Required if fume hood velocity < 100 fpm or handling outside containment. |
| Body Protection | Lab Coat (Cotton/Poly) | Tyvek® Coverall or Apron | Impervious apron recommended for liquid handling (solutions). |
Operational Handling Protocols
Protocol A: Weighing & Transfer (Solid State)
The primary risk during weighing is inhalation of fine dust and static-induced scattering.
-
Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Static Mitigation: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Decontamination: Immediately wipe the balance area with a solvent-dampened wipe (Ethanol or Methanol) after use.
Protocol B: Reaction Setup (Solution State)
Once dissolved, the risk shifts from inhalation to splash/dermal absorption.
-
Solvent Choice: When dissolving in polar solvents (DMSO, Methanol), be aware that these solvents can carry the compound through nitrile gloves. Change gloves immediately upon splash.
-
Temperature Control: If heating is required, use a reflux condenser and ensure the system is under inert gas (Nitrogen/Argon) to prevent thermal decomposition products.
-
Vessel Labeling: Clearly label all reaction flasks with the full chemical name and hazard warnings (Irritant).
Visualized Safety Workflow
The following diagram outlines the decision logic for exposure response and handling.
Figure 1: Decision logic for PPE selection and emergency response based on physical state and risk level.
Disposal & Waste Management
Do not dispose of down the drain.[5] This compound is an organic intermediate and must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a container labeled "Hazardous Waste - Solid (Toxic/Irritant)."
-
Liquid Waste: Segregate into "Organic Solvents - Non-Halogenated" (if dissolved in MeOH/EtOH) or "Organic Solvents - Halogenated" (if dissolved in DCM).
-
Contaminated PPE: Dispose of contaminated gloves and wipes as solid hazardous waste, not regular trash.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 58810614, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
